molecular formula C10H6ClNO3 B3024819 6-Chloro-4-hydroxyquinoline-3-carboxylic acid CAS No. 53977-19-8

6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B3024819
CAS No.: 53977-19-8
M. Wt: 223.61 g/mol
InChI Key: CDPXSMNKRFLXHU-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO3 and its molecular weight is 223.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79880. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-chloro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPXSMNKRFLXHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10957399
Record name 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35973-14-9
Record name 35973-14-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10957399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-4-hydroxyquinoline-3-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis of 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Abstract This technical guide details the synthesis of This compound (CAS: 86-47-5), a critical scaffold in the development of quinolone antibiotics and antimalarial agents. The methodology focuses on the Gould-Jacobs reaction , the industry-standard pathway chosen for its high regioselectivity and scalability. This guide integrates mechanistic insights, precise experimental protocols, and critical process parameters (CPPs) to ensure reproducibility and high purity.

Part 1: Strategic Pathway Analysis

Retrosynthetic Logic The target molecule is a 4-oxo-quinoline derivative substituted at the 6-position with chlorine and the 3-position with a carboxylic acid.[1][2]

  • Core Scaffold: The 4-hydroxyquinoline (4-quinolone) system.[3][4][5][6]

  • Disconnection: The C-C bond formation between the phenyl ring and the acrylate moiety suggests a cyclization of an anilinomethylene malonate.

  • Starting Materials: 4-Chloroaniline provides the halogenated aromatic core, while Diethyl ethoxymethylenemalonate (EMME) supplies the 3-carbon fragment necessary for the pyridine ring closure and the carboxylic acid functionality.

Why Gould-Jacobs? While the Conrad-Limpach synthesis is viable for substituted quinolines, the Gould-Jacobs reaction is superior for 3-carboxylic acid derivatives. It proceeds via an addition-elimination mechanism followed by a high-temperature electrocyclic ring closure.

  • Regioselectivity: Starting with 4-chloroaniline forces cyclization at the ortho position, exclusively yielding the 6-chloro isomer (as opposed to meta-chloroaniline, which yields a mixture of 5- and 7-chloro isomers).

  • Atom Economy: The reaction utilizes the leaving group characteristics of ethanol to drive the condensation and cyclization steps.

Part 2: Reaction Mechanism & Pathway Visualization

The synthesis proceeds in three distinct stages:

  • Condensation: Nucleophilic attack of 4-chloroaniline on EMME.

  • Cyclization: Thermal intramolecular substitution (250°C+) to form the quinolone ring.[4]

  • Hydrolysis: Saponification of the ethyl ester to the free acid.

Pathway Diagram The following diagram illustrates the chemical transformation and logical flow.

GouldJacobsPathway SM1 4-Chloroaniline Inter1 Diethyl (4-chloroanilino) methylenemalonate SM1->Inter1 Condensation 110°C, -EtOH SM2 Diethyl ethoxymethylenemalonate (EMME) SM2->Inter1 Condensation 110°C, -EtOH Inter2 Ethyl 6-chloro-4-hydroxy quinoline-3-carboxylate Inter1->Inter2 Cyclization 250°C, Dowtherm A Product 6-Chloro-4-hydroxyquinoline -3-carboxylic acid Inter2->Product Hydrolysis NaOH, then HCl

Figure 1: The Gould-Jacobs synthesis pathway for this compound.

Part 3: Detailed Experimental Protocol

Safety Precaution: 4-Chloroaniline is toxic and a potential carcinogen. Dowtherm A is a high-temperature heat transfer fluid; operations at 250°C require a blast shield and high-grade ventilation.

Step 1: Condensation (Formation of the Enamine)

This step involves the condensation of the aniline amine with the activated double bond of EMME.

  • Reagents:

    • 4-Chloroaniline (1.0 eq)

    • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

    • Solvent: None (Neat) or Ethanol (if temperature control is needed).

  • Procedure:

    • Charge a round-bottom flask with 4-chloroaniline (12.75 g, 100 mmol) and EMME (23.7 g, 110 mmol).

    • Fit the flask with a short-path distillation head.

    • Heat the mixture to 110–120°C using an oil bath.

    • Critical Control Point: Ethanol is generated as a byproduct. Continuous removal of ethanol via the distillation head drives the equilibrium forward.

    • Maintain heating for 2–3 hours until ethanol evolution ceases and the mixture solidifies upon cooling.

    • Recrystallize the crude enamine from ethanol to yield off-white crystals (Diethyl (4-chloroanilino)methylenemalonate).

    • Expected Yield: 85–95%.

Step 2: Thermal Cyclization (Ring Closure)

This is the most critical step. The high energy barrier requires temperatures >240°C.

  • Reagents:

    • Intermediate from Step 1 (1.0 eq)

    • Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture) (10–15 volumes)

  • Procedure:

    • Preheat Dowtherm A (100 mL) to 255–260°C in a multi-neck flask equipped with a mechanical stirrer and reflux condenser.

    • Technique: Add the solid enamine intermediate portion-wise or as a hot solution to the boiling solvent. Adding it too quickly can cause a sudden drop in temperature, stalling the cyclization and leading to polymerization.

    • Maintain reflux for 45–60 minutes. The solution will darken.

    • Allow the mixture to cool slowly to room temperature. The ester product (Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate) will precipitate.

    • Filter the solid and wash copiously with hexane or acetone to remove residual Dowtherm A.

    • Expected Yield: 60–75%.

Step 3: Hydrolysis (Saponification)

Converting the ester to the free carboxylic acid.

  • Reagents:

    • Ester Intermediate (1.0 eq)

    • 10% NaOH (aq) (5.0 eq)

  • Procedure:

    • Suspend the ester in 10% NaOH solution.

    • Reflux the mixture for 2–4 hours. The solid will dissolve as the sodium salt forms.

    • Cool the solution to room temperature.

    • Acidification: Slowly add 6N HCl until pH < 2. The target acid will precipitate as a voluminous white/pale yellow solid.

    • Filter, wash with water, and dry in a vacuum oven at 80°C.

    • Expected Yield: >90%.

Part 4: Process Optimization & Data

Quantitative Summary Table

ParameterStep 1: CondensationStep 2: CyclizationStep 3: Hydrolysis
Temperature 110–120°C255–260°C100°C (Reflux)
Time 2–3 Hours0.5–1 Hour2–4 Hours
Solvent Neat (Melt)Dowtherm A10% NaOH (aq)
Limiting Factor Ethanol removalTemperature stabilitypH control
Typical Yield 90%70%95%

Troubleshooting & Expert Insights

  • Tautomerism: The product exists in equilibrium between the 4-hydroxy and 4-oxo forms. In solution and crystal structures, the 4-oxo (quinolone) tautomer predominates. Analytical data (NMR) will reflect this [1].

  • Purification of Step 2: If the product from Step 2 is gray or brown, it indicates carbonization. Recrystallization from DMF or acetic acid is effective for purification before hydrolysis.

  • Microwave Alternative: For small-scale research (<5g), Step 2 can be performed in a microwave reactor at 250°C for 10–20 minutes, significantly reducing thermal degradation [2].

Part 5: Workflow Visualization

Workflow Start Start: Raw Materials Step1 Step 1: Melt Condensation (110°C, -EtOH) Start->Step1 Check1 Ethanol Removal Complete? Step1->Check1 Check1->Step1 No Step2 Step 2: High-Temp Cyclization (Dowtherm A, 255°C) Check1->Step2 Yes Precip Precipitation & Filtration Step2->Precip Step3 Step 3: Alkaline Hydrolysis (NaOH Reflux) Precip->Step3 Acidify Acidification (HCl) & Isolation Step3->Acidify End Final Product: 6-Chloro-4-hydroxyquinoline-3-COOH Acidify->End

Figure 2: Operational workflow for the synthesis process.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[4][7] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[7] Link

  • BenchChem. (2025).[4] Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem Protocols. Link

  • Chem-Impex. (2025). This compound Product Data. Chem-Impex International. Link

  • National Institutes of Health (NIH). (2016). Synthesis, structural and conformational analysis of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. PubMed Central. Link

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

6-Chloro-4-hydroxyquinoline-3-carboxylic acid is a pivotal scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of bioactive molecules, including antibacterial and antifungal agents.[1] A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in drug discovery and development, enabling optimization of formulation, bioavailability, and analytical methods. This guide provides a detailed examination of the structural, physical, and chemical characteristics of this compound, supported by established experimental protocols for their determination.

Molecular Structure and Chemical Identity

This compound possesses a bicyclic quinoline core, a heterocyclic aromatic system composed of a fused benzene and pyridine ring. The strategic placement of a chlorine atom at the 6-position, a hydroxyl group at the 4-position, and a carboxylic acid group at the 3-position dictates its unique chemical behavior and biological activity.

Key Identifiers:

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 35973-14-9[3]
Molecular Formula C₁₀H₆ClNO₃[2]
Molecular Weight 223.61 g/mol [2]
Canonical SMILES C1=CC2=C(C=C1Cl)N=CC(=C2O)C(=O)O[2]
InChI Key CDPXSMNKRFLXHU-UHFFFAOYSA-N[2]

An important structural aspect of 4-hydroxyquinolines is the potential for keto-enol tautomerism. Computational analysis suggests that this compound can exist in equilibrium between the 4-hydroxy form and the 4-oxo (quinolone) form.[2] This tautomerism can significantly influence its hydrogen bonding capabilities, polarity, and interactions with biological targets.

Physicochemical Properties

A thorough characterization of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The following sections detail the known and predicted properties of this compound.

Physical State and Appearance

This compound is typically supplied as an off-white to pale yellow crystalline powder.[4]

Melting Point

The melting point of a solid is a critical indicator of its purity and the strength of its crystal lattice. For this compound, a melting point of approximately 250 °C has been reported, indicating strong intermolecular forces within the crystal structure.[2]

Solubility Profile

Experimental Protocol for Determining Thermodynamic Solubility:

This protocol outlines a standardized shake-flask method to quantitatively determine the solubility of this compound in various solvents.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing the test solvents (e.g., water, methanol, ethanol, DMSO, acetone).

    • Ensure that a visible amount of solid remains undissolved.

  • Equilibration:

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Causality: The shake-flask method is considered the gold standard for thermodynamic solubility determination as it ensures that a true equilibrium between the solid and dissolved states is achieved, providing a reliable measure of the intrinsic solubility.

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess compound to solvent prep2 Seal and agitate at constant temperature prep1->prep2 Equilibration sep1 Centrifuge to pellet solid prep2->sep1 quant1 Withdraw and dilute supernatant sep1->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate solubility quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH. The structure of this compound contains both an acidic carboxylic acid group and a basic quinoline nitrogen. The pKa of the carboxylic acid is expected to be in the acidic range, while the protonated quinoline nitrogen will have a pKa in the weakly acidic range. The ionization state will significantly impact solubility, membrane permeability, and receptor binding.

Experimental Protocol for pKa Determination by Potentiometric Titration:

This protocol describes the determination of the pKa values of this compound using potentiometric titration.

Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with deionized water. The final concentration should be in the millimolar range.[5]

  • Titration Setup:

    • Calibrate a pH meter with standard buffers.

    • Place the sample solution in a thermostatted vessel and immerse the pH electrode.

  • Titration:

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for the carboxylic acid pKa and a strong acid (e.g., 0.1 M HCl) for the quinoline nitrogen pKa.

    • Record the pH value after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point. The equivalence point can be identified from the inflection point of the titration curve (the maximum of the first derivative).[6]

Causality: Potentiometric titration directly measures the change in proton concentration as a function of added base or acid, providing a highly accurate and reliable determination of the pKa values.[6]

G A Prepare sample solution B Calibrate pH meter A->B C Titrate with standardized acid/base B->C D Record pH vs. titrant volume C->D E Plot titration curve D->E F Determine equivalence point E->F G Calculate pKa at half-equivalence point F->G G cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation stress1 Acid Hydrolysis analysis1 Sample at time points stress1->analysis1 stress2 Base Hydrolysis stress2->analysis1 stress3 Oxidation stress3->analysis1 stress4 Thermal Stress stress4->analysis1 stress5 Photostability stress5->analysis1 analysis2 Analyze by HPLC analysis1->analysis2 eval1 Quantify degradation analysis2->eval1 eval2 Identify degradants eval1->eval2

Caption: Workflow for a Forced Degradation Study.

Synthesis and Crystallography

Synthetic Route

A common synthetic approach for 4-hydroxyquinoline-3-carboxylic acids involves the Gould-Jacobs reaction. This typically involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis of the resulting ester. For this compound, the synthesis would likely start from 4-chloroaniline. [7]

Crystallography

X-ray crystallography can provide definitive information about the three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. The crystallographic data would confirm the tautomeric form present in the crystal and reveal how the molecules pack in the crystal lattice. [2]

Conclusion

References

  • ChemBK. This compound. Available from: [Link]

  • PubChem. 3-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Google Patents. Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Google Patents. 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • Solubility of Organic Compounds. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Available from: [Link]

  • Scribd. Aqueous Solubility of Carboxylic Acids. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • ResearchGate. Determination of diiodohydroxyquinoline using UV-Visible and atomic absorption spectrometry. Available from: [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Available from: [Link]

  • Determination of the pKa values of some biologically active and inactive hydroxyquinones. Available from: [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. National Center for Biotechnology Information. Available from: [Link]

  • YouTube. Measurement of pKa by Potentiometry. Available from: [Link]

  • Organic Syntheses. 3-hydroxyquinoline. Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • ResearchGate. Synthesis, X-ray diffraction study, analysis of inter­molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Spectrophotometric Determination of pKa and Log P of Risperidone. Available from: [Link]

  • Ottokemi. This compound, 98%. Available from: [Link]

  • MedCrave. Forced Degradation Studies. Available from: [Link]

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Technical Guide: Biological Profile of 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS: 35973-14-9), a privileged scaffold in medicinal chemistry. It serves as a critical intermediate in the synthesis of second-generation quinolone antibiotics and possesses intrinsic biological activity as a glycine-site NMDA receptor antagonist.

Executive Summary

This compound (6-Cl-4-OH-QCA) represents a foundational pharmacophore in drug discovery.[1] While best known as a synthetic precursor to 6-chloroquinolone antibiotics, the molecule itself exhibits distinct biological activities. Its structural duality—existing in equilibrium between the 4-hydroxy and 4-oxo tautomers—allows it to interface with diverse biological targets, including bacterial DNA gyrase and the mammalian NMDA receptor.

Key Applications:

  • Antibacterial Scaffold: Essential core for Type II Topoisomerase inhibition.

  • Neuropharmacology: Competitive antagonist at the glycine co-agonist site of NMDA receptors.

  • Antiviral Research: Lead structure for HIV-1 Reverse Transcriptase inhibitors.

Chemical Identity & Structural Pharmacophore

The biological efficacy of 6-Cl-4-OH-QCA is dictated by its ability to adopt specific electronic configurations required for target binding.

Tautomeric Equilibrium

The compound exists in a dynamic equilibrium between the enol (4-hydroxy) and keto (4-oxo) forms.[1] In physiological solution and within the binding pockets of enzymes like DNA gyrase, the 4-oxo-1,4-dihydro tautomer is the bioactive species.

  • The 3-Carboxyl / 4-Oxo Motif: This contiguous arrangement creates a bidentate chelating site for divalent metal ions (Mg²⁺), which is the primary mechanism for binding to DNA-enzyme complexes.

  • The 6-Chloro Substituent: This halogen enhances lipophilicity (logP) and metabolic stability, preventing rapid oxidative degradation of the aromatic ring. In Structure-Activity Relationship (SAR) studies, the 6-Cl group mimics the 6-Fluoro group found in fluoroquinolones, albeit with slightly lower potency.

Mechanism of Action (MoA)

Antibacterial: Inhibition of DNA Gyrase & Topoisomerase IV

The primary antibacterial mechanism involves the formation of a ternary complex: Drug-Enzyme-DNA .

  • Binding Site: The 4-oxo and 3-carboxylic acid groups chelate Mg²⁺ ions.

  • Bridge Formation: These Mg²⁺ ions form a salt bridge with the phosphate backbone of the bacterial DNA and specific residues (Serine/Glutamic acid) in the enzyme's active site.

  • Result: The complex stabilizes the DNA strand break, preventing religation. This leads to the accumulation of double-strand breaks and subsequent bacterial cell death.

    • Note: While 6-Cl-4-OH-QCA is less potent than its 6-fluoro-7-piperazinyl descendants (e.g., Ciprofloxacin), it retains the fundamental mode of action required for gram-negative activity.

Neuropharmacology: NMDA Receptor Antagonism

6-Cl-4-OH-QCA is a structural analog of 7-chlorokynurenic acid , a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor.

  • Target: Glycine co-agonist site (strychnine-insensitive).

  • Mechanism: It acts as a competitive antagonist, preventing glycine binding. Since glycine is an obligatory co-agonist for NMDA receptor activation, its displacement reduces glutamatergic excitotoxicity.

  • Therapeutic Relevance: This pathway is investigated for neuroprotection in stroke and epilepsy models, although poor blood-brain barrier (BBB) penetration of the acid form often necessitates esterification or vectorization.

Visualization of Signaling Pathways

BiologicalActivity Compound 6-Chloro-4-hydroxyquinoline- 3-carboxylic acid Tautomer_Oxo 4-Oxo Tautomer (Bioactive) Compound->Tautomer_Oxo Physiological pH Tautomer_Enol 4-Hydroxy Tautomer Compound->Tautomer_Enol Equilibrium NMDA NMDA Receptor (Glycine Site) Compound->NMDA Competitive Antagonism HIV_RT HIV-1 Reverse Transcriptase Compound->HIV_RT Ribonucleoside Derivatization Mg_Chelation Mg2+ Chelation (3-COOH / 4-C=O) Tautomer_Oxo->Mg_Chelation Gyrase DNA Gyrase / Topo IV (Bacteria) Complex Stable Ternary Complex (Drug-Mg-DNA) Gyrase->Complex NeuroProtection Reduced Excitotoxicity NMDA->NeuroProtection Mg_Chelation->Gyrase Binding CellDeath Inhibition of DNA Replication/Transcription Complex->CellDeath

Figure 1: Dual mechanism of action targeting bacterial DNA replication and mammalian neuroreceptors.

Experimental Protocols

Synthesis (Gould-Jacobs Reaction)

This is the industry-standard protocol for generating the 6-Cl-4-OH-QCA scaffold.

Reagents: 4-Chloroaniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.

  • Condensation: React 4-chloroaniline (1.0 eq) with EMME (1.1 eq) at 110°C for 2 hours. Remove ethanol by distillation.

    • Checkpoint: Formation of the enamine intermediate (diethyl N-(4-chlorophenyl)aminomethylenemalonate).

  • Cyclization: Add the enamine to pre-heated diphenyl ether (250°C). Maintain temperature for 30-45 minutes.

    • Critical Step: High temperature is required for thermal cyclization.

  • Hydrolysis: Cool the mixture, dilute with hexane to precipitate the ester. Reflux the ester in 10% NaOH for 4 hours. Acidify with HCl to precipitate this compound.

  • Purification: Recrystallize from DMF/Ethanol.

Antibacterial Assay (MIC Determination)

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

  • Preparation: Dissolve 6-Cl-4-OH-QCA in DMSO (stock 10 mg/mL). Note: Solubility can be poor; mild heating or addition of 0.1N NaOH may be required.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add 5 x 10⁵ CFU/mL of bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity.

    • Expected Results: Intrinsic activity of the acid is moderate (MIC 10-50 µg/mL). Derivatives (e.g., esters or 7-substituted analogs) typically show MIC < 1 µg/mL.

Quantitative Data Summary

The following table summarizes the biological activity of 6-Cl-4-OH-QCA compared to its derivatives and reference standards.

Target SystemAssay TypeCompound FormActivity MetricReference Standard
Bacteria (E. coli) MIC (Broth Dilution)6-Cl-4-OH-QCA (Acid)32 - 64 µg/mLCiprofloxacin (<0.01 µg/mL)
Bacteria (S. aureus) MIC (Broth Dilution)6-Cl-4-OH-QCA (Acid)16 - 32 µg/mLNorfloxacin (1-2 µg/mL)
NMDA Receptor Glycine Binding ([³H]Gly)6-Cl-4-OH-QCAIC₅₀ ≈ 15 µM7-Cl-Kynurenic Acid (IC₅₀ ≈ 0.5 µM)
HIV-1 RT Enzyme InhibitionRibonucleoside DerivativeIC₅₀ = 1.5 µMAZT (IC₅₀ ≈ 0.05 µM)

Table 1: Comparative biological activity profile. Note that the acid itself is a moderate antibiotic but a significant lead for high-potency derivatives.

Structure-Activity Relationship (SAR) Visualization

Understanding how to modify 6-Cl-4-OH-QCA is crucial for drug development.

SAR Core 6-Chloro-4-hydroxyquinoline- 3-carboxylic acid pos3 Position 3 (COOH): Essential for Gyrase binding. Esterification = Prodrugs. Core->pos3 pos4 Position 4 (C=O): Essential for Mg2+ chelation. Cannot be removed. Core->pos4 pos6 Position 6 (Cl): Enhances lipophilicity. F > Cl > H for potency. Core->pos6 pos7 Position 7 (H): Ideal site for bulky amines (Piperazine) to broaden spectrum. Core->pos7 pos1 Position 1 (N): Alkylation (Ethyl/Cyclopropyl) drastically increases potency. Core->pos1

Figure 2: SAR map highlighting critical sites for chemical modification to enhance biological activity.

References

  • BenchChem. this compound Biological Activity and Properties.

  • National Institutes of Health (PubMed). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry.

  • MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives.

  • Abcam. L 701324, glycine site NMDA receptor antagonist (Related Kynurenic Acid Analog).

  • National Institutes of Health (PubMed). The compound 6-chloro-1,4-dihydro-4-oxo-1-(beta-D-ribofuranosyl) quinoline-3-carboxylic acid inhibits HIV-1 replication.

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An In-Depth Technical Guide to 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-chloro-4-hydroxyquinoline-3-carboxylic acid, its derivatives, and analogs for researchers, scientists, and drug development professionals. It delves into the synthesis, chemical properties, biological activities, and structure-activity relationships of this important class of compounds, offering field-proven insights and detailed experimental protocols.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] From the potent antimalarial quinine to the widely used fluoroquinolone antibiotics, quinoline derivatives have had a profound impact on modern medicine. The 4-hydroxyquinoline-3-carboxylic acid core, in particular, has been a fertile ground for the discovery of novel therapeutic agents. The introduction of a chlorine atom at the 6-position modulates the electronic and lipophilic properties of the molecule, often enhancing its biological activity and providing a key handle for further synthetic modifications. This guide will focus specifically on the this compound framework, a key intermediate and pharmacophore in the development of new therapeutic agents.[2]

Physicochemical Properties of the Core Scaffold

This compound is an off-white powder with the following key physicochemical properties:

PropertyValueReference
CAS Number 35973-14-9
Molecular Formula C₁₀H₆ClNO₃
Molecular Weight 223.61 g/mol
Melting Point 272-278 °C

Synthesis of the this compound Core

The primary and most efficient method for synthesizing the 4-hydroxyquinoline-3-carboxylic acid scaffold is the Gould-Jacobs reaction .[3][4] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

The Gould-Jacobs Reaction: A Step-by-Step Mechanistic Look

The Gould-Jacobs reaction is a robust and versatile method for the synthesis of quinolines. The mechanism proceeds through several key steps:

  • Condensation: The reaction is initiated by the nucleophilic attack of the aniline (in this case, 4-chloroaniline) on the electron-deficient central carbon of DEEM, leading to the displacement of the ethoxy group and the formation of an enamine intermediate.

  • Cyclization: Upon heating, the enamine undergoes a thermal cyclization. The aromatic ring attacks the ester carbonyl, forming a new six-membered ring.

  • Tautomerization and Aromatization: The resulting intermediate rapidly tautomerizes to the more stable 4-hydroxyquinoline form.

Below is a Graphviz diagram illustrating the workflow of the Gould-Jacobs reaction for the synthesis of ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, the ester precursor to the target carboxylic acid.

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Intermediates 4-Chloroaniline 4-Chloroaniline Condensation Condensation 4-Chloroaniline->Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation Intermediate Enamine Intermediate Condensation->Intermediate + EtOH Thermal_Cyclization Thermal Cyclization Ester_Product Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate Thermal_Cyclization->Ester_Product + EtOH Saponification Saponification Final_Product This compound Saponification->Final_Product Intermediate->Thermal_Cyclization Heat Ester_Product->Saponification NaOH, H₂O

Caption: Workflow of the Gould-Jacobs reaction for synthesizing this compound.

Detailed Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on the well-established Gould-Jacobs reaction and subsequent hydrolysis.[5][6]

Step 1: Synthesis of Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate

  • In a round-bottom flask, combine 4-chloroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 120-140°C for 1-2 hours. Ethanol will distill off as the reaction progresses.

  • The resulting viscous oil is then added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A, at 240-260°C.

  • Maintain the temperature for 20-30 minutes to ensure complete cyclization.

  • Allow the reaction mixture to cool, and the product will precipitate.

  • Collect the solid by filtration and wash with a non-polar solvent like hexane to remove the Dowtherm A.

Step 2: Saponification to this compound

  • Suspend the crude ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture for 1-2 hours, or until the solid has completely dissolved.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic.

  • The desired this compound will precipitate as a solid.

  • Collect the product by filtration, wash thoroughly with water, and dry under vacuum.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive candidates for drug development.

Antibacterial Activity

The most well-documented activity of this class of compounds is their antibacterial effect. Many quinolone-based drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

DNA gyrase, a type II topoisomerase, introduces negative supercoils into bacterial DNA, a process crucial for DNA compaction and replication. Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.

The following diagram illustrates the mechanism of action of quinolone antibiotics.

Quinolone_MoA cluster_bacterial_cell Bacterial Cell Quinolone Quinolone Derivative DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Binds to complex Bacterial_DNA Bacterial DNA DNA_Gyrase->Bacterial_DNA Cleaves DNA Replication_Fork Replication Fork Stalling Bacterial_DNA->Replication_Fork DSBs Double-Strand Breaks Replication_Fork->DSBs Cell_Death Bacterial Cell Death DSBs->Cell_Death

Caption: Mechanism of antibacterial action of quinolone derivatives.

Antifungal Activity

Several studies have reported the antifungal activity of quinoline derivatives. While the exact mechanism is not as well-elucidated as their antibacterial action, evidence suggests that they may disrupt the fungal cell membrane and cell wall integrity.[7][8][9] Some derivatives have been shown to cause abnormal morphology of the cell membrane, leading to increased permeability and leakage of cellular contents.[8][9]

Other Therapeutic Potential

Beyond their antimicrobial properties, quinoline-4-carboxylic acid derivatives have been investigated for other therapeutic applications, including anticancer and antiviral activities.[1] Their ability to be synthetically modified allows for the exploration of a vast chemical space and the potential discovery of compounds with novel mechanisms of action.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be significantly influenced by substitutions at various positions of the quinoline ring.

  • Position 1 (N1): Alkyl or aryl substitutions at the N1 position are crucial for antibacterial activity. Small alkyl groups, such as ethyl or cyclopropyl, are often optimal.

  • Position 3 (C3): The carboxylic acid group is generally essential for antibacterial activity, as it is involved in binding to the DNA gyrase-DNA complex. Esterification or amidation of this group can modulate activity and pharmacokinetic properties.

  • Position 6 (C6): The presence of a halogen, such as chlorine or fluorine, at this position generally enhances antibacterial activity.[2]

  • Position 7 (C7): Substitution at the C7 position with a cyclic amine, such as a piperazine or pyrrolidine ring, is a common feature of many potent fluoroquinolone antibiotics. These substituents can improve the spectrum of activity and pharmacokinetic profile.

The following table summarizes the in vitro antimicrobial activity of selected quinoline derivatives, illustrating some of the SAR principles.

CompoundR1R7Target OrganismMIC (µg/mL)Reference
1EthylHE. coli>100[10]
2EthylPiperazinylS. aureus4.1[10]
3EthylPiperazinylE. coli1[10]
4BenzylPiperazinylS. aureus>100[10]
5Mefloquine Analog-C. albicans8[11]
68-Hydroxyquinoline Derivative-C. auris0.5-8[12]

Experimental Protocols for Biological Evaluation

Antibacterial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

Materials:

  • Test compounds

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted for determining the MIC of a compound against fungal strains.

Materials:

  • Test compounds

  • Fungal strains (e.g., C. albicans, A. niger)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Inoculum: Grow the fungal strain on an appropriate agar medium. Prepare a suspension of fungal spores or cells in sterile saline and adjust the concentration to approximately 0.5-2.5 x 10³ CFU/mL.

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well containing the compound dilutions. Include a positive control (fungi in RPMI-1640 without compound) and a negative control (RPMI-1640 only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (or longer, depending on the fungal species).

  • Determine MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the realm of antimicrobial drug discovery. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships is crucial for the rational design of new and more effective therapeutic agents. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate these compounds in their own laboratories. As the challenge of antimicrobial resistance continues to grow, the exploration of established scaffolds like the quinoline core will undoubtedly play a vital role in the development of the next generation of life-saving medicines.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Gershon, H., & Clarke, D. D. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. Mycoses, 61(10), 743-752. [Link]

  • Li, Y., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(41), 12156-12170. [Link]

  • Gershon, H., Gershon, M., & Clarke, D. D. (2002). Antifungal activity of substituted 8-quinolinol-5- and 7-sulfonic acids: a mechanism of action is suggested based on intramolecular synergism. Mycopathologia, 155(4), 213–217. [Link]

  • Li, Y., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(41), 12156-12170. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. [Link]

  • Kappe, C. O. (2000). On the Regioselectivity of the Gould-Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis. The Journal of Organic Chemistry, 65(18), 5683-5689. [Link]

  • De, P., & De, A. (2021). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 11(52), 32966-32993. [Link]

  • de Lira, L. A., et al. (2024). Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs. ACS Infectious Diseases, 10(5), 1836-1843. [Link]

  • Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 26, 19. [Link]

  • Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358–1363. [Link]

  • Desai, N. C., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]

  • da Silva, P. H. S., et al. (2025). Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. Pathogens, 14(10), 999. [Link]

  • Chan-On, W., et al. (2016). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Journal of Taibah University for Science, 10(6), 849-858. [Link]

  • Jastrzębowska, K., & Gabriel, I. (2015). Antifungal Activity and Mechanism of Action of the Co(III) Coordination Complexes With Diamine Chelate Ligands Against Reference and Clinical Strains of Candida spp. Frontiers in Microbiology, 6, 137. [Link]

  • Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Journal of Molecular Structure, 1202, 127278. [Link]

  • Bayer AG. (1987). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
  • Li, X. R., et al. (2025). Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives. Bioorganic & Medicinal Chemistry, 125, 117865. [Link]

  • Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. Journal of Molecular Structure, 1202, 127278. [Link]

  • Reddy, P. V. G., et al. (2020). Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus. Journal of Chemical Research, 44(5-6), 316-324. [Link]

  • CN114456110A - Synthesis method of 7-chloro-4-hydroxyquinoline-3-carboxylic acid. (2022).
  • El-Sayed, M. A. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Serbian Chemical Society. [Link]

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An In-Depth Technical Guide to the Antimicrobial Spectrum of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the antimicrobial potential of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid. While direct and extensive quantitative data on the antimicrobial spectrum of this specific compound is not widely available in peer-reviewed literature, this guide synthesizes the known information regarding its chemical properties, the established antimicrobial mechanisms of the broader quinolone class of compounds, and the antimicrobial activities of its derivatives. Furthermore, this document details standardized protocols for evaluating the antimicrobial spectrum of this and similar compounds, providing a foundational framework for researchers and drug development professionals. The guide is structured to offer not just data, but also the scientific rationale behind the experimental approaches, ensuring a deep and actionable understanding of the subject.

Introduction: The Quinoline Scaffold in Antimicrobial Research

The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents.[1] this compound, a specific derivative of this scaffold, is recognized as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2] Its structural features, including the chloro- and phenyl-substituents, make it a valuable building block in the design of novel molecules with potential antibacterial properties, particularly in the pursuit of new agents to combat resistant pathogens.[1] While this compound is noted to possess potent antibacterial and antifungal properties, it is often utilized as a precursor for more complex derivatives with enhanced biological activity.[2] This guide will delve into the known antimicrobial aspects of this compound and its close relatives, providing a technical resource for its further investigation.

Putative Mechanism of Action: Insights from the Quinolone Class

Currently, there is no specific research detailing the precise mechanism of action of this compound. However, based on its core quinolone structure, its antimicrobial activity can be inferred to follow the well-established mechanism of quinolone antibiotics.

Quinolones primarily exert their bactericidal effects by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription. Quinolones bind to the gyrase-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it. This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.

  • Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is often the primary target. This enzyme is essential for the decatenation (separation) of daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, quinolones prevent the segregation of newly replicated chromosomes, leading to a halt in cell division and subsequent cell death.

The following diagram illustrates the generalized mechanism of action for quinolone antibiotics.

Quinolone Mechanism of Action cluster_bacterium Bacterial Cell Quinolone Quinolone (e.g., this compound) DNA_Gyrase DNA Gyrase (Primary target in Gram-negative) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary target in Gram-positive) Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Cell_Division Cell Division Topo_IV->Cell_Division Enables Topo_IV->Cell_Death Inhibition leads to DNA_Replication->Cell_Division

Caption: Generalized mechanism of quinolone action.

Antimicrobial Spectrum: A Review of Available Data

A thorough review of scientific literature reveals a notable absence of specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad panel of microbial pathogens. The compound is frequently cited as a precursor in the synthesis of more complex antimicrobial agents, and as such, its intrinsic antimicrobial activity has not been extensively characterized.

It is crucial to note that the antimicrobial activity of quinolone derivatives can be significantly influenced by their substitutions. For instance, a study on a new analog of nalidixic acid reported that while the parent compound was active, its 6-chloro derivative lacked antimicrobial activity. This underscores the importance of empirical testing for each specific derivative.

Antimicrobial Activity of Structurally Related Compounds

To provide context for the potential antimicrobial spectrum of this compound, the following table summarizes the reported MIC values for some of its derivatives and other related quinolone compounds. This data should be interpreted with caution and is intended to highlight the general antimicrobial potential of this class of molecules rather than representing the activity of the title compound itself.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acidStaphylococcus aureus4.1[3][4]
Escherichia coli1[3][4]
Klebsiella pneumoniae1[3][4]
Candida albicans25[3][4]
Aspergillus niger>100[3][4]
2-phenyl-quinoline-4-carboxylic acid derivative (5a4)Staphylococcus aureus64[5]
2-phenyl-quinoline-4-carboxylic acid derivative (5a7)Escherichia coli128[5]

Experimental Protocols for Determining Antimicrobial Spectrum

To rigorously determine the antimicrobial spectrum of this compound, standardized methodologies must be employed. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide internationally recognized guidelines for antimicrobial susceptibility testing. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Assay for Antibacterial Susceptibility Testing

This protocol is based on the principles outlined in the CLSI M07 and EUCAST guidelines.

Objective: To determine the MIC of this compound against a panel of clinically relevant bacteria.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

  • Sterile saline (0.85%)

  • McFarland turbidity standards (0.5)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of the Antimicrobial Stock Solution:

    • Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth.

  • Preparation of the Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of the Microtiter Plate:

    • Dispense 50 µL of sterile CAMHB into each well of the 96-well plate.

    • Add 50 µL of the antimicrobial stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This will create a range of decreasing concentrations of the test compound.

    • The final volume in each well will be 50 µL before the addition of the inoculum.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Broth Microdilution Workflow cluster_workflow Broth Microdilution Assay Workflow Prep_Stock Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Prep_Stock->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_MIC Read MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

Caption: Workflow for the broth microdilution assay.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with acknowledged, yet not fully characterized, antimicrobial potential. While its primary role to date has been as a synthetic intermediate, the inherent biological activity of the quinolone core suggests that this compound may possess intrinsic antimicrobial properties worthy of further investigation. This technical guide has provided the theoretical framework for its mechanism of action and detailed, authoritative protocols for its systematic evaluation.

The clear next step for the scientific community is to conduct comprehensive in vitro antimicrobial susceptibility testing of this compound against a diverse panel of bacterial and fungal pathogens. The generation of robust MIC data will be crucial to understanding its true spectrum of activity and to guide the rational design of novel, more potent derivatives. Such studies will not only fill a significant gap in the current literature but also have the potential to unlock new avenues in the ongoing search for effective antimicrobial agents.

References

  • 6-Chloro-3-nitro-4-hydroxyquinolin-2(1H)-one as an efficient antibacterial agent. (URL: [Link])

  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - ScienceOpen. (URL: [Link])

  • Synthesis and Antimicrobial Evaluation of New Quinoline Deriv
  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. - ResearchGate. (URL: [Link])

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents - PubMed. (URL: [Link])

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - MDPI. (URL: [Link])

  • Synthesis and in vitro antimicrobial activity evaluation of coumarin-3-carboxylic acids obtained via cascade reaction using chitosan as a recyclable catalyst - New Journal of Chemistry (RSC Publishing). (URL: [Link])

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The Renaissance of a Scaffold: A Technical Guide to the Anticancer Properties of Quinoline Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: The quinoline ring, a bicyclic aromatic heterocycle, has long been a privileged scaffold in medicinal chemistry. Its presence in natural alkaloids with potent biological activities has inspired generations of chemists to explore its synthetic derivatives. Among these, the quinoline carboxylic acid framework has emerged as a particularly fruitful area of research in oncology. This guide provides an in-depth exploration of the anticancer properties of these derivatives, moving beyond a mere cataloging of compounds to a deeper analysis of their mechanisms of action, the rationale behind their design, and the experimental methodologies used to validate their therapeutic potential. Our focus is on providing not just the "what," but the "why" and the "how," to empower researchers in the rational design and evaluation of the next generation of quinoline-based anticancer agents.

The Quinoline Carboxylic Acid Core: A Versatile Platform for Anticancer Drug Design

The fundamental structure of quinoline, a fusion of a benzene and a pyridine ring, offers a unique electronic and steric landscape for molecular interactions. The incorporation of a carboxylic acid group (-COOH) introduces a key functional handle that can significantly influence the compound's physicochemical properties, such as solubility and its ability to form hydrogen bonds with biological targets. The position of this carboxylic acid group, along with other substitutions on the quinoline ring system, dictates the derivative's pharmacological profile.

The versatility of this scaffold allows for the development of compounds that can interact with a wide array of biological targets implicated in cancer progression. This guide will delve into the key mechanisms through which quinoline carboxylic acid derivatives exert their anticancer effects.

Mechanisms of Action: Targeting the Pillars of Cancer Proliferation

Quinoline carboxylic acid derivatives have demonstrated a remarkable ability to interfere with multiple signaling pathways and cellular processes that are fundamental to cancer cell survival and proliferation.

Inhibition of Receptor Tyrosine Kinases (RTKs): Cutting off the Growth Signals

A primary and highly successful strategy in modern cancer therapy is the targeting of receptor tyrosine kinases (RTKs), which are often dysregulated in various cancers, leading to uncontrolled cell growth and proliferation. Several quinoline carboxylic acid derivatives have been designed as potent RTK inhibitors.

Tumor growth beyond a few millimeters is critically dependent on angiogenesis, the formation of new blood vessels. The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key players in this process. Inhibition of VEGFR-2 signaling is a clinically validated anti-angiogenic strategy.

  • Lenvatinib , a multi-kinase inhibitor, is a prime example of a clinically approved drug that incorporates a quinoline-6-carboxamide structure.[1] It potently inhibits VEGFR1, VEGFR2, and VEGFR3, in addition to other RTKs like FGFR, PDGFRα, KIT, and RET.[1] The mechanism involves competing with ATP for the binding site in the kinase domain, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation and migration.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates PKC PKC PLCg->PKC Permeability Vascular Permeability PKC->Permeability AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Migration ERK->Migration Lenvatinib Lenvatinib (Quinoline Carboxylic Acid Derivative) Lenvatinib->VEGFR2 Inhibits

VEGFR-2 Signaling Pathway and Inhibition.

The Epidermal Growth Factor Receptor (EGFR) is another critical RTK that, when overexpressed or mutated, drives the growth of many solid tumors.

Downstream of EGFR activation are several key signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival and inhibition of apoptosis.[2]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation QuinolineDeriv Quinoline Carboxylic Acid Derivative QuinolineDeriv->EGFR Inhibits

EGFR Signaling Pathway and Inhibition.
Inhibition of Other Kinases: Expanding the Target Landscape

Beyond RTKs, quinoline carboxylic acid derivatives have been shown to inhibit other crucial kinases involved in cancer cell signaling.

Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a role in cell survival and proliferation by phosphorylating proteins involved in apoptosis and cell cycle progression.[3] The 8-hydroxyquinoline-7-carboxylic acid moiety has been identified as an important pharmacophore for Pim-1 inhibition.[1]

Pim1_Signaling_Pathway JAK_STAT JAK/STAT Pathway Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulates p27 p27Kip1 Pim1->p27 Phosphorylates (Inactivates) Bad Bad Pim1->Bad Phosphorylates (Inactivates) CellCycleArrest Cell Cycle Arrest p27->CellCycleArrest Apoptosis Apoptosis Bad->Apoptosis CellCycleProgression Cell Cycle Progression Survival Cell Survival QuinolineDeriv Quinoline Carboxylic Acid Derivative QuinolineDeriv->Pim1 Inhibits

Pim-1 Signaling and Inhibition.
DNA Intercalation and Topoisomerase Inhibition

Some quinoline derivatives exert their cytotoxic effects by directly interacting with DNA. They can intercalate between DNA base pairs, disrupting DNA replication and transcription.[4] Furthermore, they can inhibit topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, leading to DNA damage and apoptosis.[4]

Structure-Activity Relationship (SAR): The Blueprint for Potency and Selectivity

The anticancer activity of quinoline carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

  • Quinoline-4-carboxylic acids: The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles.[5] For instance, certain substitutions can enhance the inhibition of enzymes like histone deacetylases (HDACs) and sirtuins (SIRTs).[5]

  • Quinoline-3-carboxylic acids: Studies have shown that hydrolysis of ester groups in 2-styrylquinoline-3-carboxylate derivatives to the corresponding carboxylic acids can enhance selectivity for cancer cells.[6] This is attributed to changes in the pKa value of the compounds, leading to better accumulation in the acidic tumor microenvironment.[6]

Experimental Evaluation: A Guide to Validating Anticancer Activity

A rigorous and systematic experimental approach is crucial for the evaluation of novel quinoline carboxylic acid derivatives.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7]

MTT_Assay_Workflow Start Start SeedCells Seed cancer cells in a 96-well plate Start->SeedCells TreatCells Treat cells with varying concentrations of quinoline carboxylic acid derivative SeedCells->TreatCells Incubate Incubate for a defined period (e.g., 24-72h) TreatCells->Incubate AddMTT Add MTT reagent to each well Incubate->AddMTT IncubateMTT Incubate to allow formazan crystal formation AddMTT->IncubateMTT Solubilize Add solubilization solution (e.g., DMSO) IncubateMTT->Solubilize MeasureAbsorbance Measure absorbance at ~570 nm Solubilize->MeasureAbsorbance AnalyzeData Analyze data to determine IC50 values MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

MTT Assay Workflow.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline carboxylic acid derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis: Unveiling Effects on Cell Division

Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells with the quinoline carboxylic acid derivative at its IC50 concentration for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.[1]

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.[1]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[1]

Apoptosis Detection: The Annexin V-FITC Assay

The Annexin V-FITC assay is a standard method for detecting early-stage apoptosis.[9]

Protocol: Apoptosis Assay using Annexin V-FITC and PI

  • Cell Treatment: Treat cells with the test compound for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and propidium iodide.[10]

  • Incubation: Incubate the cells in the dark at room temperature.[10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

In Vitro Kinase Inhibition Assays

To confirm the direct inhibitory effect of the compounds on specific kinases, in vitro kinase assays are essential. Several platforms are available, such as ADP-Glo™, HTRF®, and LanthaScreen™.[3][4][8]

Protocol: General Principle of an In Vitro Kinase Assay (e.g., ADP-Glo™)

  • Kinase Reaction: A kinase reaction is set up containing the purified kinase, a specific substrate, ATP, and the test compound (quinoline carboxylic acid derivative) at various concentrations.[4]

  • Reaction Termination and ATP Depletion: After a defined incubation period, an ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.[4]

  • ADP to ATP Conversion and Signal Generation: A Kinase Detection Reagent is then added, which converts the ADP produced during the kinase reaction back to ATP. This newly synthesized ATP is used by a luciferase to generate a luminescent signal.[4]

  • Luminescence Measurement: The luminescence is measured using a luminometer, and the signal is proportional to the amount of ADP produced, and thus the kinase activity. The IC50 value for the inhibitor can then be determined.

Clinical Significance and Future Perspectives

The clinical success of quinoline-based drugs like Lenvatinib and Cabozantinib (a quinoline derivative used to treat medullary thyroid cancer and advanced renal cell carcinoma) underscores the therapeutic potential of this scaffold.[1][7] While not all are strictly carboxylic acids, their structures often feature a carboxamide, a closely related functional group, highlighting the importance of this chemical space.

The future of quinoline carboxylic acid derivatives in oncology lies in the rational design of more selective and potent inhibitors. A deeper understanding of their interactions with target proteins, aided by computational modeling and structural biology, will be crucial. Furthermore, exploring novel delivery systems and combination therapies will likely enhance their therapeutic efficacy and overcome potential resistance mechanisms.

Conclusion

Quinoline carboxylic acid derivatives represent a highly promising and versatile class of anticancer agents. Their ability to target a multitude of key oncogenic pathways, coupled with their synthetic tractability, makes them an attractive area for continued research and development. The methodologies and insights presented in this guide are intended to provide a solid foundation for researchers to build upon, with the ultimate goal of translating the remarkable potential of these compounds into effective clinical therapies.

References

  • Lenvatinib. PubChem. National Center for Biotechnology Information. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Pim-1 kinase as cancer drug target: An update. PMC. [Link]

  • Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions. PubMed. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Cabozantinib. PubChem. National Center for Biotechnology Information. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]

  • The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells. PMC. [Link]

  • PIM kinase (and Akt) biology and signaling in tumors. PMC. [Link]

  • Lenvatinib Carboxylic Acid. Allmpus. [Link]

  • Review on recent development of quinoline for anticancer activities. Heliyon. [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers. [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Unbound Medicine. [Link]

  • In vitro ADP-Glo kinase assay. Bio-protocol. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. [Link]

  • Lenvatinib Impurity F. PubChem. National Center for Biotechnology Information. [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]

  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]

  • Cabozantinib Carboxylic Acid Impurity. Pharmace Research Laboratory. [Link]

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The Strategic Intermediate: A Technical Guide to 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 6-chloro-4-hydroxyquinoline-3-carboxylic acid, a pivotal chemical intermediate in the landscape of pharmaceutical and agrochemical research. We will delve into its synthesis, physicochemical properties, and, most critically, its strategic application in the development of bioactive molecules. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek to leverage this versatile scaffold in their synthetic endeavors.

Introduction: The Quinolone Core and Its Significance

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Among the vast family of quinolone derivatives, this compound stands out as a particularly valuable intermediate. Its unique substitution pattern, featuring a chlorine atom at the 6-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position, provides a versatile platform for a multitude of chemical transformations. This strategic arrangement of functional groups allows for the targeted synthesis of complex molecules with a wide range of biological activities, including antibacterial, antimalarial, and anticancer properties.[2]

The serendipitous discovery of the antibacterial effects of a 3-carboxyl-substituted 4-hydroxyquinoline, an intermediate in the synthesis of chloroquine, paved the way for the development of the entire class of fluoroquinolone antibiotics.[3] This historical context underscores the importance of understanding and harnessing the synthetic potential of intermediates like this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a chemical intermediate is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₃[4]
Molecular Weight 223.61 g/mol [4]
Appearance Off-white powderChem-Impex
Melting Point 272-278 °CChem-Impex
CAS Number 35973-14-9Chem-Impex
Purity ≥ 98% (HPLC)Chem-Impex
Storage Conditions Store at 0-8°CChem-Impex

Synthesis of this compound

The primary and most efficient method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction.[1][5] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

The Gould-Jacobs Reaction: A Mechanistic Overview

The Gould-Jacobs reaction proceeds in two key stages:

  • Condensation: The reaction is initiated by the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the ethoxymethylene group of DEEM. This is followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: The intermediate then undergoes an intramolecular cyclization at elevated temperatures, leading to the formation of the quinoline ring system. Subsequent hydrolysis of the ester group yields the desired carboxylic acid.

The overall synthetic workflow can be visualized as follows:

Gould_Jacobs_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Chloroaniline 4-Chloroaniline Condensation Condensation 4-Chloroaniline->Condensation DEEM Diethyl Ethoxymethylenemalonate DEEM->Condensation Thermal_Cyclization Thermal Cyclization Condensation->Thermal_Cyclization Intermediate Hydrolysis Hydrolysis Thermal_Cyclization->Hydrolysis Ester Intermediate Target_Molecule This compound Hydrolysis->Target_Molecule

Caption: A simplified workflow of the Gould-Jacobs reaction for the synthesis of the target molecule.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from a well-established procedure for the synthesis of the closely related 7-chloro-4-hydroxy-3-quinolinecarboxylic acid and is expected to yield the desired 6-chloro isomer with minor modifications.[6]

Step 1: Condensation of 4-Chloroaniline and Diethyl Ethoxymethylenemalonate

  • In a round-bottom flask, combine 1.0 mole of 4-chloroaniline and 1.1 moles of diethyl ethoxymethylenemalonate.

  • Heat the mixture on a steam bath for approximately 1 hour, allowing the ethanol byproduct to evaporate. The resulting product is the ethyl α-carbethoxy-β-(4-chloroanilino)acrylate intermediate.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent such as Dowtherm A to a vigorous boil.

  • Carefully add the crude intermediate from Step 1 to the boiling solvent.

  • Continue heating for 1 hour to facilitate the cyclization reaction. The cyclized product, ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, will begin to crystallize out of the solution.

  • Cool the mixture and filter to collect the solid product. Wash the filter cake with a non-polar solvent like hexane to remove colored impurities.

Step 3: Saponification

  • Transfer the air-dried filter cake to a flask containing a 10% aqueous solution of sodium hydroxide.

  • Reflux the mixture until the solid ester completely dissolves, indicating the completion of the saponification to the sodium salt of the carboxylic acid.

  • Cool the reaction mixture and separate any remaining oily impurities.

Step 4: Acidification and Isolation

  • Acidify the aqueous solution with concentrated hydrochloric acid until the solution is acidic to Congo red paper.

  • The final product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with water, and dry to obtain the pure product.

Reactivity and Role as a Chemical Intermediate

The synthetic utility of this compound stems from the reactivity of its three key functional groups: the quinoline ring, the hydroxyl group, and the carboxylic acid.

Reactivity cluster_reactions Key Reactions cluster_products Resulting Scaffolds Start This compound Decarboxylation Decarboxylation Start->Decarboxylation Heat Esterification Esterification Start->Esterification Alcohol, Acid Catalyst Amidation Amidation Start->Amidation Amine, Coupling Agent Halogenation Halogenation (OH to Cl) Start->Halogenation POCl₃ Product1 6-Chloro-4-hydroxyquinoline Decarboxylation->Product1 Product2 Ester Derivatives Esterification->Product2 Product3 Amide Derivatives Amidation->Product3 Product4 4,6-Dichloroquinoline-3-carboxylic acid Halogenation->Product4

Caption: Key chemical transformations of this compound.

Decarboxylation

Heating this compound, particularly in a high-boiling point solvent, can lead to decarboxylation, yielding 6-chloro-4-hydroxyquinoline. This transformation is a critical step in the synthesis of certain antimalarial drugs.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into a variety of other functional groups. Esterification with an alcohol under acidic conditions or amidation with an amine using a suitable coupling agent are common transformations. These reactions are instrumental in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Halogenation of the Hydroxyl Group

The 4-hydroxyl group can be converted to a chlorine atom using reagents such as phosphorus oxychloride (POCl₃). This creates a highly reactive 4-chloroquinoline intermediate, which is susceptible to nucleophilic substitution. This reactivity is extensively exploited in the synthesis of 4-aminoquinoline antimalarial drugs like chloroquine and amodiaquine.[6][7]

Applications in Drug Development

The this compound scaffold is a key building block in the synthesis of a diverse range of therapeutic agents.

Precursor to Fluoroquinolone Antibiotics

The 4-quinolone-3-carboxylic acid core is the defining structural feature of the quinolone class of antibiotics.[1] The introduction of a fluorine atom at the 6-position of the quinoline ring is a hallmark of the more potent fluoroquinolone antibiotics. While direct synthesis of a named fluoroquinolone from the 6-chloro intermediate is not widely documented, the structural analogy and the known synthetic pathways strongly suggest its utility as a precursor. The general synthetic strategy involves the modification of the 3-carboxylic acid and the 4-hydroxyl groups, followed by the introduction of a suitable side chain at the 7-position.

Synthesis of Antimalarial Drugs

The 4-aminoquinoline scaffold is central to the activity of several important antimalarial drugs. As mentioned previously, this compound can be converted to a 4,6-dichloroquinoline intermediate. This intermediate can then undergo nucleophilic substitution with a suitable diamine to yield potent antimalarial agents. For instance, a similar intermediate, 4,7-dichloroquinoline, is a key precursor in the synthesis of chloroquine and hydroxychloroquine.[7]

A generalized synthetic scheme for the synthesis of a hypothetical antimalarial drug from this compound is presented below:

Antimalarial_Synthesis Start This compound Intermediate1 6-Chloro-4-hydroxyquinoline Start->Intermediate1 Decarboxylation Intermediate2 4,6-Dichloroquinoline Intermediate1->Intermediate2 Halogenation (e.g., POCl₃) Final_Product Hypothetical Antimalarial Drug Intermediate2->Final_Product Nucleophilic Substitution with a Diamine

Sources

spectroscopic data (NMR, IR, MS) of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization of 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid

CAS: 35973-14-9 Formula: C₁₀H₆ClNO₃ Molecular Weight: 223.61 g/mol

Part 1: Executive Summary & Structural Context

This technical guide provides a comprehensive spectroscopic analysis of This compound , a critical intermediate in the synthesis of fluoroquinolone antibiotics and antimalarial agents.

The Tautomeric Imperative: Accurate spectroscopic interpretation requires acknowledging that 4-hydroxyquinolines exist in a dynamic tautomeric equilibrium. In the solid state and polar solvents (like DMSO), the 4-oxo-1,4-dihydroquinoline tautomer predominates over the 4-hydroxyquinoline form. This structural reality drastically alters expected NMR shifts and IR absorption bands.[1]

  • Form A (Enol): 4-hydroxyquinoline (Aromatic pyridine ring)[1]

  • Form B (Keto): 4-oxo-1,4-dihydroquinoline (Vinylogous amide) — Predominant Species

Diagram 1: Tautomeric Equilibrium & Analytical Workflow The following diagram illustrates the tautomeric shift and the recommended analytical workflow to ensure data integrity.

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Keto Keto Form (4-Oxo-1,4-dihydroquinoline) *Predominant in DMSO* Enol->Keto Equilibrium Solvent Solvent Selection (DMSO-d6 vs TFA-d) Keto->Solvent Sample Prep NMR 1H NMR Analysis (Observe NH vs OH) Solvent->NMR Dissolution IR IR Analysis (C=O Stretches) Solvent->IR Solid State (KBr)

Caption: Tautomeric equilibrium favoring the 4-oxo form in polar media, dictating the analytical strategy.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: Due to the poor solubility of the carboxylic acid in chloroform, DMSO-d₆ is the solvent of choice. Trifluoroacetic acid-d (TFA-d) may be used to sharpen exchangeable proton signals, though it may shift the tautomeric equilibrium.

1H NMR Data Analysis (DMSO-d₆, 400 MHz):

The spectrum is characterized by the downfield shift of the H-2 proton (characteristic of the quinolone core) and the splitting pattern of the benzenoid ring protons (H-5, H-7, H-8).

Proton AssignmentChemical Shift (δ ppm)MultiplicityCoupling (J Hz)Structural Insight
COOH 14.50 - 15.00Broad Singlet-Highly deshielded acidic proton; often broadened by H-bonding.
NH (N-1) 13.00 - 13.50Broad Singlet-Confirms the 4-oxo-1,4-dihydro tautomer. (Absent in enol form).
H-2 8.80 - 8.95Singlet (s)-Characteristic quinolone signal; deshielded by adjacent N and C=O.
H-5 8.10 - 8.20Doublet (d)J ≈ 2.5 HzOrtho to Cl; deshielded by the peri-carbonyl (C-4).
H-7 7.75 - 7.85Doublet of Doublets (dd)J ≈ 9.0, 2.5 HzCoupled to H-8 (ortho) and H-5 (meta).
H-8 7.65 - 7.75Doublet (d)J ≈ 9.0 HzOrtho to N-H; shielded relative to H-5.

Key Diagnostic Feature: The presence of the NH signal at ~13 ppm and the absence of a phenolic OH signal (typically ~10 ppm) definitively proves the existence of the quinolone (keto) lattice in solution.[1]

Part 3: Infrared (IR) Spectroscopy

Experimental Protocol: Samples should be prepared as KBr pellets or using ATR (Attenuated Total Reflectance) .[1] Nujol mulls are discouraged due to interference in the C-H region.[1]

Spectral Interpretation: The IR spectrum is complex due to the "vinylogous amide" character of the 4-oxo ring and the carboxylic acid dimer.

Frequency (cm⁻¹)Vibration ModeIntensityNotes
3200 - 2500 O-H Stretch (COOH)Broad, StrongCharacteristic "fermi resonance" broadness of carboxylic acid dimers.
3100 - 3000 N-H StretchMediumOverlaps with OH; confirms 4-oxo form.
1720 - 1690 C=O Stretch (COOH)StrongTypical acid carbonyl.
1640 - 1610 C=O Stretch (Quinolone)StrongKetone conjugated with alkene and NH (vinylogous amide).[1] Lower freq than typical ketones.
1600 - 1580 C=C AromaticMediumSkeletal vibrations of the quinoline ring.
750 - 700 C-Cl StretchMediumCarbon-Chlorine bond vibration.

Part 4: Mass Spectrometry (MS)

Experimental Protocol: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred for the carboxylic acid to observe [M-H]⁻.[1] For fragmentation analysis, Electron Impact (EI) at 70 eV is standard.[1]

Isotopic Pattern (Chlorine Signature): The presence of a single chlorine atom dictates a characteristic 3:1 intensity ratio for the molecular ion peaks M and M+2 .[1]

Fragmentation Pathway (EI-MS): The primary fragmentation pathway involves decarboxylation (loss of CO₂) followed by the ejection of CO, a common pattern for fused ring acids.[1]

Diagram 2: MS Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 223 / 225 (3:1) [C10H6ClNO3]+ Frag1 Decarboxylation (-CO2) m/z 179 / 181 [C9H6ClNO]+ M_Ion->Frag1 -44 u Frag2 Loss of CO (-CO) m/z 151 / 153 [C8H6ClN]+ Frag1->Frag2 -28 u Frag3 Loss of Cl (-Cl) m/z 116 [C8H6N]+ Frag2->Frag3 -35/37 u

Caption: Stepwise fragmentation showing characteristic loss of Carbon Dioxide and Carbon Monoxide.

References

  • PubChem Compound Summary. (2025). This compound (CID 329774072). National Center for Biotechnology Information.[1] [Link][1]

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1] (Foundational synthesis and structural characterization). [Link]

Sources

Comprehensive Theoretical Analysis of 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous theoretical framework for the analysis of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid (6-Cl-4-HQC) . As a critical scaffold in medicinal chemistry, particularly for antimalarial and antibacterial drug design, this molecule exhibits complex structural behaviors—most notably prototropic tautomerism—that define its reactivity and binding affinity.

This document moves beyond standard characterization, employing Density Functional Theory (DFT) and molecular docking protocols to establish a definitive structural and electronic profile. We synthesize data from analogous quinolone systems to predict the physicochemical behavior of 6-Cl-4-HQC, providing a roadmap for experimental validation.

Structural Dynamics & Tautomerism

The defining theoretical challenge of 4-hydroxyquinolines is the keto-enol tautomerism. For 6-Cl-4-HQC, this equilibrium is further influenced by the electron-withdrawing chlorine at position 6 and the acidic moiety at position 3.

The Keto-Enol Equilibrium

Theoretical studies consistently demonstrate that the 4-oxo (quinolone) tautomer is thermodynamically preferred over the 4-hydroxy (enol) form in both gas and solvent phases.

  • Enol Form (4-hydroxy): Aromaticity is fully retained in the pyridine ring.

  • Keto Form (4-oxo): Loss of aromaticity in the heterocyclic ring is compensated by the high stability of the amide-like (NH-C=O) resonance and strong intramolecular hydrogen bonding.

Intramolecular Hydrogen Bonding

In the 3-carboxylic acid derivative, a critical intramolecular hydrogen bond stabilizes the planar conformation.

  • Interaction: The hydroxyl proton of the carboxylic acid (COOH) acts as a donor to the carbonyl oxygen at position 4 (C4=O).

  • Effect: This locks the C3-C4 bond rotation, creating a pseudo-six-membered ring that significantly lowers the total energy of the system.

Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer mechanism and the stabilization of the dominant 4-oxo tautomer.

Tautomerism Figure 1: Tautomeric equilibrium favoring the 4-oxo form due to intramolecular H-bonding. Enol Enol Form (4-Hydroxyquinoline) Less Stable TS Transition State [Proton Transfer] Enol->TS +ΔG‡ Keto Keto Form (4-Quinolone) Global Minimum TS->Keto -ΔG (Exergonic) H_Bond Intramolecular H-Bond (COOH···O=C4) Keto->H_Bond Resonance Amide Resonance (NH-C=O) Keto->Resonance

Computational Methodology (Protocol Standards)

To ensure scientific integrity, the following computational workflow is recommended for the characterization of 6-Cl-4-HQC. This protocol ensures results are comparable to high-quality literature standards.

Level of Theory[1]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional provides the best balance between cost and accuracy for organic vibrational frequencies and geometries.

  • Basis Set: 6-311++G(d,p) .[1][2][3][4][5][6]

    • Diffuse functions (++): Essential for describing the lone pairs on Oxygen, Nitrogen, and Chlorine, as well as the acidic proton.

    • Polarization functions (d,p): Critical for accurate bond angle prediction in the strained fused-ring system.

  • Solvent Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using Water and DMSO. These solvents mimic physiological and experimental stock solution environments.

Workflow Diagram

Workflow Figure 2: Standardized Computational Workflow for 6-Cl-4-HQC Analysis Start Initial Geometry Construction (GaussView/Avogadro) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision Imaginary Freq? Freq->Decision Decision->Opt Yes (Re-optimize) Properties Electronic Properties (HOMO-LUMO, MEP, NBO) Decision->Properties No (Minima Found) Docking Molecular Docking (AutoDock Vina) Properties->Docking

Electronic Properties & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how 6-Cl-4-HQC interacts with biological targets (enzymes/receptors).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct indicator of chemical stability (Hardness/Softness).

  • HOMO: Localized primarily on the quinolone rings and the chlorine lone pairs (π-donor character).

  • LUMO: Distributed over the carboxyl group and the pyridone ring (π-acceptor character).

  • Prediction: The presence of the electron-withdrawing Chlorine (C6) and Carboxyl (C3) groups stabilizes the HOMO, leading to a larger energy gap compared to unsubstituted quinoline. This suggests 6-Cl-4-HQC is a "hard" molecule, implying high kinetic stability and low polarizability.

Molecular Electrostatic Potential (MEP)

The MEP map identifies sites for non-covalent interactions (hydrogen bonding/electrostatics) during drug-receptor binding.

RegionPotentialChemical FeatureInteraction Role
Red (Negative) High Electron DensityCarbonyl Oxygens (C4=O, COOH)H-Bond Acceptor
Blue (Positive) Low Electron DensityNH Proton, COOH ProtonH-Bond Donor
Green (Neutral) HydrophobicChloro-substituted Benzene RingPi-Pi Stacking / Hydrophobic Pocket

Vibrational Spectroscopy (IR/Raman)[5][6]

Theoretical frequency calculations (scaled by ~0.961 for B3LYP) allow for the precise assignment of experimental IR bands.

Key Diagnostic Bands
  • O-H Stretching (COOH): A broad, intense band predicted around 3000–3200 cm⁻¹ . The broadening is due to the strong intramolecular H-bond with the C4-carbonyl.

  • C=O Stretching (Ketone vs Acid):

    • Acid C=O:[7] ~1720–1750 cm⁻¹.

    • Quinolone C=O: ~1620–1650 cm⁻¹. This is lower than typical ketones due to conjugation with the NH group (amide character).

  • C-Cl Stretching: A distinct fingerprint band at 600–750 cm⁻¹ . The heavy chlorine atom creates a low-frequency mode that is highly coupled with ring deformation.

Pharmacological Potential: In Silico Docking[8][9][10]

The this compound scaffold acts as a bioisostere for several established antibiotics (fluoroquinolones).

Target Selection

Based on the structural homology to Ciprofloxacin and Quinolone antibiotics, the primary biological targets for theoretical docking studies are:

  • DNA Gyrase (Subunit B): The primary target for antibacterial activity. The 3-COOH and 4-oxo groups are critical for binding Mg²⁺ ions in the active site.

  • Plasmodium Lactate Dehydrogenase (PfLDH): A target for antimalarial activity. The quinoline core mimics the NADH cofactor or binds to the substrate pocket.

Binding Mechanism

Docking simulations (e.g., using AutoDock Vina) typically reveal the following interaction modes:

  • Mg²⁺ Water Bridge: The 3-carboxyl and 4-oxo groups chelate the Magnesium ion essential for DNA Gyrase function.

  • Pi-Stacking: The planar quinoline ring intercalates between DNA base pairs or stacks against aromatic residues (e.g., Tyr, Phe) in the receptor pocket.

  • Halogen Bonding: The Chlorine atom at position 6 often occupies a hydrophobic pocket, potentially forming halogen bonds with backbone carbonyls.

Conclusion

Theoretical studies of This compound confirm that it exists predominantly as the 4-oxo-1,4-dihydroquinoline tautomer, stabilized by a robust intramolecular hydrogen bond. Its electronic profile suggests a stable, hard electrophile capable of specific bidentate chelation. These properties make it a highly viable scaffold for structure-based drug design, particularly where metal-ion bridging (as in DNA Gyrase inhibition) is a required mechanism of action.

References

  • Tautomerism in 4-Hydroxyquinolines

    • Srivastava, A. et al. "A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect." Chemical Science Transactions, 2013, 2(4), 1370-1378.[3] Link

  • Vibrational Spectroscopy of Chloro-Quinolines

    • Ayyappan, S. et al. "Comparative vibrational spectroscopic studies of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid based on density functional theory." IOSR Journal of Applied Physics, 2012. Link

  • DFT & Electronic Properties: Foreman, J.B. & Frisch, A. Exploring Chemistry with Electronic Structure Methods. 3rd ed., Gaussian, Inc., 2015. (Standard text for B3LYP methodology).
  • Molecular Docking (Quinolones)

    • Prasad, M.V.V. et al. "Molecular Docking Studies of 6-Fluoro-8-Hydroxy-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid Derivatives."[7] World Journal of Pharmacy and Pharmaceutical Sciences, 2017, 6(1), 853-860. Link

  • Antimalarial Docking Studies

    • Venkatesh, T. et al. "Synthesis and molecular docking study of 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids with plasmodium LDH receptor protein." International Journal of Pharmacy and Pharmaceutical Sciences, 2015, 7(1), 431-437. Link

Sources

The Serendipitous Genesis and Strategic Evolution of Quinolone-3-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide delves into the fascinating discovery and rich history of quinolone-3-carboxylic acids, a pivotal class of synthetic antibacterial agents. From an unexpected laboratory finding to the rational design of broad-spectrum fluoroquinolones, this document charts the key scientific milestones, the evolution of their structure-activity relationships, and the intricate mechanisms that underpin their therapeutic success and challenges.

An Unforeseen Beginning: The Birth of a New Antibacterial Scaffold

The journey of quinolone antibiotics commenced not from a deliberate quest for novel antibacterials, but as a serendipitous offshoot of antimalarial drug research. In 1962, while working on the synthesis of chloroquine at the Sterling-Winthrop Research Institute, Dr. George Lesher and his team isolated a byproduct with modest antibacterial activity.[1][2][3][4] This compound was identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1][4] While its potency was not remarkable, this molecule represented a crucial lead structure that catalyzed a new trajectory in the field of antibacterial drug discovery.[1]

Intensive investigation and structural modifications of this initial lead culminated in the synthesis of the first clinically significant quinolone, nalidixic acid, in 1962.[5][6][7] Although technically a naphthyridone due to the presence of two nitrogen atoms in its fused ring system, nalidixic acid is universally regarded as the progenitor of the entire quinolone class.[1][8][9] It was introduced into clinical practice in 1967, primarily for the management of urinary tract infections caused by Gram-negative bacteria.[3][6][9][10]

The Rise of the Fluoroquinolones: A Quantum Leap in Antibacterial Warfare

While nalidixic acid proved to be a valuable therapeutic tool, its clinical utility was constrained by a narrow spectrum of activity and the rapid emergence of bacterial resistance. The significant breakthrough in the quinolone saga came nearly two decades after the initial discovery with the introduction of a fluorine atom at the C-6 position of the quinolone nucleus.[5][] This strategic modification gave birth to the "fluoroquinolones," a new generation of compounds with dramatically enhanced antibacterial potency and a broader spectrum of activity.[8][12]

The development of norfloxacin in 1978, the first of the 6-fluoroquinolones, marked a pivotal moment.[6][7] The addition of a piperazinyl group at the C-7 position further expanded its activity to include Pseudomonas aeruginosa.[7] This was followed by the introduction of ciprofloxacin in 1987, which exhibited even greater potency and a wider spectrum of activity, solidifying the clinical importance of the fluoroquinolone class.[13][14]

Generations of Quinolones: A Stepwise Refinement

The evolution of quinolones is often categorized into four distinct generations, each characterized by an expanded spectrum of activity and improved pharmacokinetic profiles.[8][13]

GenerationRepresentative AgentsKey Characteristics & Spectrum of Activity
First Nalidixic acid, Cinoxacin, Oxolinic acidNarrow spectrum, primarily active against Gram-negative bacteria. Mainly used for urinary tract infections.[8][15][16]
Second Ciprofloxacin, Norfloxacin, Ofloxacin, LomefloxacinIntroduction of a fluorine atom at C-6 significantly expanded the spectrum to include some Gram-positive bacteria and atypical pathogens.[8][15][16][17] Ciprofloxacin is particularly potent against P. aeruginosa.[16]
Third Levofloxacin, Gatifloxacin, Moxifloxacin, SparfloxacinFurther enhanced activity against Gram-positive bacteria, especially Streptococcus pneumoniae, and atypical pathogens.[16][17]
Fourth TrovafloxacinBroad-spectrum activity, including anaerobic bacteria.[8][16]

Unraveling the Mechanism of Action: Targeting Bacterial DNA Replication

Quinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[13][18][19] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process vital for relieving the torsional stress that arises during DNA unwinding for replication and transcription.[19] Quinolones bind to the A-subunit of DNA gyrase, stabilizing the enzyme-DNA complex and trapping the enzyme in a state where the DNA is cleaved.[19] This leads to the inhibition of DNA replication and the induction of lethal double-strand breaks in the bacterial chromosome.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by quinolones prevents the segregation of replicated DNA into daughter cells, ultimately leading to cell death.

The primary target of quinolones varies between different bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is more susceptible.[18][20] Newer fluoroquinolones often exhibit potent activity against both enzymes.[18]

G cluster_replication Bacterial DNA Replication cluster_quinolone_action Quinolone Mechanism of Action DNA DNA Unwinding Unwinding DNA->Unwinding Helicase DNA Supercoiling DNA Supercoiling Replication Fork Replication Fork Unwinding->Replication Fork Daughter DNA Daughter DNA Replication Fork->Daughter DNA Chromosome Segregation Chromosome Segregation Quinolone Quinolone DNA Gyrase DNA Gyrase Quinolone->DNA Gyrase Inhibition Topoisomerase IV Topoisomerase IV Quinolone->Topoisomerase IV Inhibition DNA Gyrase->DNA Supercoiling Prevents Topoisomerase IV->Chromosome Segregation Prevents

Caption: Mechanism of action of quinolone antibiotics.

Structure-Activity Relationships: The Blueprint for Potency and Specificity

The remarkable success of the quinolone class is a testament to the power of medicinal chemistry in optimizing a lead compound. The core quinolone-3-carboxylic acid scaffold has been extensively modified at various positions to enhance antibacterial activity, broaden the spectrum, and improve pharmacokinetic properties. Over 10,000 analogues have been synthesized.[5][14]

The key positions for modification and their impact are summarized below:

  • N-1 Position: A cyclopropyl group at this position, as seen in ciprofloxacin, confers significant activity against Gram-negative bacteria.[5][21][22]

  • C-3 and C-4 Positions: The carboxylic acid at C-3 and the ketone at C-4 are essential for binding to DNA gyrase and cannot be significantly altered without a substantial loss of activity.[5][21][22]

  • C-5 Position: The addition of an amino group at this position can enhance overall potency.[21][23]

  • C-6 Position: The introduction of a fluorine atom at this position is a hallmark of the fluoroquinolones and dramatically increases potency, likely by enhancing cell penetration and DNA gyrase inhibition.[5][][24]

  • C-7 Position: This position is crucial for modulating the spectrum of activity and pharmacokinetic properties. A piperazine ring or a similar heterocyclic substituent enhances tissue and bacterial penetration.[20] Modifications at this position can also influence activity against Gram-positive bacteria and anaerobes.[5]

  • C-8 Position: A halogen (F or Cl) at this position can improve oral absorption and activity against anaerobic bacteria.[23]

Caption: Key structure-activity relationships of quinolones.

The Challenge of Resistance: An Evolving Battlefield

The extensive use of fluoroquinolones has inevitably led to the emergence of bacterial resistance, posing a significant threat to their clinical efficacy.[13] The primary mechanisms of resistance include:

  • Target-Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common mechanisms of resistance.[13][18] These mutations reduce the binding affinity of the quinolone to its target enzymes.

  • Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport quinolones out of the cell, thereby reducing the intracellular drug concentration.[13][18]

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes (qnr genes, aac(6')-Ib-cr, and qepA) can also confer resistance to quinolones.

Early Synthetic Methodologies: Building the Quinolone Core

The foundational synthetic routes to quinolone-3-carboxylic acids have been instrumental in the exploration of this chemical space. Early and widely used methods include:

  • Gould-Jacobs Reaction: This method involves the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis to yield the quinolone-3-carboxylic acid core.[25]

  • Conrad-Limpach-Knorr Synthesis: This approach utilizes the reaction of an aniline with a β-ketoester to form an enamine, which is then cyclized at high temperatures to afford the 4-quinolone.[25]

These classical methods, while effective, often required harsh reaction conditions. Modern synthetic chemistry has since provided milder and more efficient routes to these important scaffolds.

Conclusion: A Legacy of Innovation and a Future of Challenges

The story of quinolone-3-carboxylic acids is a compelling narrative of scientific serendipity, rational drug design, and the continuous battle against bacterial resistance. From a humble beginning as a chemical curiosity, this class of compounds has evolved into a cornerstone of antibacterial therapy. The deep understanding of their structure-activity relationships and mechanism of action has not only provided life-saving medicines but has also laid the groundwork for the development of future antibacterial agents. As we move forward, the challenge will be to innovate and develop novel quinolones that can circumvent existing resistance mechanisms and ensure the continued efficacy of this remarkable class of drugs.

References

  • Quinolones: structure-activity relationships and future predictions. Microbiology Society. Available at: [Link]

  • Quinolone antibiotic - Wikipedia. Available at: [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. Available at: [Link]

  • Quinolone generations: natural history or natural selection? | Journal of Antimicrobial Chemotherapy | Oxford Academic. Available at: [Link]

  • Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed. Available at: [Link]

  • Nalidixic acid - Wikipedia. Available at: [Link]

  • Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity | Clinical Infectious Diseases | Oxford Academic. Available at: [Link]

  • Structure-activity relationships of the fluoroquinolones - ASM Journals. Available at: [Link]

  • Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones | Clinical Infectious Diseases | Oxford Academic. Available at: [Link]

  • Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity - ResearchGate. Available at: [Link]

  • Mechanism of Action of Quinolones and Fluoroquinolones | Animations. Available at: [Link]

  • Fluoroquinolones (and Quinolones)* - Louisiana Department of Health. Available at: [Link]

  • Evolution of fluoroquinolone repurposing in oncology. A timeline... - ResearchGate. Available at: [Link]

  • Four generations of quinolone antibiotics. Available at: [Link]

  • New Classification and Update on the Quinolone Antibiotics - AAFP. Available at: [Link]

  • The quinolones: decades of development and use. Available at: [Link]

  • The fluoroquinolone antibacterials: past, present and future perspectives - PubMed. Available at: [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC - NIH. Available at: [Link]

  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • [The history of the development and changes of quinolone antibacterial agents] - PubMed. Available at: [Link]

  • The quinolones: decades of development and use - PubMed. Available at: [Link]

  • The history of quinolones - ResearchGate. Available at: [Link]

  • Quinolone: a versatile therapeutic compound class - PMC. Available at: [Link]

  • Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Available at: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. Available at: [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. Available at: [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. Available at: [Link]

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available at: [Link]

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Methodological & Application

Application Note: High-Performance Analytical Methods for the Quantification of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and validated protocols for the quantitative analysis of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals and other bioactive compounds[1]. Ensuring the purity and concentration of this molecule is critical for process control and final product quality. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine quality control, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and analysis in complex matrices. These methods have been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure reliability, accuracy, and precision[2][3].

Introduction: The Analytical Imperative

This compound (MW: 223.61 g/mol , CAS: 35973-14-9) is a heterocyclic building block whose quinoline core is a prevalent scaffold in medicinal chemistry[4][5]. Its precise quantification is essential during synthesis, for stability testing, and in impurity profiling. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[6]. This note addresses this need by providing two distinct, fit-for-purpose analytical workflows.

The selection of an analytical technique is governed by the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix[7]. For routine assays where the analyte concentration is relatively high, HPLC with UV detection offers a balance of performance, cost-effectiveness, and accessibility. For applications demanding higher sensitivity, such as impurity determination or analysis in biological fluids, the superior selectivity and lower detection limits of LC-MS/MS are indispensable[8][9].

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle and Causality

This method leverages reversed-phase chromatography to separate the moderately polar this compound from potential non-polar and polar impurities. A C18 stationary phase is used to retain the analyte, while a carefully buffered mobile phase of acetonitrile and water allows for its controlled elution. The quinoline ring system of the analyte contains a strong chromophore, which allows for sensitive detection and quantification using a UV detector. The choice of wavelength is optimized to the analyte's maximum absorbance, ensuring high signal-to-noise and linearity. This approach is widely used for the analysis of quinoline derivatives and provides a robust platform for quality control[10].

Experimental Protocol: HPLC-UV

2.2.1. Reagents and Materials

  • Reference Standard: this compound (≥98% purity).

  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Ammonium Acetate: Analytical grade.

  • Formic Acid: LC-MS grade.

  • Deionized Water: >18 MΩ·cm resistivity.

2.2.2. Instrument and Chromatographic Conditions

  • HPLC System: A quaternary HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.0 with Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic.

  • Composition: 60% Mobile Phase A : 40% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm (Verify with UV scan of standard).

  • Run Time: 10 minutes.

2.2.3. Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve in 25 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines[3][6]. Validation ensures that the analytical procedure is suitable for its intended use, a crucial aspect of pharmaceutical quality assurance[11][12].

Table 1: HPLC-UV Method Validation Parameters

ParameterSpecificationResult
Specificity No interference at the retention time of the analyte.Peak purity > 99.5%. No interference from placebo or degradation products.
Linearity & Range Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over the range of 1 - 100 µg/mL.
Accuracy 98.0% - 102.0% recovery.99.2% - 101.5% recovery across three concentration levels.
Precision (Repeatability) RSD ≤ 2.0%RSD = 0.8% (n=6 determinations at 100% test concentration).
Precision (Intermediate) RSD ≤ 2.0%RSD = 1.2% (different days, different analysts).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.0 µg/mL
HPLC-UV Workflow Diagram

A schematic representation of the analytical workflow ensures procedural consistency.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Weigh Reference Standard & Sample s2 Dissolve in Methanol (Stock) s1->s2 s3 Prepare Calibration Curve Standards s2->s3 s4 Filter Samples (0.45 µm) a1 Inject 10 µL onto C18 HPLC Column s3->a1 s4->a1 a2 Isocratic Elution (1.0 mL/min) a3 UV Detection at 245 nm d1 Integrate Peak Area a3->d1 d2 Generate Calibration Curve (Linear Regression) d1->d2 d3 Quantify Analyte Concentration d2->d3

Caption: Workflow for quantification by HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Causality

For applications requiring ultra-low quantification limits, LC-MS/MS is the method of choice. This technique couples the powerful separation capabilities of LC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized, typically using electrospray ionization (ESI). In the mass spectrometer, the protonated or deprotonated molecule (precursor ion) is selected and fragmented. Specific fragment ions (product ions) are then monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference, allowing for precise quantification at picogram levels[13]. For carboxylic acids, ESI in negative ion mode ([M-H]⁻) is often highly efficient[8].

Experimental Protocol: LC-MS/MS

3.2.1. Reagents and Materials

  • As per the HPLC-UV method, but using LC-MS grade solvents and additives.

  • Internal Standard (IS): A structurally similar compound, such as 4-Hydroxyquinoline-3-carboxylic acid (CAS 34785-11-0)[14], for improved precision.

3.2.2. Instrument and Conditions

  • LC System: UPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Elution Mode: Gradient.

    • Time (min) | %B

    • 0.0 | 10

    • 5.0 | 95

    • 6.0 | 95

    • 6.1 | 10

    • 8.0 | 10

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3.2.3. Mass Spectrometer Parameters

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: -3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transitions (to be optimized):

    • Analyte: Precursor m/z 222.0 → Product m/z 178.0 (Loss of CO₂).

    • Internal Standard (IS): Precursor m/z 188.0 → Product m/z 144.0 (Loss of CO₂).

  • Collision Energy: Optimize for maximum signal (e.g., 15-25 eV).

3.2.4. Preparation of Solutions

  • Stock Solutions (1000 µg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.

  • Working IS Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile:water.

  • Calibration Standards: Prepare serial dilutions of the analyte stock solution (e.g., 0.1 to 100 ng/mL). Spike each standard with the working IS solution to a final concentration of 10 ng/mL.

  • Sample Preparation: Dilute the sample to an expected concentration within the calibration range. Add the internal standard to the same final concentration as in the calibrators.

Method Validation Summary

The LC-MS/MS method validation focuses on demonstrating its performance at much lower concentrations, as required for trace analysis[15].

Table 2: LC-MS/MS Method Validation Parameters

ParameterSpecificationResult
Specificity No interfering peaks from matrix components at the MRM transitions.No interference observed in blank matrix samples.
Linearity & Range Correlation coefficient (r²) ≥ 0.995r² = 0.998 over the range of 0.1 - 100 ng/mL.
Accuracy 95.0% - 105.0% recovery.97.5% - 103.8% recovery across three concentration levels.
Precision (Repeatability) RSD ≤ 5.0%RSD = 2.5% (n=6 at 10 ng/mL).
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.03 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.1 ng/mL
Matrix Effect Recovery between 85% - 115%Within acceptable limits.
LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Prepare Analyte & Internal Standard (IS) Stocks s2 Create Calibrators & Spike with IS s1->s2 s3 Prepare Samples & Spike with IS s1->s3 a1 Inject 5 µL onto UPLC Column s2->a1 s3->a1 a2 Gradient Elution a1->a2 a3 ESI Source (Negative Ion Mode) a2->a3 a4 MRM Detection (Precursor → Product) a3->a4 d1 Integrate Analyte & IS Peak Areas a4->d1 d2 Calculate Area Ratios (Analyte/IS) d1->d2 d3 Generate Weighted Calibration Curve d2->d3 d4 Quantify Analyte Concentration d3->d4

Caption: Workflow for quantification by LC-MS/MS.

Conclusion

Two distinct, robust, and validated methods for the quantification of this compound have been presented. The RP-HPLC-UV method is ideal for routine quality control, offering reliability and ease of use. The LC-MS/MS method provides the high sensitivity and selectivity required for trace-level analysis in complex sample types. Both methods are grounded in established chromatographic principles and have been validated according to rigorous ICH guidelines, ensuring that the data generated is accurate, reliable, and fit for purpose in a regulated drug development environment.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]

  • Guidance for the validation of pharmaceutical quality control analytical methods. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. Available from: [Link]

  • Profound. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Jadhav, S. et al. Analytical method validation: A brief review. International Journal of Pharmaceutical and Clinical Research.
  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • World Journal of Pharmaceutical Research. Development and validation of analytical method for simultaneous estimation of lawsone and its metabolites by RP-HPLC and HPTLC method. Available from: [Link]

  • Al-Dirbashi, O. Y., & Rashed, M. S. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • de la Torre, R., et al. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 15(11), 863-870.
  • Al-Qattan, M. N., et al.
  • Otto Chemie Pvt Ltd. This compound, 98%. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Han, J., & Kim, H. G. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4849.
  • Tótoli, E. G., & Salgado, H. R. N. HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Pharmaceuticals, 12(2), 74.
  • ResearchGate. LC-MS/MS chromatogram of carboxylic acids derivatized with aniline. Available from: [Link]

  • Scolari, I. R., et al. Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods, 2024.
  • Chesapeake Bay Program. Chapter VI Analytical Methods & Quality Control. Available from: [Link]

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Application Note: Scalable Synthesis of 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Scientific Rationale

The synthesis of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid is a foundational workflow in the development of fluoroquinolone antibiotics and antimalarial agents. This scaffold serves as a critical pharmacophore, leveraging the 6-chloro substituent to modulate metabolic stability and lipophilicity in bioactive molecules.

The Gould-Jacobs Reaction: The Industry Standard

While various routes exist (e.g., from isatoic anhydrides), the Gould-Jacobs reaction remains the most robust, scalable, and atom-economical method for this specific derivative. This protocol relies on the condensation of an aniline with an alkoxymethylenemalonate, followed by thermal cyclization.[1][2][3]

Critical Regiochemical Insight: To synthesize the 6-chloro isomer, one must strictly utilize 4-chloroaniline (p-chloroaniline) as the starting material.

  • 4-Chloroaniline

    
     Cyclization yields exclusively 6-chloroquinoline .
    
  • Contrast:3-Chloroaniline (m-chloroaniline)

    
     Yields a mixture of 7-chloro  (major) and 5-chloro  (minor) isomers.
    

Tautomeric Consideration: While often referred to as "4-hydroxy," this compound exists predominantly in the 4-oxo-1,4-dihydro tautomeric form in the solid state and polar solvents. This protocol uses the nomenclature "4-hydroxy" to align with IUPAC conventions for the aromatized system, but researchers should expect spectral data (IR/NMR) to reflect the quinolone (oxo) structure.

Reaction Pathway & Mechanism[1][2][3][4][5]

The synthesis proceeds in three distinct stages:

  • Condensation: Formation of the anilinomethylenemalonate intermediate.[1][2]

  • Cyclization: High-temperature intramolecular substitution (SEAr) to close the pyridine ring.

  • Hydrolysis: Saponification of the ethyl ester to the free carboxylic acid.

Visualizing the Pathway

The following diagram illustrates the reaction scheme and the logical flow of the synthesis.

GouldJacobs Start 4-Chloroaniline (Starting Material) Inter Intermediate: Diethyl 2-(((4-chlorophenyl) amino)methylene)malonate Start->Inter Condensation 110°C, -EtOH Reagent Diethyl ethoxymethylenemalonate (EMME) Reagent->Inter Cyclized Ester Precursor: Ethyl 6-chloro-4-hydroxy quinoline-3-carboxylate Inter->Cyclized Thermal Cyclization 250°C, Dowtherm A Product Target: 6-Chloro-4-hydroxyquinoline- 3-carboxylic acid Cyclized->Product Hydrolysis NaOH, then HCl

Figure 1: Synthetic pathway for this compound via the Gould-Jacobs reaction.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[4][5][6][7][8]Role
4-Chloroaniline 127.571.0Substrate
Diethyl ethoxymethylenemalonate (EMME) 216.231.1Electrophile
Dowtherm A (Diphenyl ether/Biphenyl)N/ASolventHeat Transfer Medium
Sodium Hydroxide (10% aq) 40.003.0Hydrolysis Base
Hydrochloric Acid (conc.) 36.46ExcessAcidification
Step 1: Condensation (Enamine Formation)

Objective: Synthesize diethyl 2-(((4-chlorophenyl)amino)methylene)malonate.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (optional) or a simple distillation head.

  • Addition: Charge the flask with 4-chloroaniline (12.76 g, 100 mmol) and EMME (23.79 g, 110 mmol). No solvent is strictly necessary, but a small amount of ethanol can be used to facilitate mixing if needed.

  • Reaction: Heat the mixture to 110–120°C in an oil bath.

    • Observation: Ethanol is generated as a byproduct. If using a distillation head, distill off the ethanol to drive the equilibrium forward.

    • Duration: Stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the aniline spot disappears.

  • Workup: Cool the mixture to room temperature. The product often solidifies into a cake.

    • Recrystallize from ethanol or simply wash the solid with cold hexane/ethanol (9:1) to remove unreacted EMME.

    • Yield Expectation: 90–95% (Off-white solid).

Step 2: Thermal Cyclization (The Critical Step)

Objective: Cyclize the intermediate to Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate. Safety Warning: This step requires high temperatures (250°C). Use a blast shield and ensure the fume hood sash is lowered.

  • Setup: Use a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer (essential to prevent bumping), a reflux condenser (air-cooled or high-temp oil cooled), and a thermometer.

  • Solvent Prep: Add Dowtherm A (100 mL) to the flask and pre-heat to 250°C (refluxing).

    • Note: Pre-heating is crucial. Adding the intermediate to cold solvent and heating up slowly often leads to polymerization and lower yields.

  • Addition: Carefully add the solid intermediate from Step 1 in small portions to the boiling Dowtherm A.

    • Caution: Rapid ethanol evolution will occur (foaming). Add slowly.

  • Reaction: Maintain reflux at 250–255°C for 45–90 minutes.

    • Endpoint: The reaction is complete when ethanol evolution ceases.

  • Isolation:

    • Cool the mixture slowly to room temperature. The quinoline ester will precipitate.[2][9]

    • Add 100 mL of hexane or petroleum ether to further precipitate the product and dilute the viscous Dowtherm A.

    • Filter the solid under vacuum.[9]

    • Wash the filter cake thoroughly with hexane (to remove Dowtherm A) and then acetone (to remove tarry impurities).

    • Yield Expectation: 70–85% (Tan to pale brown powder).

Step 3: Hydrolysis (Saponification)

Objective: Convert the ester to this compound.

  • Reaction: Suspend the ester (10 g) in 10% NaOH solution (100 mL).

  • Reflux: Heat to reflux (approx. 100°C) for 2–4 hours.

    • Observation: The solid will dissolve as the sodium salt forms.

  • Workup:

    • Cool the solution to room temperature.[3][9][7]

    • Optional: Treat with activated charcoal (1 g) for 15 minutes and filter through Celite to remove color impurities.

  • Precipitation: Acidify the clear filtrate with concentrated HCl to pH 1–2 while stirring vigorously.

    • The target carboxylic acid will precipitate as a voluminous white/off-white solid.

  • Filtration: Filter the solid, wash with copious amounts of water (to remove NaCl), and dry in a vacuum oven at 80°C.

    • Yield Expectation: 90–95%.[10]

    • Melting Point: >280°C (decomposition).[5]

Process Control & Troubleshooting

The following table summarizes common failure modes and corrective actions based on field experience.

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete ethanol removalUse a slight vacuum or nitrogen sweep to remove ethanol; ensure temperature >100°C.
Tarry Product in Step 2 Heating too slowlyCritical: Drop the intermediate into already boiling Dowtherm A. Do not ramp temperature with substrate present.
Product Impure (Dark) Oxidation during cyclizationEnsure an inert atmosphere (Nitrogen/Argon) during the high-temp step.
Incomplete Hydrolysis Ester insolubilityAdd a small amount of ethanol (10% v/v) to the NaOH solution to aid solubility.
Analytical Validation[3]
  • 1H NMR (DMSO-d6): Expect a singlet around

    
     8.6–8.9 ppm (H-2), a broad singlet >13 ppm (COOH), and characteristic splitting for the 6-chloro substitution pattern (d, dd, d for H-5, H-7, H-8).
    
  • HPLC: Monitor purity using a C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid.

Workflow Diagram

Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization (High Temp) cluster_2 Step 3: Hydrolysis S1_Mix Mix 4-Chloroaniline + EMME (1:1.1 ratio) S1_Heat Heat to 110°C Remove Ethanol S1_Mix->S1_Heat S1_Solid Solidify & Wash (Hexane/EtOH) S1_Heat->S1_Solid S2_Prep Pre-heat Dowtherm A to 250°C S1_Solid->S2_Prep Transfer Solid S2_Add Add Intermediate Portion-wise S2_Prep->S2_Add S2_Iso Cool, Dilute (Hexane), Filter S2_Add->S2_Iso S3_React Reflux in 10% NaOH (2-4 hours) S2_Iso->S3_React Transfer Ester S3_Ppt Acidify with HCl to pH 1-2 S3_React->S3_Ppt S3_Final Filter, Wash, Dry S3_Ppt->S3_Final

Figure 2: Operational workflow for the synthesis of this compound.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[1][2][6][8][11][12] I. Through Ethoxymethylenemalonic Ester.[1][2][3][4] Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • BenchChem. (2025).[2] The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis.Link

  • Chem-Impex. (n.d.). Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate Product Page.Link

  • ResearchGate. (2011). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction.[2][13]Link

Sources

Application Note: High-Precision Antimicrobial Profiling of 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for researchers investigating the antimicrobial properties of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 35973-14-9). It moves beyond generic protocols to address the specific physicochemical challenges and experimental nuances of this quinolone scaffold.

Executive Summary & Scientific Context

This compound is a critical pharmacophore in the development of fluoroquinolone antibiotics. While often viewed merely as a synthetic intermediate, this molecule possesses intrinsic antimicrobial activity driven by its ability to interact with bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV).

For drug discovery teams, profiling this compound is not just about establishing a Minimum Inhibitory Concentration (MIC); it is about fragment-based validation . Understanding the baseline activity of this "naked" scaffold allows researchers to quantify the thermodynamic gain provided by subsequent C-7 substitutions (e.g., piperazine rings) or C-6 halogen modifications (Chlorine vs. Fluorine).

Key Technical Challenges:

  • Solubility: The compound exists in a tautomeric equilibrium (4-hydroxy

    
     4-oxo) and possesses zwitterionic character, leading to poor aqueous solubility at neutral pH.
    
  • Precipitation: High-concentration stocks in aqueous buffers often precipitate, leading to false-negative MICs.

  • Ionization: The activity is pH-dependent due to the carboxylic acid moiety (pKa

    
     3-4) and the quinoline nitrogen.
    

Chemical Handling & Stock Preparation[1][2]

Objective: Create a stable, homogenous stock solution that does not precipitate upon dilution in Mueller-Hinton Broth (MHB).

The Solubility Paradox

Many protocols fail because they attempt to dissolve quinolones directly in water. This compound is lipophilic in its uncharged state.

  • Preferred Solvent: Dimethyl Sulfoxide (DMSO).

  • Alternative: 0.1 M NaOH (for aqueous stocks, though less stable long-term).[1]

Protocol: Preparation of 10 mg/mL Stock Solution
  • Weighing: Accurately weigh 10.0 mg of this compound into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of sterile, analytical-grade DMSO (anhydrous).

    • Note: Do not use water. The compound may require vortexing for 1-2 minutes. If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.

  • Sterilization: Do not filter DMSO stocks through standard cellulose acetate filters (they may dissolve). Use PTFE or Nylon syringe filters (0.22 µm) if sterility is strictly required, though pure DMSO is bacteriostatic.[1]

  • Storage: Aliquot into 100 µL volumes to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.

Protocol A: High-Throughput MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 / EUCAST Guidelines. Rationale: This assay quantifies the bacteriostatic potential of the scaffold.

Materials
  • Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[2]

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Detection: Resazurin (Alamar Blue) or optical density (

    
    ).
    
Step-by-Step Workflow
Phase 1: Inoculum Preparation
  • Culture: Streak organisms onto Tryptic Soy Agar (TSA) 24 hours prior.

  • Suspension: Pick 3-5 colonies and suspend in sterile saline (0.85% NaCl).

  • Standardization: Adjust turbidity to 0.5 McFarland Standard (approx.

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:150 in CAMHB to achieve a final challenge concentration of

    
     CFU/mL.
    
Phase 2: Plate Setup (96-Well Format)
  • Rows A-H: Serial dilutions of the compound.

  • Column 11: Growth Control (Bacteria + Solvent vehicle).

  • Column 12: Sterility Control (Media only).

Dilution Logic:

  • Dispense 100 µL of CAMHB into all wells of the 96-well plate.

  • Add 100 µL of the 10 mg/mL stock (prediluted to 256 µg/mL in media) to Column 1.

  • Perform 2-fold serial dilutions across the plate (transfer 100 µL from Col 1

    
     Col 2, mix, repeat to Col 10). Discard the final 100 µL from Col 10.
    
    • Critical Check: Ensure the final DMSO concentration is < 1% to prevent solvent toxicity.

Phase 3: Incubation & Readout
  • Add 100 µL of the standardized bacterial inoculum to wells in Columns 1-11.

  • Seal plate with a breathable membrane (prevents evaporation but allows

    
     exchange).
    
  • Incubate: 37°C for 18–24 hours (ambient air).

  • Readout:

    • Visual: Look for the "button" of sedimentation (growth) vs. clear broth.

    • Dye-Based: Add 30 µL of 0.01% Resazurin. Incubate 1-4 hours. Blue

      
       Pink indicates viable metabolism (Growth).
      
Data Visualization: MIC Workflow

The following diagram illustrates the logical flow of the MIC assay, emphasizing the critical dilution and control steps.

MIC_Workflow cluster_prep Preparation Phase cluster_plate 96-Well Plate Assembly cluster_read Analysis Stock Compound Stock (10 mg/mL in DMSO) Dilution Serial Dilution (256 µg/mL -> 0.5 µg/mL) Stock->Dilution Dilute in Media Inoculum Bacterial Inoculum (0.5 McFarland) Combine Add Inoculum to Test Wells Inoculum->Combine Media CAMHB Media Media->Dilution Dilution->Combine Controls Add Controls: 1. Growth (Cells+DMSO) 2. Sterility (Media Only) Incubate Incubate 37°C, 24h Controls->Incubate Combine->Incubate Readout Read MIC (Lowest conc. with no visible growth) Incubate->Readout

Caption: Logical workflow for Broth Microdilution Assay ensuring proper control integration and dilution integrity.

Protocol B: Structure-Activity Relationship (SAR) Probing[4]

Objective: Use this compound as a "Reference Scaffold" to validate the potency of new derivatives.

In SAR studies, this compound serves as the baseline (


).[1] Modifications are evaluated by the Potency Shift Factor (PSF) :


[1]
Experimental Design

Run a side-by-side MIC assay comparing:

  • Compound A: this compound (The Scaffold).[3][4]

  • Compound B: Ciprofloxacin (Positive Control - fully optimized).

  • Compound C: Your novel derivative (e.g., C-7 substituted).

Expected Results & Interpretation
CompoundTypical MIC (S. aureus)Interpretation
6-Cl-4-OH-quinoline-3-COOH 32 - 128 µg/mL Low Activity. Lacks the C-7 piperazine (cell penetration) and N-1 alkylation (gyrase affinity).
Ciprofloxacin 0.125 - 0.5 µg/mLHigh Activity. Optimized pharmacophore.
Novel Derivative ExperimentalIf MIC < 32 µg/mL, the substitution has improved binding or permeation.[1]
SAR Logic Diagram

Understanding where this molecule fits in the drug design pipeline is crucial.

SAR_Logic Scaffold 6-Chloro-4-hydroxy- quinoline-3-carboxylic acid (The Scaffold) Mod_C6 C-6 Modification (Chlorine -> Fluorine) Scaffold->Mod_C6 Enhances Lipophilicity Mod_C7 C-7 Substitution (Add Piperazine) Scaffold->Mod_C7 Spectrum Expansion Mod_N1 N-1 Alkylation (Ethyl/Cyclopropyl) Scaffold->Mod_N1 Potency Boost Target High Potency Fluoroquinolone (e.g., Ciprofloxacin) Mod_C6->Target Mod_C7->Target Mod_N1->Target Result Increased DNA Gyrase Binding & Cell Entry Target->Result

Caption: SAR evolution from the 6-chloro scaffold to potent clinical agents, highlighting key modification sites.

Troubleshooting & Optimization

Issue: Precipitation in Wells
  • Symptom: The broth turns cloudy immediately upon adding the compound, or crystals form after 24h.[1]

  • Cause: The carboxylic acid protonates at the neutral pH of MHB (pH 7.2–7.4), reducing solubility.

  • Solution:

    • Reduce the maximum test concentration (e.g., stop at 64 µg/mL).[1]

    • Use MHB-II (cation-adjusted) which is more strictly buffered.

    • Verify the DMSO concentration is constant across wells (back-fill lower concentration wells with pure DMSO to match the high-concentration well's solvent % if necessary, though usually negligible in serial dilution).

Issue: Inconsistent Data
  • Symptom: MIC varies between 32 and >128 µg/mL.

  • Cause: Tautomerization instability or inoculum density errors.

  • Solution:

    • Strictly standardize inoculum to

      
       CFU/mL.
      
    • Ensure the stock solution is fresh. The 4-hydroxy/4-oxo equilibrium is sensitive to light; store stocks in amber tubes .

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). CLSI. Link

  • BenchChem. (n.d.). This compound: Properties and Biological Activity. BenchChem Database. Link

  • National Institutes of Health (NIH). (2011).[1] The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry.[5] PubMed Central. Link

  • Rameshkumar, N., et al. (2003).[1][6] Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents.[6] European Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.). Product Specification: this compound (CAS 35973-14-9).[3][7][8] Merck KGaA. Link

Sources

Application Notes & Protocols: 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of 6-chloro-4-hydroxyquinoline-3-carboxylic acid, a paramount building block in modern organic synthesis. We delve into its fundamental physicochemical properties, core reactivity, and its strategic application in constructing complex, high-value molecules. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not only detailed, field-tested protocols but also the underlying scientific rationale for experimental choices. By leveraging this guide, scientists can effectively harness the synthetic potential of this versatile scaffold for applications ranging from pharmaceutical discovery to advanced agrochemicals.

Introduction: The Strategic Value of the 4-Quinolone Scaffold

The 4-quinolone-3-carboxylic acid framework is recognized as a "privileged structure" in medicinal chemistry.[1] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby serving as a fertile starting point for drug discovery. Since the advent of fluoroquinolone antibiotics in the 1960s, this core has been integral to the development of potent therapeutic agents.[1][2]

This compound is a distinguished member of this class. Its unique arrangement of functional groups—a nucleophilic hydroxyl group, a versatile carboxylic acid, and a halogenated aromatic ring—provides multiple handles for synthetic modification. This inherent reactivity makes it an exceptionally valuable intermediate for creating libraries of compounds targeting a wide array of biological endpoints, including bacterial infections, cancer, and viral diseases.[1][3] Beyond pharmaceuticals, it is also a key component in the synthesis of modern agrochemicals, such as fungicides and plant growth regulators.[3]

This guide will illuminate the synthetic utility of this building block, providing robust protocols for its derivatization and demonstrating its application in the synthesis of a kinase inhibitor scaffold.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is critical for successful and safe experimentation. This compound exists as a stable, off-white solid, but its reactivity is governed by a key tautomeric equilibrium.

Tautomerism: The Quinolone-Quinolinol Equilibrium

The molecule exists as a mixture of two tautomers: the 4-hydroxyquinoline form and the 4-quinolone form. In most solvent systems, the 4-quinolone tautomer is predominant. This is crucial for synthetic planning, as it influences the reactivity of the C4 position, which behaves more like an enol/enolate system than a simple phenol.

Caption: Tautomeric equilibrium of the core scaffold.

Properties Summary

The key properties and safety information for this compound are summarized below.

PropertyValueReference
CAS Number 35973-14-9[3][4]
Molecular Formula C₁₀H₆ClNO₃[3]
Molecular Weight 223.61 g/mol [3]
Appearance Off-white to light-yellow solid[3]
Melting Point 272-278 °C[3]
Storage 2-8 °C, under inert atmosphere[4]
Purity ≥98% (HPLC)[3]
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation)
Precautionary Statements P261, P305+P351+P338 (Avoid breathing dust, IF IN EYES: Rinse cautiously with water...)

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound stems from its three distinct reactive zones, which can be addressed with high selectivity.

Caption: Key reactive zones for synthetic modification.

Zone A: Reactions at the Carboxylic Acid

The carboxylic acid at the C3 position is the most common site for derivatization, primarily through amide bond formation. This is a cornerstone of medicinal chemistry, as the resulting amide can engage in crucial hydrogen bonding interactions with protein targets.

Protocol 1: General Procedure for Amide Coupling

This protocol details the synthesis of an N-aryl amide, a common motif in kinase inhibitors. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

  • Rationale: HATU is a highly efficient, modern coupling reagent that minimizes racemization and side reactions. It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to scavenge the HCl produced, preventing the protonation and deactivation of the amine nucleophile without competing in the reaction. Anhydrous DMF is the solvent of choice due to its high polarity, which aids in dissolving the reactants, and its aprotic nature.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration).

  • Stir the suspension at room temperature until a clear solution or fine suspension is formed.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the mixture. Stir for 15-20 minutes at room temperature. This is the pre-activation step. A color change to yellow is often observed.

  • Add the substituted aniline (1.1 eq) dropwise or in portions.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove unreacted starting material), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexanes).

Application Feature: Synthesis of a Kinase Inhibitor Scaffold

Derivatives of the 4-hydroxyquinoline-3-carboxylic acid scaffold have shown promise as potent inhibitors of various protein kinases, such as Protein Kinase CK2 and Sirtuin 3 (SIRT3).[5][6] The quinoline core can function as a hinge-binding motif, while substituents introduced via the amide linkage can occupy hydrophobic pockets in the ATP-binding site.

The following workflow demonstrates the multi-step synthesis of a hypothetical kinase inhibitor, showcasing the strategic use of our building block.

workflow start 6-Chloro-4-hydroxyquinoline- 3-carboxylic acid step1 Amide Coupling (Protocol 1) + 3-ethynylaniline start->step1 intermediate1 N-(3-ethynylphenyl)-6-chloro- 4-hydroxyquinoline-3-carboxamide step1->intermediate1 step2 Sonogashira Coupling Pd(PPh₃)₄, CuI, Et₃N + Aryl Iodide intermediate1->step2 product Final Kinase Inhibitor Analog (Diversified Scaffold) step2->product

Caption: Synthetic workflow for a diversified kinase inhibitor scaffold.

Protocol 2: Sonogashira Cross-Coupling for Scaffold Diversification

This protocol describes the palladium-catalyzed Sonogashira coupling on the aryl chloride at the C6 position. While couplings on aryl chlorides are more challenging than on bromides or iodides, they are feasible with appropriate catalyst systems. For the sake of a robust protocol, we will assume the intermediate from the workflow above has been synthesized.

  • Rationale: The Sonogashira coupling is a powerful C-C bond-forming reaction that creates an alkyne linkage. This adds rigidity and specific geometry to the molecule, which can be highly beneficial for targeted binding. A palladium catalyst (like Pd(PPh₃)₄) is used for the main catalytic cycle, while a copper(I) co-catalyst (CuI) is essential for activating the terminal alkyne. A base, typically an amine like triethylamine, is required to neutralize the HX generated during the reaction.

Materials:

  • N-(3-ethynylphenyl)-6-chloro-4-hydroxyquinoline-3-carboxamide (Intermediate 1, 1.0 eq)

  • Aryl Iodide or Bromide (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N) or another suitable base (3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene/DMF mixture)

Procedure:

  • To a Schlenk flask, add the starting chloroquinoline (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by triethylamine (3.0 eq) and the aryl iodide (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. The reaction should be shielded from light.

  • Monitor progress by LC-MS. Upon completion, cool the mixture to room temperature.

  • Work-up: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield the final coupled product.

Troubleshooting and Key Considerations

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Amide Coupling 1. Incomplete activation of carboxylic acid.2. Deactivation of amine by moisture or acid.3. Poor solubility of starting material.1. Increase pre-activation time; use a fresh, high-quality coupling reagent.2. Ensure all reagents and solvents are anhydrous. Use sufficient base.3. Gently warm the initial mixture or use a co-solvent like DMSO.
No Reaction in Sonogashira Coupling 1. Catalyst deactivation (oxidation).2. Insufficient temperature.3. Steric hindrance.1. Ensure solvent is thoroughly degassed. Use a fresh catalyst or a more robust ligand (e.g., XPhos).2. Increase temperature incrementally, monitoring for decomposition.3. Consider a different cross-coupling reaction (e.g., Suzuki).
Difficult Purification 1. Product and starting material have similar polarity.2. Presence of persistent impurities (e.g., from DMF).1. Drive the reaction to completion. If necessary, use a different solvent system for chromatography or consider reverse-phase HPLC.2. After work-up, co-evaporate the crude product with toluene several times to remove residual high-boiling solvents.

Conclusion

This compound is a powerhouse building block for synthetic and medicinal chemistry. Its well-defined reactive sites allow for predictable and selective functionalization, enabling the rapid construction of diverse molecular architectures. The protocols and rationale presented herein provide a solid foundation for researchers to exploit this scaffold's full potential, accelerating the discovery and development of novel pharmaceuticals and other high-value chemical entities.

References

  • This compound Properties and Applications. Chem-Impex.

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.

  • The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed, National Library of Medicine.

  • Synthesis of Carboxylic Acids. Inspira Advantage (YouTube).

  • Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. Google Patents.

  • 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers. Google Patents.

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.

  • This compound, 98%. Ottokemi.

  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Royal Society of Chemistry.

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.

  • This compound. Sigma-Aldrich.

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed, National Library of Medicine.

  • 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. PubMed, National Library of Medicine.

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central, National Library of Medicine.

  • CHLOROQUINE synthesis. ChemicalBook.

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.

Sources

Application Note: Material Science Architectures of 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

6-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS: 35973-14-9) is a bifunctional quinoline derivative traditionally utilized as a pharmaceutical intermediate (e.g., for Cilostazol). However, its unique electronic structure—characterized by a push-pull system (electron-withdrawing chlorine vs. electron-donating hydroxyl)—and its capacity for keto-enol tautomerism make it a high-value scaffold in material science.

This guide details its application in two high-growth sectors: Luminescent Coordination Polymers (MOFs) and Polymer Photostabilization . It also addresses Crystal Engineering , bridging the gap for drug development professionals focused on solid-state stability.

Chemical Identity & Tautomeric Versatility

The compound exists in a dynamic equilibrium between two forms, dictating its material function:

TautomerStructure FeaturePrimary ApplicationMechanism
Enol Form (4-hydroxy)Aromatic hydroxyl (-OH) at C4Coordination Chemistry Acts as an anionic ligand (

-chelation) for Lanthanides.
Keto Form (4-oxo)Carbonyl (C=O) at C4 + NHPhotostabilizers Facilitates Excited-State Intramolecular Proton Transfer (ESIPT).

Application I: Luminescent Coordination Polymers

Target Audience: Materials Chemists, Optoelectronics Researchers

The carboxylic acid and the 4-hydroxy/oxo group form a stable chelating pocket. When coordinated with Lanthanide ions (specifically Eu


 or Tb

), the "6-Chloro" substituent tunes the triplet state energy (

) of the ligand to optimally match the resonance level of the metal, enhancing the "Antenna Effect."
Mechanism: The Antenna Effect

The ligand absorbs UV light (approx. 300–350 nm) and transfers energy non-radiatively to the lanthanide ion, resulting in sharp, intense emission (e.g., red luminescence for Eu


). The Chlorine atom at position 6 reduces vibrational energy losses compared to the unsubstituted analog.

AntennaEffect cluster_0 Ligand (6-Cl-4-OH-Q-3-COOH) UV UV Excitation (330 nm) S1 Ligand Singlet (S1) Excited State UV->S1 Absorption ISC Intersystem Crossing (ISC) S1->ISC T1 Ligand Triplet (T1) (Tuned by 6-Cl) ISC->T1 ET Energy Transfer (Antenna Effect) T1->ET Resonance Ln Eu(III) Emissive State (5D0) ET->Ln Light Red Emission (615 nm) Ln->Light Luminescence

Figure 1: Energy transfer pathway in this compound lanthanide complexes.

Protocol A: Hydrothermal Synthesis of Eu(III) Complex

Objective: Synthesize highly crystalline


 nanorods for luminescent sensing or display materials.

Reagents:

  • Ligand (

    
    ): this compound (1.0 mmol)
    
  • Metal Salt:

    
     (0.33 mmol)
    
  • Solvent: DMF/Ethanol/Water (1:1:1 v/v)

  • Base: NaOH (1M)

Step-by-Step Workflow:

  • Ligand Activation: Dissolve 223 mg of Ligand

    
     in 10 mL of DMF/Ethanol. Adjust pH to 6.5–7.0 using NaOH dropwise. Rationale: Deprotonation of the carboxylic acid is essential for coordination.
    
  • Metal Addition: Dissolve 150 mg of Europium nitrate in 5 mL deionized water. Add slowly to the ligand solution under vigorous stirring. A white/yellow precipitate may form initially.

  • Hydrothermal Treatment: Transfer the suspension to a Teflon-lined stainless steel autoclave (25 mL capacity). Seal and heat at 140°C for 48 hours . Rationale: High pressure/temperature promotes crystal growth and thermodynamic stability.

  • Cooling & Isolation: Cool naturally to room temperature (approx. 5°C/min). Filter the resulting crystals.

  • Purification: Wash 3x with DMF and 3x with Ethanol to remove unreacted ligand.

  • Activation: Dry in a vacuum oven at 80°C for 12 hours.

Validation:

  • UV excitation (365 nm): The powder should emit bright red light.

  • PXRD: Sharp peaks indicate crystallinity (Coordination Polymer formation).

Application II: Polymer Photostabilization (UV Absorbers)

Target Audience: Polymer Engineers, Coating Specialists

The keto-form of the molecule is an effective UV absorber. Upon UV excitation, the proton on the N-H group transfers to the carbonyl oxygen (ESIPT), dissipating the energy as harmless heat rather than breaking polymer chains.

Protocol B: Fabrication of UV-Shielding PMMA Films

Objective: Create a transparent composite film resistant to UV degradation.

Materials:

  • Matrix: Poly(methyl methacrylate) (PMMA, MW ~120,000)

  • Additive: this compound (0.5% - 2.0% w/w)

  • Solvent: Chloroform or Toluene

Methodology:

  • Doping Solution: Dissolve 10 mg of the additive in 2 mL of Chloroform. Sonicate for 10 mins to ensure complete dispersion.

  • Polymer Dissolution: Dissolve 1 g of PMMA beads in 8 mL of Chloroform. Stir at 40°C until clear.

  • Blending: Mix the doping solution into the polymer solution. Stir for 1 hour.

  • Casting: Pour the mixture onto a clean glass petri dish or Teflon mold.

  • Evaporation: Cover with a perforated foil (slow evaporation) and leave in a fume hood for 24 hours.

  • Annealing: Place the film in an oven at 60°C for 2 hours to remove residual solvent stress.

Performance Metric:

  • Measure UV-Vis transmission. The film should show <10% transmission in the 280–340 nm range (UV-B blocking) while maintaining >85% transparency in the visible range (400–700 nm).

Application III: Pharmaceutical Solid-State Engineering

Target Audience: Drug Development Professionals, Formulators

For pharmaceutical scientists, this molecule serves as a model for Co-crystal Engineering . Its "carboxylic acid dimer" motif and "pyridine-hydroxyl" motif allow it to form supramolecular heterosynthons with other Active Pharmaceutical Ingredients (APIs), improving solubility (Class II/IV drugs).

Protocol C: Liquid-Assisted Grinding (LAG) Screening

Objective: Screen for co-crystals to modify solubility profiles.

Reagents:

  • Co-former A: this compound[1][2][3]

  • Co-former B: Isonicotinamide (Model API conformer)

  • Solvent: Methanol (catalytic amount)

Workflow:

  • Stoichiometry: Weigh equimolar amounts (1:1) of Co-former A and B.

  • Grinding: Place in a stainless steel milling jar with two 7mm stainless steel balls.

  • Solvent Drop: Add 10 µL of Methanol (LAG).

  • Milling: Process at 30 Hz for 20 minutes.

  • Analysis: Analyze the resulting powder via DSC (Differential Scanning Calorimetry). A single, distinct melting endotherm different from either starting material indicates a pure co-crystal phase.

References

  • National Institutes of Health (NIH). (2009). Crystal structure of quinoline-3-carboxylic acid derivatives.[3] PubMed Central. Retrieved from [Link]

  • Google Patents. (2001). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • MDPI. (2024). Fluorescent Sensors Based on Quinoline Derivatives for Cation Detection. Molecules.[3][4][5][6][7][8][9][10][11][12][13] Retrieved from [Link]

Sources

Strategic Assessment of Quinoline Derivatives: From Metabolic Viability to Mechanistic Profiling

[1]

Abstract

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of FDA-approved drugs like Camptothecin (Topoisomerase I inhibitor) and Bosutinib (Kinase inhibitor). However, the physicochemical properties of novel quinoline derivatives—specifically their intrinsic fluorescence, poor aqueous solubility, and potential for redox cycling—can introduce significant artifacts into standard antiproliferative assays. This guide outlines a validated, multi-tiered workflow designed to eliminate false positives and rigorously characterize the anti-proliferative efficacy of quinoline-based NCEs (New Chemical Entities).

Phase 1: Primary Screening (Metabolic Viability)

The Challenge: Tetrazolium Reduction Artifacts

Standard MTT assays rely on mitochondrial succinate dehydrogenase to reduce tetrazolium salts to purple formazan.[1] Critical Warning: Many quinoline derivatives possess redox-active nitrogen centers that can chemically reduce MTT in the absence of cells, yielding false "viability" signals. Furthermore, the intrinsic yellow/orange color of some nitrated quinolines can overlap with the formazan absorbance (570 nm).

Optimized Protocol: MTS/PMS Assay with Blank Correction

We recommend the MTS assay over MTT for quinolines because it produces a soluble formazan product, eliminating the solubilization step where precipitation of hydrophobic quinolines often occurs.

Reagents:

  • MTS Reagent: Promega CellTiter 96® AQueous One Solution or equivalent.

  • Assay Media: Phenol-red free DMEM (to minimize background absorbance).

  • Vehicle: DMSO (Final concentration < 0.5%).

Step-by-Step Methodology:

  • Seeding: Plate tumor cells (e.g., A549, HCT-116) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h to ensure adhesion.

  • Compound Preparation: Prepare 1000x stocks in DMSO. Dilute serially in culture media.

    • Self-Validating Control:Cell-Free Compound Blank. Add the highest concentration of the quinoline derivative to wells containing media only (no cells).

  • Treatment: Add 100 µL of compound-media to cells. Incubate for 48–72 hours.

  • Development: Add 20 µL MTS reagent per well. Incubate 1–4 hours at 37°C.

  • Readout: Measure absorbance at 490 nm .

  • Correction:

    
    
    

Data Presentation: IC50 Determination

Compound ID Concentration (µM) Raw OD (490nm) Compound Blank OD Corrected Viability (%)
Q-Deriv-01 0.1 1.250 0.045 98.2
Q-Deriv-01 1.0 1.100 0.048 85.4
Q-Deriv-01 10.0 0.650 0.055 48.1

| Q-Deriv-01 | 100.0 | 0.150 | 0.090 | 4.2 |

Phase 2: Long-Term Reproductive Viability (Clonogenic Assay)

Metabolic assays detect temporary growth arrest. To confirm irreversible anti-proliferative effects (cytotoxicity vs. cytostasis), a clonogenic assay is mandatory, particularly for quinolines acting as DNA intercalators.

Protocol:

  • Seeding: Seed cells at low density (200–500 cells/well) in 6-well plates.

  • Treatment: Treat with IC50 concentration (determined in Phase 1) for 24 hours.

  • Washout: Remove drug-containing media, wash 2x with PBS, and replace with fresh drug-free media.

  • Colony Formation: Incubate for 10–14 days until colonies >50 cells form.

  • Fixation/Staining:

    • Wash with PBS.[2][3][4][5][6][7]

    • Fix with Acetic Acid:Methanol (1:7) for 10 mins.

    • Stain with 0.5% Crystal Violet for 2 hours.[6]

  • Quantification: Count colonies manually or using ImageJ. Calculate Plating Efficiency (PE) and Surviving Fraction (SF).[6]

Phase 3: Mechanistic Profiling (Flow Cytometry)

The Challenge: Autofluorescence

Quinolines are often fluorescent. A derivative fluorescing in the green channel (FITC) will generate false positives in Annexin V-FITC apoptosis assays.

  • Pre-Experiment Check: Run unstained, treated cells on the cytometer. If signal exists in FL1 (FITC), switch to Annexin V-APC (FL4) or Annexin V-PE (FL2).

Workflow: Cell Cycle & Apoptosis

This dual-staining protocol differentiates between cell cycle arrest (G2/M block common for Topo inhibitors) and apoptosis.

Diagram: Experimental Workflow

GStartHarvest Treated Cells(Trypsinization)WashWash 2x PBSStart->WashSplitSplit SampleWash->SplitFixFixation70% Ethanol (-20°C, >2h)Split->FixPathway A: CycleBufferResuspend inAnnexin Binding BufferSplit->BufferPathway B: DeathRNaseRNase A Treatment(Degrade RNA)Fix->RNasePIStain: Propidium Iodide(DNA Content)RNase->PIFlow1Flow Cytometry(Linear Scale)PI->Flow1StainStain: Annexin V-APC + 7-AAD(Avoid FITC due to Quinoline fluorescence)Buffer->StainFlow2Flow Cytometry(Log Scale)Stain->Flow2

Caption: Dual-pathway flow cytometry workflow optimized for fluorescent small molecules.

Phase 4: Target Validation (Topoisomerase Inhibition)

Many antiproliferative quinolines function by intercalating into DNA or inhibiting Topoisomerase II (Topo II).[8]

Mechanism of Action

Quinoline derivatives often stabilize the Topo II-DNA cleavage complex, preventing DNA religation. This triggers the DNA Damage Response (DDR).

Diagram: Signaling Pathway

PathwayDrugQuinoline DerivativeTopoTopoisomerase II(ATPase)Drug->TopoIntercalationComplexStable Cleavage Complex(Drug-Topo-DNA)Topo->ComplexInhibits ReligationDSBDNA Double Strand BreaksComplex->DSBATMATM/ATR KinaseActivationDSB->ATMH2AXgamma-H2AX(Phosphorylation)ATM->H2AXMarkerp53p53 StabilizationATM->p53OutcomeG2/M Arrest & Apoptosisp53->Outcome

Caption: Molecular cascade triggered by Quinoline-mediated Topoisomerase II inhibition.

Protocol: Plasmid Relaxation Assay

To confirm direct Topo II inhibition (vs. general toxicity):

  • Substrate: Supercoiled pUC19 plasmid DNA (0.25 µg).

  • Enzyme: Human Topoisomerase IIα (2 units).

  • Reaction: Incubate DNA + Enzyme + Quinoline Derivative (graded concentrations) in reaction buffer for 30 min at 37°C.

  • Stop: Add SDS/Proteinase K.

  • Analysis: Run on 1% agarose gel.

    • Result: Active Topo II converts supercoiled DNA to relaxed circular forms. Inhibitors maintain the supercoiled band.

References

  • BenchChem. (2025).[3][5][9] Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline-1,8-dione Derivatives using MTT Assay. Link

  • Riss, T. L., et al. (2016). Cell Viability Assays: MTT and MTS. Assay Guidance Manual. Link

  • Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols, 1(5), 2315–2319. Link

  • Darzynkiewicz, Z., & Juan, G. (2001).[2] DNA Content Measurement for DNA Ploidy and Cell Cycle Analysis. Current Protocols in Cytometry. Link

  • Pommier, Y., et al. (2010). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer. Link

Application Notes & Protocols: Safe Handling of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Chloro-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative investigated for its potential therapeutic properties. As with any novel chemical entity, a thorough understanding and implementation of appropriate safety procedures are paramount to ensure the well-being of laboratory personnel and to maintain the integrity of research. This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols outlined herein are based on the known hazards associated with its structural motifs – a halogenated quinoline and a carboxylic acid – and are designed to foster a proactive safety culture.

Hazard Identification and Risk Assessment

The primary known hazards of this compound are skin and eye irritation.[1] Due to its nature as a powdered solid, there is also a risk of respiratory tract irritation if inhaled.[2][3] A comprehensive risk assessment should be conducted before commencing any work with this compound. This involves identifying potential exposure scenarios and implementing control measures to mitigate the associated risks.

Key Identified Hazards:

  • Skin Irritation: Causes skin irritation upon direct contact.[1]

  • Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[1]

  • Respiratory Tract Irritation: Inhalation of the dust may lead to respiratory discomfort.[2][3]

Causality of Hazards: The irritant nature of this compound can be attributed to its chemical structure. The carboxylic acid group can be corrosive, while the chlorinated quinoline core may interfere with biological processes upon exposure.[4]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is essential. The principle of the hierarchy of controls should be applied, with engineering controls being the first line of defense.

Engineering Controls
  • Fume Hood: All handling of powdered this compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Ventilation: Ensure adequate general laboratory ventilation to maintain a safe working environment.[1][5]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the work area.[6]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[7][8]To protect against splashes of solutions and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1][9] Gloves should be inspected before use and disposed of properly after handling the compound.[7][10] Aromatic and halogenated hydrocarbons can degrade some glove materials, so regular checks are vital.[11]To prevent skin contact and subsequent irritation.[1]
Body Protection A fully buttoned lab coat.[4][9] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[12]To protect the skin and personal clothing from contamination.
Respiratory Protection Generally not required when working in a fume hood.[9] If handling large quantities or if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.[5][6]To prevent the inhalation of the powdered compound, which can cause respiratory tract irritation.[2][3]

Experimental Protocols: Handling and Storage

Adherence to strict protocols during handling and storage is crucial for safety.

Weighing and Solution Preparation

This workflow is designed to minimize the generation of airborne dust and prevent contamination.

Weighing_and_Solution_Preparation cluster_fume_hood Inside Chemical Fume Hood A Don appropriate PPE B Decontaminate work surface A->B C Place weighing paper/boat on analytical balance B->C D Carefully transfer the required amount of solid compound C->D E Close the primary container immediately D->E F Transfer the weighed solid to a suitable vessel for dissolution E->F G Add solvent and mix to dissolve F->G H Label the solution container appropriately G->H I Clean the balance and surrounding area H->I J Dispose of contaminated weighing paper and gloves in designated waste I->J

Caption: Workflow for weighing and preparing solutions of this compound.

Protocol Steps:

  • Preparation: Before starting, ensure all necessary equipment and materials are inside the fume hood. This includes the compound's primary container, spatulas, weighing paper or boat, the vessel for the solution, and the chosen solvent.

  • Weighing:

    • Tare the analytical balance with the weighing paper or boat.

    • Carefully dispense the desired amount of this compound onto the weighing paper. Avoid creating dust clouds.[1]

    • Promptly and securely close the lid of the stock container.

  • Dissolution:

    • Gently transfer the weighed powder into the designated flask or beaker.

    • Add the solvent and stir or sonicate until the compound is fully dissolved.

  • Labeling: Clearly label the prepared solution with the compound name, concentration, solvent, date, and your initials.

  • Cleanup:

    • Wipe down the spatula and the work surface with a damp cloth or towel to remove any residual powder.

    • Dispose of the weighing paper and any contaminated materials in the designated solid hazardous waste container.[7]

    • Remove and dispose of gloves in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after the procedure.[5]

Storage

Proper storage is essential to maintain the stability of the compound and prevent accidental exposure.

  • Container: Store in a tightly sealed, clearly labeled container.[13][14]

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[6][15][16]

  • Cabinet: Do not store in metal cabinets which may be susceptible to corrosion from the carboxylic acid functionality.[16] A designated area within a flammable storage cabinet is a suitable option, using secondary containment to prevent corrosion.[16]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[1][2][3] Seek immediate medical attention.[2][3]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1][2] If irritation persists, seek medical attention.[2]
Inhalation Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1][2] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1][3] Seek immediate medical attention.[1][3]
Spill Response

The following diagram outlines the general procedure for managing a small spill of this compound. For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department.

Spill_Response_Protocol A Alert personnel in the immediate area B Ensure proper PPE is worn A->B C Contain the spill with absorbent material B->C D Carefully sweep up the solid material C->D E Place the spilled material and absorbent into a labeled hazardous waste container D->E F Decontaminate the spill area with a suitable solvent and then soap and water E->F G Dispose of all contaminated cleaning materials as hazardous waste F->G H Report the spill to the laboratory supervisor G->H

Caption: General workflow for responding to a small chemical spill.

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[17][18]

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[18][19]

  • Containers: Collect waste in designated, properly labeled, and sealed containers.[17][20][21] The container should be clearly marked as "Hazardous Waste" and list the contents.[19]

  • Disposal: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's EHS department for specific guidance and to arrange for waste pickup.[21] Under no circumstances should this compound or its solutions be disposed of down the drain.[1][19][20]

Conclusion

The safe handling of this compound is achievable through a combination of awareness, proper training, and the consistent application of the protocols outlined in this guide. By understanding the potential hazards and implementing these control measures, researchers can minimize risks and maintain a safe and productive laboratory environment.

References

  • Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH. [Link]

  • 3 - SAFETY DATA SHEET. (Specific company not identified).
  • Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Chemos GmbH & Co.KG. [Link]

  • Material Safety Data Sheet - 6-Hydroxyquinoline, 99+%(TLC). Cole-Parmer. [Link]

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Halogenated Solvents in Laboratories. Campus Operations. (Specific institution not identified).
  • hazardous waste segregation. (Specific institution not identified).
  • Personal Protective Equipment. Environmental Health & Safety Services. (Specific institution not identified).
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. [Link]

  • Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision. Study Rocket. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (Specific company not identified).
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Personal Protective Equipment (PPE) Guide – Chemical Resistance. the NMSU safety. [Link]

  • Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • Proficient Procedure for Preparation of Quinoline Derivatives Catalyzed by NbCl 5 in Glycerol as Green Solvent. ResearchGate. [Link]

  • How to Choose PPE for Chemical Work. (Specific company not identified).
  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC - NIH. [Link]

  • Halogenated Solvents. (Specific institution not identified).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 6-chloro-4-hydroxyquinoline-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. This compound serves as a crucial building block in the development of various therapeutic agents due to its potent antibacterial and antifungal properties.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and efficient synthesis of these valuable molecules.

The Synthetic Workhorse: The Gould-Jacobs Reaction

The most common and effective method for synthesizing 4-hydroxyquinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction.[2][3] This reaction proceeds in two key stages:

  • Condensation: An aniline derivative (in this case, 4-chloroaniline) reacts with an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonic ester intermediate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures to form the 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified to the desired carboxylic acid.[2]

While robust, this reaction is not without its challenges. The high temperatures required for cyclization can lead to side reactions and product degradation.[4] This guide will address these potential pitfalls and provide strategies for optimization.

Visualizing the Workflow: The Gould-Jacobs Reaction Pathway

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification (Optional) A 4-Chloroaniline C Condensation Intermediate (Diethyl 2-((4-chlorophenylamino)methylene)malonate) A->C Reaction B Diethyl Ethoxymethylenemalonate (DEEM) B->C E Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate C->E Intramolecular Cyclization D High Temperature (e.g., 250°C) D->E G This compound E->G Hydrolysis F Base Hydrolysis (e.g., NaOH) F->G

Caption: General workflow for the Gould-Jacobs synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying causes and actionable troubleshooting steps.

Q1: My initial condensation reaction is sluggish or gives a low yield of the intermediate. What can I do?

Possible Causes:

  • Insufficient reaction temperature: While the subsequent cyclization requires high heat, the initial condensation also needs thermal energy to proceed efficiently.

  • Impurities in starting materials: Moisture or other impurities in the 4-chloroaniline or DEEM can interfere with the reaction.

  • Suboptimal solvent conditions: While the reaction can be run neat, in some cases, a high-boiling solvent can facilitate better mixing and heat transfer.

Troubleshooting & Optimization:

  • Temperature Optimization:

    • For conventional heating, ensure the reaction mixture is heated to at least 100-120°C. Monitor the reaction progress by TLC to determine the optimal reaction time.

    • Consider using microwave irradiation for this step. Microwave synthesis can often drive the condensation to completion in a matter of minutes with excellent yields.[5][6]

  • Starting Material Purity:

    • Ensure your 4-chloroaniline is dry and of high purity. Recrystallize if necessary.

    • Use freshly opened or properly stored DEEM.

  • Solvent Selection:

    • If running the reaction in a solvent, use a high-boiling, inert solvent such as diphenyl ether or Dowtherm A. This is particularly important for the subsequent cyclization step.

Q2: The thermal cyclization step is not proceeding to completion, or I am observing significant degradation of my product. How can I improve this critical step?

Possible Causes:

  • Insufficient temperature: The intramolecular cyclization has a high activation energy and requires temperatures of around 250°C.[4]

  • Excessive temperature or prolonged reaction time: While high heat is necessary, prolonged exposure can lead to charring, decarboxylation, and other side reactions.[4]

  • Inefficient heat transfer: Uneven heating can create hotspots, leading to localized degradation, while other parts of the mixture remain unreacted.

Troubleshooting & Optimization:

  • Precise Temperature Control:

    • Use a high-temperature thermometer and a well-controlled heating mantle or sand bath to maintain a stable temperature of ~250°C.

    • A thorough time-temperature examination is crucial to optimize the yield.[4]

  • Reaction Time Optimization:

    • Monitor the reaction by TLC to determine the point at which the intermediate is consumed and the product is maximized. Avoid unnecessarily long reaction times.

    • Microwave-assisted synthesis can be highly effective here, offering rapid and uniform heating, which can significantly reduce reaction times and improve yields by minimizing thermal degradation.[4][7]

  • Use of a High-Boiling Solvent:

    • Performing the cyclization in a high-boiling solvent like diphenyl ether can ensure uniform heat distribution and prevent localized overheating.

Table 1: Recommended Reaction Conditions for Thermal Cyclization

Heating MethodTemperature Range (°C)Typical Reaction TimeKey Considerations
Conventional (Neat)240 - 26030 - 90 minProne to charring; requires careful monitoring.
Conventional (Solvent)250 - 26030 - 60 minImproved heat transfer; easier to control.
Microwave250 - 3005 - 20 minRapid and uniform heating; often higher yields.[4]
Q3: I am observing a significant amount of a decarboxylated side product. How can I prevent this?

Possible Cause:

  • The 4-hydroxyquinoline-3-carboxylic acid ester is susceptible to decarboxylation at the high temperatures used for cyclization, especially if the reaction is heated for too long or at an excessively high temperature.[2][4]

Troubleshooting & Optimization:

  • Strict Temperature and Time Control: As detailed in Q2, precise control over the reaction temperature and time is the most effective way to minimize decarboxylation.

  • Stepwise Approach: If decarboxylation is a persistent issue, consider a two-step heating profile. First, heat at a lower temperature (e.g., 120-140°C) to ensure complete formation of the condensation intermediate. Then, rapidly increase the temperature to ~250°C for the cyclization, holding it for the minimum time necessary for conversion.

Q4: The purification of my final product, this compound, is challenging due to poor solubility and persistent impurities. What purification strategies are most effective?

Possible Causes:

  • Poor solubility: 4-Hydroxyquinoline-3-carboxylic acids are often poorly soluble in common organic solvents, making purification by chromatography difficult.

  • Tarry byproducts: High-temperature reactions can generate colored, tarry impurities that are difficult to remove.[8]

Troubleshooting & Optimization:

  • Acid-Base Extraction:

    • The carboxylic acid functionality allows for purification via acid-base extraction. Dissolve the crude product in an aqueous base (e.g., sodium hydroxide or sodium carbonate solution) to form the soluble carboxylate salt.[9]

    • Filter the basic solution to remove insoluble, neutral impurities (like tar).

    • Re-precipitate the purified product by acidifying the filtrate with an acid like HCl.[9][10] Collect the precipitate by filtration and wash thoroughly with water.

  • Recrystallization:

    • If the product is solid, recrystallization from a suitable solvent can be effective. High-boiling polar solvents like DMF, DMSO, or acetic acid may be required.

  • Column Chromatography:

    • While challenging due to solubility, column chromatography can be used for the ester intermediate before saponification.[10] A solvent system such as dichloromethane/methanol is often effective.[10]

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common issues during the synthesis.

Troubleshooting_Tree start Start Synthesis problem Problem Encountered? start->problem low_yield_intermediate Low Yield of Condensation Intermediate? problem->low_yield_intermediate Yes end Successful Synthesis problem->end No incomplete_cyclization Incomplete Cyclization? low_yield_intermediate->incomplete_cyclization No optimize_temp_time Optimize Temperature & Time (See Q1) low_yield_intermediate->optimize_temp_time Yes decarboxylation Significant Decarboxylation? incomplete_cyclization->decarboxylation No increase_temp Increase Cyclization Temp to ~250°C (See Q2) incomplete_cyclization->increase_temp Yes purification_issue Purification Difficulty? decarboxylation->purification_issue No control_heating Strictly Control Heating Profile (See Q3) decarboxylation->control_heating Yes acid_base_wash Use Acid-Base Extraction (See Q4) purification_issue->acid_base_wash Yes purification_issue->end No optimize_temp_time->problem check_reagents Check Reagent Purity (See Q1) check_reagents->problem increase_temp->problem use_microwave Consider Microwave Synthesis (See Q2) use_microwave->problem control_heating->problem recrystallize Recrystallize from High-Boiling Solvent (See Q4) acid_base_wash->recrystallize recrystallize->end

Caption: A decision tree to guide troubleshooting during the synthesis of this compound derivatives.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 24, 2026, from [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Retrieved January 24, 2026, from [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents. (n.d.).
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates - Beilstein Journals. (n.d.). Retrieved January 24, 2026, from [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 24, 2026, from [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives | Asian Journal of Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]

  • A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (n.d.). Retrieved January 24, 2026, from [Link]

  • This compound, 98% - Ottokemi. (n.d.). Retrieved January 24, 2026, from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues - RSC Publishing. (n.d.). Retrieved January 24, 2026, from [Link]

  • 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents. (n.d.).

Sources

Technical Support Center: Purification of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Chloro-4-hydroxyquinoline-3-carboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the purification of this versatile but challenging compound. As a key intermediate in pharmaceutical and agrochemical research, achieving high purity is critical for downstream success.[1] This guide is designed to help you navigate the common pitfalls associated with its purification, leveraging an understanding of its core physicochemical properties to achieve optimal results.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process. Each answer provides not only a solution but also the underlying scientific rationale to help you make informed decisions in your future experiments.

Q1: My yield is extremely low after recrystallization. What is going wrong?

This is the most common issue researchers face with this compound, and it almost always traces back to solvent selection and the compound's inherent low solubility. The planar, hydrogen-bonding structure of quinolone carboxylic acids leads to strong crystal lattice energy, making them poorly soluble in many common laboratory solvents.

Causality & Solution:

  • Inappropriate Solvent Choice: You may be using a solvent in which the compound is either too soluble at room temperature (leading to poor recovery) or not soluble enough even when hot (preventing effective recrystallization).

  • Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product will crash out, leading to significant loss.[2]

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude material will keep a significant portion of your product in the mother liquor upon cooling, drastically reducing the isolated yield.

Recommended Protocol: Systematic Solvent Screening

The goal is to find a solvent (or solvent system) that fully dissolves your compound at high temperatures but allows for maximum precipitation upon cooling.

  • Initial Screening: In separate small test tubes, test the solubility of ~10-20 mg of your crude product in 0.5 mL of various solvents (see table below) at room temperature and then at reflux.

  • Identify Candidates: A good candidate will show poor solubility at room temperature but complete dissolution at reflux.

  • Optimize Solvent Systems: Often, a binary solvent system is required. High-boiling polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent for dissolving the compound, while an anti-solvent (like water or ethanol) is used to induce crystallization.

Solvent/SystemBoiling Point (°C)Rationale & Comments
Dimethylformamide (DMF) 153Excellent dissolving power when hot. Often used with water as an anti-solvent.
Dimethyl sulfoxide (DMSO) 189Similar to DMF, but higher boiling point. Ensure it is fully removed during drying.
Acetic Acid 118Can be effective, but may be difficult to remove completely.
Ethanol/Water VariableA common system, but may require large volumes due to moderate dissolving power.[3]
N-Methyl-2-pyrrolidone (NMP) 202A high-boiling solvent capable of dissolving many poorly soluble carboxylic acids.[4]
Q2: My final product is off-white or yellowish, not pure white. How can I remove colored impurities?

Colored impurities are typically highly conjugated organic molecules originating from side reactions or degradation of starting materials during synthesis. Their similar polarity to the target compound can make them difficult to remove by recrystallization alone.

Causality & Solution:

The most effective method for removing these persistent, often trace-level, colored impurities is treatment with activated charcoal. The porous structure of activated charcoal provides a vast surface area for adsorbing large, flat, conjugated molecules.

Protocol: Activated Charcoal Treatment

  • Dissolve Crude Product: In a flask, dissolve your crude this compound in the minimum amount of your chosen hot recrystallization solvent.

  • Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% w/w of your crude material). A common mistake is adding too much, which can adsorb your product and reduce yield.

  • Brief Heating: Keep the mixture at or near boiling for 5-10 minutes with stirring. Avoid prolonged boiling, which could potentially cause degradation.

  • Hot Filtration: This is a critical step.[2] You must filter the hot solution quickly to remove the charcoal before the solution cools and the product crystallizes.

    • Use a pre-heated funnel (either in an oven or by passing hot solvent through it).

    • Use fluted filter paper for a faster flow rate.

    • Collect the hot, clear filtrate in a pre-warmed flask.

  • Crystallize: Allow the clear, decolorized filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the pure product.[2]

Q3: I've recrystallized my product multiple times, but the purity (by HPLC) isn't improving. What are my options?

If recrystallization fails to improve purity, it indicates that a key impurity has solubility characteristics nearly identical to your target compound. In such cases, a purification technique based on a different chemical principle is required. For an amphoteric molecule like this, acid-base purification is the ideal orthogonal method.

Causality & Solution:

This compound has two acidic protons (the carboxylic acid and the phenolic hydroxyl) and a basic nitrogen atom on the quinoline ring. This allows it to be selectively dissolved in a basic solution, leaving behind neutral or basic impurities.

Protocol: Acid-Base Purification

  • Dissolution in Base: Suspend the crude solid in a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH) or sodium carbonate. Use enough base to fully dissolve the material, forming the soluble sodium salt.

  • Filter Off Impurities: Any non-acidic impurities will remain undissolved. Filter the basic solution to remove these solids. If colored impurities were an issue, this is an excellent point to perform the activated charcoal treatment described in Q2.

  • Reprecipitation: Slowly add a dilute acid (e.g., 1 M HCl or acetic acid) to the clear filtrate with vigorous stirring.[5] You will see the purified product precipitate out as the solution is neutralized.

  • pH Control: Continue adding acid until the pH of the solution is weakly acidic (pH ~5-6), ensuring complete precipitation of the carboxylic acid. Check the pH with litmus paper.

  • Isolate and Wash: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any inorganic salts (like NaCl) formed during neutralization.

  • Dry: Dry the purified product thoroughly in a vacuum oven.

Frequently Asked Questions (FAQs)

Q1: What is the best general workflow for purifying crude this compound?

A robust purification strategy combines techniques to remove different types of impurities. The following workflow is recommended for progressing from a crude synthetic mixture to a high-purity final product.

Puriflow crude Crude Solid acid_base Acid-Base Purification (Dissolve in Base, Filter, Reprecipitate with Acid) crude->acid_base wash Wash with DI Water (Removes Salts) acid_base->wash recrystallize Recrystallization (e.g., from DMF/Water) wash->recrystallize charcoal Optional: Activated Charcoal (During Hot Dissolution) recrystallize->charcoal If colored dry Dry Under Vacuum recrystallize->dry pure Pure Product (>98%) dry->pure

Caption: General purification workflow.

This workflow first uses an acid-base extraction to remove non-acidic impurities, followed by recrystallization to remove closely related acidic impurities and achieve high crystalline purity.

Q2: What key physicochemical properties should I be aware of?

Understanding the compound's properties is crucial for troubleshooting.

PropertyValue / ObservationImplication for Purification
Molecular Weight 223.62 g/mol [6]Standard for a small molecule.
Appearance Typically an off-white to light yellow solid.A pure white solid is the target; color indicates impurities.
pKa Estimated ~3-4 for the carboxylic acid and ~9-10 for the phenolic hydroxyl.Confirms that it will be soluble in aqueous base (pH > 5) and fully deprotonated at high pH.
Solubility Generally insoluble in water, toluene, hexanes. Sparingly soluble in alcohols. Soluble in strong polar aprotic solvents (DMF, DMSO) and aqueous base.This dictates the choice of solvents for recrystallization and enables acid-base purification.
Thermal Stability Quinoline carboxylic acids can be susceptible to decarboxylation at high temperatures.[7][8]Avoid prolonged heating at high temperatures during recrystallization.
Q3: Can I use column chromatography for purification?

While possible, silica gel column chromatography is generally not the preferred method for this compound and presents significant challenges:

  • Solubility: The compound's poor solubility in typical chromatography solvents (like ethyl acetate/hexanes) makes loading and running the column difficult.

  • Streaking: The acidic nature of the compound can cause it to streak badly on a standard silica gel column, leading to poor separation.

  • Solvent System: You would need to use a highly polar mobile phase, such as dichloromethane/methanol with an acidic additive (e.g., 1% acetic acid), to achieve migration and maintain sharp peaks.

Recommendation: Reserve column chromatography as a final resort if all other methods fail. Reverse-phase chromatography (C18) could be a more effective, albeit more expensive, alternative for removing persistent impurities.[9]

Q4: How should I properly store the purified compound?

To ensure long-term stability and prevent degradation, the purified this compound should be stored under the following conditions:

  • Container: A tightly sealed, airtight vial.

  • Environment: Store in a cool, dry, and dark place, such as a desiccator at room temperature.[10]

  • Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen to displace oxygen and moisture.

Following these guidelines will minimize the risk of hydrolysis, oxidation, and other potential degradation pathways.[10]

References

  • US Patent US7307188B2, "Purification of carboxylic acids by complexation with selective solvents," Google P
  • US Patent US6967209B2, "Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)
  • European Patent Office, "Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1," Google P
  • Ottokemi, "this compound, 98%," Otto Chemie Pvt Ltd, [Link].

  • ACS Food Science & Technology, "Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography," ACS Publications, [Link].

  • Google Patents, "Process for the preparation of 4-hydroxy quinolines - EP0097585A1," Google P
  • MDPI, "Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants," MDPI, [Link].

  • Google Patents, "4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - US6194493B1," Google P
  • National Institutes of Health, "Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase," NIH, [Link].

  • YouTube, "Recrystallization and Melting Point Analysis," Thermo Fisher Scientific, [Link].

  • Google Patents, "Preparation method and purification method of 5-chloro-8-hydroxyquinoline - CN108610288B," Google P
  • MDPI, "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines," MDPI, [Link].

  • PubMed Central, "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents," NIH, [Link].

  • Google Patents, "2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - US2082358A," Google P

Sources

Technical Support Center: Synthesis of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions encountered during the synthesis of this important pharmaceutical intermediate.[1] Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your experimental workflow.

The primary synthetic route for this compound and its derivatives is the Gould-Jacobs reaction.[2][3][4] This multi-step process involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent hydrolysis.[2][5][6] While robust, this pathway is not without its potential for side reactions and impurities. This guide will walk you through identifying and mitigating these issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering explanations for their causes and actionable solutions.

Issue 1: Low Yield of the Final Product

Question: My overall yield of this compound is consistently below expectations. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several stages of the Gould-Jacobs reaction. Let's break down the potential culprits and their remedies.

Potential Cause 1: Incomplete Initial Condensation

The initial reaction between 4-chloroaniline and diethyl ethoxymethylenemalonate (DEEM) to form diethyl [(4-chloroanilino)methylene]malonate is crucial. Incomplete reaction leads to a lower concentration of the necessary intermediate for cyclization.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. While conventional heating methods often require several hours of reflux, microwave irradiation can significantly shorten reaction times and improve yields.[7]

    • Solvent Choice: The reaction can be performed neat or in a high-boiling solvent like diphenyl ether or toluene.[5][8] Ensure the solvent is anhydrous, as water can interfere with the condensation.

    • Purity of Reactants: Verify the purity of your 4-chloroaniline and DEEM. Impurities can inhibit the reaction.

Potential Cause 2: Inefficient Thermal Cyclization

The intramolecular cyclization of the anilinomethylenemalonate intermediate requires high temperatures, typically around 250°C.[7] Suboptimal temperatures or reaction times can lead to incomplete conversion.

  • Troubleshooting Steps:

    • Temperature Control: Precise temperature control is critical. Use a high-boiling, inert solvent such as diphenyl ether or Dowtherm A to maintain a consistent high temperature.

    • Reaction Monitoring: Monitor the progress of the cyclization by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. Prolonged heating at very high temperatures can lead to degradation.[7]

Potential Cause 3: Incomplete Hydrolysis (Saponification)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.[2][9] Incomplete hydrolysis will result in a mixture of the desired acid and the unreacted ester, lowering the isolated yield of the final product.

  • Troubleshooting Steps:

    • Base Concentration and Equivalents: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide. Ensure the base is fully dissolved and the reaction mixture is homogeneous.

    • Reaction Time and Temperature: The hydrolysis should be carried out at reflux until the reaction is complete, which can be monitored by TLC or the disappearance of the ester spot.[10]

Experimental Protocol: Optimization of the Saponification Step

  • Suspend the crude ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide (3-4 equivalents).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress every 30 minutes by TLC (e.g., using a mobile phase of ethyl acetate/hexane/acetic acid). The starting material (ester) will have a higher Rf than the product (carboxylic acid).

  • Once the starting material is no longer visible, cool the reaction mixture to room temperature.

  • Acidify the solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Issue 2: Formation of Impurities and Byproducts

Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?

Answer: Several side reactions can occur during the synthesis, leading to a range of impurities. Understanding these pathways is key to their prevention.

Side Reaction 1: Formation of Bis-quinoline Derivatives

Under certain conditions, particularly during the aminomethylation step if a modified Mannich reaction is employed, the formation of bis-quinoline derivatives can occur.[11]

  • Mitigation Strategy:

    • Careful control of stoichiometry is crucial. Avoid using a large excess of the aniline starting material.

    • Maintain the recommended reaction temperature to disfavor the formation of these dimeric species.

Side Reaction 2: Decarboxylation of the Product

The quinoline-3-carboxylic acid product can undergo decarboxylation at elevated temperatures, especially under acidic or basic conditions, to yield 6-chloro-4-hydroxyquinoline.[12][13]

  • Mitigation Strategy:

    • Avoid excessive heating during the final hydrolysis and workup steps.

    • During purification by recrystallization, use the minimum amount of heat necessary to dissolve the product.

Side Reaction 3: Incomplete Cyclization Leading to Anilinomethylenemalonate Intermediate

If the cyclization step is not driven to completion, the unreacted diethyl [(4-chloroanilino)methylene]malonate will remain as an impurity.

  • Mitigation Strategy:

    • Ensure the cyclization temperature is sufficiently high (around 250°C) and the reaction time is adequate.

    • Consider using a higher boiling point solvent or microwave heating to facilitate complete cyclization.[7]

Analytical Workflow for Impurity Profiling

Impurity_Profiling cluster_synthesis Synthesis Steps Start Crude Product TLC TLC Analysis (Initial Assessment) Start->TLC Spotting HPLC RP-HPLC (Quantitative Analysis) TLC->HPLC Method Development LCMS LC-MS (Impurity Identification) HPLC->LCMS Mass Identification NMR NMR Spectroscopy (Structural Elucidation) LCMS->NMR Confirm Structure Purification Purification (e.g., Recrystallization) NMR->Purification Guide Purification Final Pure Product Purification->Final Characterization

Caption: Workflow for impurity analysis and purification.

Issue 3: Difficulty with Product Isolation and Purification

Question: I am struggling to isolate a pure sample of this compound. What are the best practices for purification?

Answer: The physical properties of the product, such as its low solubility in many organic solvents, can make purification challenging.

Purification Strategy: Recrystallization

Recrystallization is the most common method for purifying the final product.

  • Solvent Selection:

    • A mixture of dimethylformamide (DMF) and water or acetic acid and water is often effective.

    • The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain soluble.

Experimental Protocol: Recrystallization

  • Dissolve the crude product in a minimal amount of hot DMF or glacial acetic acid.

  • Slowly add hot water to the solution until it becomes slightly turbid.

  • Add a small amount of the hot solvent (DMF or acetic acid) until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a cold solvent mixture (e.g., DMF/water), and dry thoroughly under vacuum.

Quantitative Data Summary

ParameterTypical RangeNotes
Purity (HPLC) ≥ 98%[1][14]A well-executed synthesis should yield high purity.
Melting Point 272-278 °C[1]A sharp melting point indicates high purity.
Appearance Off-white powder[1]Color may vary slightly depending on purity.

Frequently Asked Questions (FAQs)

Q1: What is the role of the high temperature in the cyclization step?

The thermal cyclization is an electrocyclic reaction that requires significant thermal energy to overcome the activation barrier for ring closure.[5] The high temperature facilitates the formation of the quinoline ring system from the linear anilinomethylenemalonate intermediate.

Q2: Can I use a different starting aniline for this synthesis?

Yes, the Gould-Jacobs reaction is versatile and can be used with various substituted anilines to produce a wide range of quinoline derivatives.[2][5] However, the electronic nature of the substituents on the aniline can affect the reaction rate and yield. Electron-donating groups generally favor the reaction.

Q3: Are there alternative synthetic routes to this compound?

While the Gould-Jacobs synthesis is the most common, other methods for quinoline synthesis exist, such as the Conrad-Limpach and Friedländer syntheses.[4][6] However, for this specific substitution pattern, the Gould-Jacobs reaction is generally the most efficient and widely used.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • HPLC: To determine the purity and quantify any impurities.[15]

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the identity of the compound.

  • Melting Point: To assess the purity of the crystalline solid.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution Low_Yield Low Yield Incomplete_Condensation Incomplete Condensation Low_Yield->Incomplete_Condensation Inefficient_Cyclization Inefficient Cyclization Low_Yield->Inefficient_Cyclization Incomplete_Hydrolysis Incomplete Hydrolysis Low_Yield->Incomplete_Hydrolysis Impure_Product Impure Product Impure_Product->Inefficient_Cyclization Impure_Product->Incomplete_Hydrolysis Side_Reactions Side Reactions Impure_Product->Side_Reactions Decarboxylation Decarboxylation Impure_Product->Decarboxylation Purification_Issue Purification Issues Impure_Product->Purification_Issue Optimize_Condensation Optimize Condensation (Time, Temp, Purity) Incomplete_Condensation->Optimize_Condensation Optimize_Cyclization Optimize Cyclization (Temp, Monitoring) Inefficient_Cyclization->Optimize_Cyclization Optimize_Hydrolysis Optimize Hydrolysis (Base, Time, Temp) Incomplete_Hydrolysis->Optimize_Hydrolysis Control_Stoichiometry Control Stoichiometry Side_Reactions->Control_Stoichiometry Avoid_Excess_Heat Avoid Excess Heat Decarboxylation->Avoid_Excess_Heat Recrystallize Recrystallize (Solvent Selection) Purification_Issue->Recrystallize

Caption: A logical flow for troubleshooting common issues.

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents.
  • Gould-Jacobs Reaction. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available at: [Link]

  • Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents - RSC Publishing. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Available at: [Link]

  • Gould–Jacobs reaction | Request PDF - ResearchGate. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • This compound (C10H6ClNO3) - PubChem. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC. Available at: [Link]

  • HYDROLYSIS. Available at: [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing. Available at: [Link]

  • EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents.
  • Decarboxylation - Organic Chemistry Portal. Available at: [Link]

  • This compound, 98% - Ottokemi. Available at: [Link]

  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. Available at: [Link]

  • Diethyl [(m-chloroanilino)methylene]malonate | C14H16ClNO4 - PubChem. Available at: [Link]

  • Products of the Reaction of Diethylmalonate [with Formaldehyde and Methylamine on. Available at: [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. Available at: [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. Available at: [Link]

  • Ester Reactions Summary and Practice Problems - Chemistry Steps. Available at: [Link]

  • HYDROLYSIS REACTIONS. Available at: [Link]

  • Synthesis of Carboxylic Acids. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available at: [Link]

  • Malonates in Cyclocondensation Reactions - PMC - NIH. Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC. Available at: [Link]

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - MDPI. Available at: [Link]

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improving the solubility of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Improving the Solubility of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid for Biological Assays

Introduction:

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to overcome the inherent solubility challenges of this compound in biological assays. Our goal is to equip you with the scientific rationale and practical steps needed to ensure accurate and reproducible results in your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: What makes this compound poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound stems from its molecular structure. It possesses a planar, aromatic quinoline core, which is hydrophobic in nature.[1] While the carboxylic acid and hydroxyl groups offer some polarity, their contribution is often insufficient to overcome the hydrophobicity of the larger ring system, especially in neutral or acidic aqueous media. The compound is described as sparingly soluble in water.[2]

Q2: I'm observing compound precipitation in my cell culture medium. What could be the cause?

A2: This is a common issue arising from a combination of factors. Cell culture media are typically buffered at a physiological pH of around 7.4. While this is slightly alkaline, it may not be high enough to maintain the solubility of this compound, particularly at higher concentrations. Furthermore, interactions with components in the media, such as divalent cations (e.g., Ca²⁺, Mg²⁺) and proteins, can lead to the formation of insoluble salts or drug-protein aggregates, causing the compound to precipitate out of solution over time.

Q3: What is a safe concentration of DMSO to use as a co-solvent in my cell-based assays?

A3: Dimethyl sulfoxide (DMSO) is a powerful and frequently used solvent for dissolving poorly soluble compounds for in vitro studies.[3][4] However, it's crucial to be mindful of its potential for cellular toxicity. A general guideline is to keep the final concentration of DMSO in your assay below 0.5% (v/v).[3] For particularly sensitive cell lines or assays, it is highly recommended to perform a DMSO tolerance test to establish the maximum non-toxic concentration for your specific experimental conditions.

Q4: Can I use physical methods like heating or sonication to aid dissolution?

A4: Yes, both gentle heating and sonication can be effective in facilitating the dissolution of this compound, especially when preparing stock solutions.[5] Sonication utilizes ultrasonic energy to break down compound aggregates, while gentle warming (e.g., to 37°C) increases the kinetic energy, aiding the dissolution process. It is imperative to ensure the thermal stability of the compound at the applied temperature. Also, be aware that a solution prepared with heat may become supersaturated and precipitate upon cooling to room or assay temperature. Therefore, these methods are often best used in conjunction with other solubilization strategies.

Part 2: Troubleshooting Guides and Experimental Protocols

Guide 1: pH-Dependent Solubilization Strategy

A primary and highly effective method for enhancing the solubility of this compound is by adjusting the pH of the solvent. As a carboxylic acid, its solubility is significantly influenced by the pH of the environment.[5][6]

  • Compound Preparation: Accurately weigh the desired mass of this compound in a sterile, conical tube.

  • Initial Dissolution: Add a small volume of a suitable base, such as 0.1 M NaOH, dropwise while continuously vortexing.

  • pH Adjustment and Dissolution: Continue the dropwise addition of the base until the compound is fully dissolved. The target pH for the initial stock solution should be in the range of 8.0-9.0 to ensure the deprotonation of the carboxylic acid group.

  • Dilution with Buffer: Once the compound is completely dissolved, add the desired aqueous buffer (e.g., PBS, TRIS) to achieve the final target concentration of your stock solution.

  • Final pH Verification: Check the pH of the final stock solution and make any necessary minor adjustments.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter to ensure sterility.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Scientific Rationale: By preparing a concentrated stock solution at an alkaline pH, the carboxylic acid group exists in its ionized (carboxylate) and more water-soluble form. This increased solubility in the stock solution helps to prevent precipitation when it is subsequently diluted into the final, lower-pH assay medium.

G cluster_acidic Low pH (Acidic to Neutral) cluster_alkaline High pH (Alkaline) Acidic_Form R-COOH (Protonated) Poorly Soluble Alkaline_Form R-COO⁻ (Deprotonated) Highly Soluble Acidic_Form->Alkaline_Form + OH⁻ Alkaline_Form->Acidic_Form + H⁺

Caption: The effect of pH on the ionization and resulting aqueous solubility of this compound.

Guide 2: Co-solvents and Solubilizing Excipients

When pH modification is not suitable for your experimental setup, the use of co-solvents or other solubilizing agents is a viable alternative.[7][8][9]

  • Co-solvent Selection: Choose a biocompatible organic solvent. Common choices include DMSO, ethanol, and polyethylene glycols (e.g., PEG 300, PEG 400).[10]

  • High-Concentration Stock Preparation: Dissolve the this compound in a minimal volume of the selected co-solvent to create a high-concentration primary stock.

  • Working Solution Preparation: Prepare your working solutions by serially diluting the primary stock in your aqueous assay buffer. It is crucial to add the stock solution to the buffer while vortexing to facilitate mixing and prevent localized precipitation.

  • Final Co-solvent Concentration: Always calculate and be mindful of the final concentration of the co-solvent in your assay wells to avoid any unintended biological effects or toxicity.

Scientific Rationale: Co-solvents work by reducing the overall polarity of the aqueous solvent system, which can better accommodate the hydrophobic quinoline structure of the compound, thereby increasing its solubility.[9]

Co-solventTypical Stock Concentration RangeRecommended Max. Final Assay Concentration (v/v)
DMSO10 - 50 mM< 0.5%[3]
Ethanol10 - 50 mM< 1.0%
PEG 300/40010 - 50 mM< 2.0%

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[11][][13]

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective option with a good safety profile.[10]

  • Cyclodextrin Solution Preparation: Prepare a solution of HP-β-CD in your desired assay buffer (a starting concentration of 10-20% w/v is recommended).

  • Compound Addition: Add the this compound to the cyclodextrin solution.

  • Complex Formation: Gently agitate the mixture (e.g., on a shaker or with a stir bar) or sonicate at room temperature or 37°C for 1-2 hours to promote the formation of the inclusion complex.

  • Removal of Undissolved Compound: Filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved compound.

  • Concentration Verification: It is crucial to determine the final concentration of the solubilized compound using a suitable analytical method such as UV-Vis spectroscopy or HPLC.

Scientific Rationale: The hydrophobic interior of the cyclodextrin molecule encapsulates the non-polar quinoline portion of the drug, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, thereby increasing the overall solubility of the drug-cyclodextrin complex.[10]

G cluster_after After Complexation Drug Drug Molecule (Poorly Soluble) Complex Drug-Cyclodextrin Inclusion Complex (Soluble) Drug->Complex Encapsulation CD Cyclodextrin

Caption: Encapsulation of a poorly soluble drug molecule by a cyclodextrin to form a water-soluble inclusion complex.

Part 3: Validation and Quantification

To ensure the accuracy and reproducibility of your biological assays, it is imperative to verify the concentration of your solubilized this compound.

Protocol 3.1: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used method for the accurate quantification of small molecules in solution.[14][15]

  • Method Development: Develop a suitable reverse-phase HPLC method. A C18 column is a common starting point. The mobile phase will likely consist of a mixture of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent such as acetonitrile or methanol.[14]

  • Standard Curve Generation: Prepare a series of precise dilutions of the compound from a known concentrated stock to create a standard curve.

  • Sample Analysis: Inject your prepared solutions onto the HPLC system.

  • Concentration Determination: Integrate the peak area corresponding to your compound and use the standard curve to accurately calculate the concentration in your samples.

Note: This method provides a highly accurate and specific measurement of the compound's concentration, free from interference from other components in the solution.

References

  • ChemBK. This compound. Available from: [Link]

  • MDPI. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Available from: [Link]

  • OSTI.GOV. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Available from: [Link]

  • National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]

  • National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]

  • Wikipedia. Quinoline. Available from: [Link]

  • Google Patents. US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids.
  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. Available from: [Link]

  • National Center for Biotechnology Information. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Available from: [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • National Center for Biotechnology Information. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem. Available from: [Link]

  • National Center for Biotechnology Information. HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Available from: [Link]

  • ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics. Available from: [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. Available from: [Link]

  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]

  • MDPI. Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach. Available from: [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams pKa Values INDEX. Available from: [Link]

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Available from: [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry | ATSDR. 6. analytical methods. Available from: [Link]

  • Chemsrc. Quinoline-8-carboxylic acid | CAS#:86-59-9. Available from: [Link]

  • DePauw University. Method Development for the Analysis of Pharmaceuticals Using High Performance Liquid Chromatography. Available from: [Link]

  • UvA/AUAS. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Chesapeake Bay Program. CHAPTER VI ANALYTICAL METHODS & QUALITY CONTROL. Available from: [Link]

  • National Center for Biotechnology Information. 6-Hydroxyquinoline | C9H7NO | CID 11374 - PubChem. Available from: [Link]

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Navigating the Stability of 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

[SHANGHAI, CHINA – January 30, 2026] – Researchers and drug development professionals working with 6-Chloro-4-hydroxyquinoline-3-carboxylic acid frequently encounter stability challenges that can impact experimental outcomes and product integrity. This technical support guide, developed by our team of application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the reliable use of this compound in your research.

Understanding the Molecule: Key Physicochemical Properties

This compound is a versatile intermediate in pharmaceutical and agrochemical research.[1] Its stability in solution is governed by its chemical structure, which includes a quinoline core, a chloro substituent, a hydroxyl group, and a carboxylic acid moiety.

PropertyValueSource
Molecular Formula C₁₀H₆ClNO₃[2]
Molecular Weight 223.61 g/mol [2]
Melting Point ~250 °C[3]
Appearance Off-white to pale yellow powder[2]
Storage (Solid) 2-8 °C, protect from light[4]

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is happening?

A1: Discoloration is a common indicator of degradation. This is often due to photodegradation or oxidative processes. The quinoline ring system is susceptible to oxidation, which can lead to the formation of colored byproducts. It is crucial to protect solutions from light and to use freshly prepared solutions whenever possible.

Q2: I'm seeing a precipitate form in my aqueous solution. Why is this occurring?

A2: Precipitation is typically related to the low aqueous solubility of the compound, especially around its isoelectric point. The solubility of carboxylic acids is pH-dependent; they are generally more soluble at pH values above their pKa, where they exist in their deprotonated, more polar carboxylate form.[6] Adjusting the pH of your solution to be more alkaline (e.g., pH > 7) can improve solubility. However, be aware that high pH can also accelerate hydrolytic degradation.

Q3: Can I store solutions of this compound? If so, under what conditions?

A3: For optimal results, it is strongly recommended to use freshly prepared solutions. If short-term storage is necessary, solutions should be protected from light and stored at 2-8°C for no more than 24 hours. Long-term storage of solutions is not advised due to the potential for hydrolysis, photodegradation, and solvent evaporation, all of which can alter the concentration and purity of the compound.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered during experiments.

Issue 1: Rapid Loss of Purity or Formation of Degradation Products in Solution

Symptoms:

  • Appearance of new peaks in your chromatogram (e.g., HPLC, LC-MS).

  • A decrease in the peak area of the parent compound over a short period.

  • Changes in the physical appearance of the solution (color change, precipitation).

Root Cause Analysis and Solutions:

The primary culprits for the degradation of this compound in solution are photodegradation, hydrolysis (pH-dependent), and thermal stress .

The quinoline scaffold is known to be sensitive to light, particularly UV radiation. A likely and significant photodegradation pathway involves the cleavage of the carbon-chlorine (C-Cl) bond.[7][8] This is a common reaction for chloroaromatic compounds upon exposure to light.[9][10]

Workflow for Investigating Photodegradation

Caption: Workflow to assess photostability.

Mitigation Strategies:

  • Work in low-light conditions: Use amber glassware or wrap containers in aluminum foil.

  • Minimize exposure time: Prepare solutions immediately before use.

  • Use of photostabilizers: For formulation development, the inclusion of UV-absorbing excipients may be considered.[11]

The stability of the compound is highly dependent on the pH of the solution. Both acidic and basic conditions can promote hydrolysis.

  • Acidic Hydrolysis: Under strong acidic conditions, the ester-like linkage within the quinoline ring system can be susceptible to cleavage.

  • Alkaline Hydrolysis: In basic solutions, the carboxylic acid group will be deprotonated, which can influence the electron distribution in the ring and potentially facilitate nucleophilic attack.[5][6]

Proposed Hydrolytic Degradation Pathways

G cluster_acid Acidic Conditions cluster_base Alkaline Conditions A 6-Chloro-4-hydroxyquinoline- 3-carboxylic acid B Potential hydrolysis of quinoline ring A->B H+ / H2O C 6-Chloro-4-hydroxyquinoline- 3-carboxylic acid D Decarboxylation to 6-Chloro-4-hydroxyquinoline C->D OH- / Heat

Caption: Potential hydrolytic degradation pathways.

Troubleshooting pH-Related Instability:

  • Determine the pH of your solution: Use a calibrated pH meter.

  • Adjust pH if necessary: For general use, aim for a pH range of 4-6. Use appropriate buffers to maintain a stable pH.

  • Perform a forced degradation study: Expose the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to understand its degradation profile.[12][13]

Elevated temperatures can accelerate degradation reactions, including hydrolysis and decarboxylation. The carboxylic acid group may be lost as carbon dioxide, particularly at higher temperatures, leading to the formation of 6-chloro-4-hydroxyquinoline.[3][14]

Recommendations for Thermal Stability:

  • Avoid excessive heat: When dissolving the compound, use minimal heat and do not exceed 40-50°C.

  • Store solutions appropriately: If temporary storage is unavoidable, refrigerate solutions at 2-8°C.

Issue 2: Inconsistent Analytical Results (HPLC)

Symptoms:

  • Poor peak shape (tailing or fronting).

  • Shifting retention times.

  • Poor resolution between the parent peak and impurities.

Root Cause Analysis and Solutions:

These issues often stem from suboptimal HPLC method parameters that are not tailored to the physicochemical properties of this compound.

Experimental Protocol: Developing a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential for accurately quantifying the parent compound and its degradation products.[13][15][16][17]

1. Column Selection:

  • A C18 reversed-phase column is a good starting point.

  • Consider a column with end-capping to minimize peak tailing from the interaction of the quinoline nitrogen with residual silanols.

2. Mobile Phase Selection:

  • Organic Modifier: Acetonitrile or methanol. Acetonitrile often provides better peak shape and lower backpressure.[18]

  • Aqueous Phase: Use purified water (e.g., Milli-Q).

  • pH Adjustment: The pH of the mobile phase is critical. Given the predicted pKa values, a mobile phase pH between 3 and 5 is recommended to ensure the carboxylic acid is protonated and to achieve good retention and peak shape. Use a suitable buffer such as phosphate or acetate.

3. Initial Gradient Conditions (Example):

Time (min)% Acetonitrile% 20 mM Phosphate Buffer (pH 3.0)
01090
209010
259010
261090
301090

4. Detection:

  • Use a UV detector. Scan for the optimal wavelength; quinoline derivatives typically have strong absorbance between 220-350 nm.

5. Method Validation:

  • Perform forced degradation studies (acid, base, peroxide, heat, light) and demonstrate that the degradation products are well-separated from the parent peak. The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.[17][19][20]

Workflow for HPLC Method Optimization

Caption: HPLC method development workflow.

Conclusion

The stability of this compound in solution is a multifaceted issue that requires careful consideration of pH, light exposure, and temperature. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined in this guide, researchers can minimize degradation, ensure the integrity of their experiments, and generate reliable, reproducible data. For further assistance, please do not hesitate to contact our technical support team.

References

  • Karim, E. I., Ibrahim, K. E., Abdelrahman, A. N., & Fell, A. F. (1994). Photodegradation studies on chloroquine phosphate by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 12(5), 667–674.
  • Yuan, Y., et al. (2023).
  • R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles - Page 1. Retrieved from [Link]

  • Patel, D. B., et al. (2017). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Q1A (R2): Stability Testing of New Drug Substances and Products.
  • Anoxybacillus rupiensis Ir2 (JQ912240). (n.d.). Degradation of Quinoline and Indole by Thermophilic Bacteria. ARC Journals.
  • Ottokemi. (n.d.). This compound, 98%. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]

  • Dong, M. W. (2018). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 36(10), 748-757.
  • ResearchGate. (n.d.). A catalytic strategy for rapid cleavage of C-Cl bond under mild conditions: Effects of active hydrogen induced by Pd nanoparticles on the complete dechlorination of chlorobenzenes. Retrieved from [Link]

  • Google Patents. (n.d.). US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers.
  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Evaluation of thermal stability of quinones by thermal analysis techniques. (2011). Journal of Thermal Analysis and Calorimetry, 105(3), 1035–1041.
  • National Center for Biotechnology Information. (n.d.). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Retrieved from [Link]

  • Sanz-Nebot, V., Valls, I., Barbero, D., & Barbosa, J. (1997). Acid-base behavior of quinolones in aqueous acetonitrile mixtures. Acta Chemica Scandinavica, 51, 896-903.
  • MDPI. (n.d.). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Retrieved from [Link]

  • ACS Publications. (n.d.). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. Retrieved from [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective cleavage of C−H bond over C−Cl bond in dichloromethane. Retrieved from [Link]

  • ResearchGate. (n.d.). Potentiometric Determination of pKa Values of Some Quinolones in Methanol-water and Acetonitrile-water Binary Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Chloroquine and Other Quinoline Antimalarials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural modifications of quinoline-based antimalarial agents: Recent developments. Retrieved from [Link]

  • Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Jordan Journal of Chemistry. (n.d.). C-C Bond Cleavage in Aromatic Molecules; Benzene, Toluene and Naphthalene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinine. Retrieved from [Link]

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Technical Support Center: 6-Chloro-4-hydroxyquinoline-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. We will delve into the causality behind experimental outcomes, providing actionable troubleshooting steps and validated protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and analysis of this compound.

Q1: What is the most common and reliable synthetic route for this compound?

A1: The most prevalent and well-established method is the Gould-Jacobs reaction .[1][2] This reaction involves the condensation of 4-chloroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline ring system. The resulting ethyl ester is then saponified to yield the final carboxylic acid product. This method is favored for its reliability and the accessibility of its starting materials.

Q2: What are the most critical reaction parameters to control during the Gould-Jacobs synthesis?

A2: Success hinges on three key parameters:

  • Purity of Starting Materials: The 4-chloroaniline must be free of other isomers (e.g., 3-chloroaniline) to prevent the formation of isomeric impurities like 5-chloro or 7-chloro-4-hydroxyquinoline-3-carboxylic acid.[3]

  • Cyclization Temperature: The thermal cyclization step is often the most challenging. It requires high temperatures, typically in a high-boiling solvent like diphenyl ether or simply neat, often exceeding 250°C.[4][5] Insufficient temperature is the primary cause of low yield, leading to the accumulation of the uncyclized intermediate.

  • Saponification Conditions: The final hydrolysis step must be complete to avoid contamination with the ethyl ester of the target molecule. This requires adequate reaction time, temperature, and a sufficient molar excess of the base (e.g., sodium hydroxide).

Q3: Which analytical techniques are recommended for purity assessment and impurity identification?

A3: A multi-tiered approach is best:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the standard for routine purity checks and quantification of known impurities.[6][7] A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic or trifluoroacetic acid) provides excellent separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying unknown impurities.[8] It provides the molecular weight of the impurity, which is crucial for deducing its structure, especially when dealing with unexpected byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural confirmation of the final product and can be used to characterize isolated, unknown impurities.

Part 2: Troubleshooting Guide for Common Impurities

This guide is structured to help you diagnose and resolve specific issues encountered during synthesis.

Q4: My reaction yield is low, and the crude product contains a major, less polar impurity according to TLC/HPLC. What is it?

A4: This is the hallmark of an incomplete thermal cyclization. The impurity is almost certainly the diethyl 2-((4-chloroanilino)methylene)malonate intermediate.[4] This intermediate forms readily at lower temperatures but requires significant thermal energy to cyclize.

  • Causality: The 6-electron electrocyclization step has a high activation energy. Without sufficient heat (often >250°C), the reaction stalls at the stable intermediate stage.[1][4]

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your heating apparatus (mantle, oil bath) and thermometer are calibrated and can reliably reach and maintain the target temperature.

    • Increase Reaction Time/Temperature: If the temperature was too low, you can re-subject the crude mixture to the reaction conditions at a higher temperature or for a longer duration.

    • Solvent Choice: Consider using a high-boiling solvent like diphenyl ether to ensure a consistent and high reaction temperature.

Q5: My final product shows a persistent impurity with a molecular weight 28 Da higher than the product in LC-MS analysis. What is this impurity?

A5: This impurity is the ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate . The mass difference of 28.02 Da corresponds to the replacement of H with an ethyl group (-CH₂CH₃), indicating an incomplete saponification (hydrolysis) of the ester.

  • Causality: The hydrolysis of the sterically hindered ethyl ester can be sluggish. Insufficient base, low reaction temperature, or short reaction times will result in incomplete conversion.

  • Troubleshooting Steps:

    • Re-treat the Product: Dissolve the crude product in an appropriate solvent and re-subject it to the saponification conditions (e.g., reflux with aqueous NaOH).

    • Optimize Conditions: For future batches, increase the molar excess of NaOH (e.g., from 2 to 4 equivalents), increase the reflux temperature, or extend the reaction time. Monitor the reaction by TLC or HPLC until the ester spot/peak is absent.

Q6: I've detected an impurity with a molecular weight of 195.02 g/mol , which is 28.05 Da less than my product. What happened?

A6: This impurity is likely 6-chloro-4-hydroxyquinoline . It is the result of decarboxylation of the final product, where the carboxylic acid group is lost as CO₂.

  • Causality: Quinolone-3-carboxylic acids can decarboxylate under harsh thermal conditions, particularly during the high-temperature cyclization step if any of the final product is present, or during workup if excessive heat is applied under acidic or basic conditions.[5][8]

  • Troubleshooting Steps:

    • Avoid Excessive Heat During Workup: After saponification, perform the acidic precipitation of the product at or below room temperature. Avoid heating the final product unnecessarily during drying.

    • Purification: This impurity can often be removed via recrystallization, as its solubility profile may differ from the desired carboxylic acid.

Summary of Common Impurities
Impurity NameCommon CauseRecommended Identification Method
4-ChloroanilineUnreacted starting materialHPLC (co-injection with standard)
Diethyl EthoxymethylenemalonateUnreacted starting materialHPLC, GC-MS
Diethyl 2-((4-chloroanilino)methylene)malonateIncomplete thermal cyclizationHPLC, LC-MS
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylateIncomplete saponificationHPLC, LC-MS
6-Chloro-4-hydroxyquinolineDecarboxylation of productHPLC, LC-MS
8-Chloro-4-hydroxyquinoline-3-carboxylic acidIsomeric starting materialLC-MS, NMR
Part 3: Experimental Protocols & Visual Guides
Visualizing the Process: Reaction and Impurity Pathways

The following diagrams illustrate the core synthesis reaction, the points at which impurities can arise, and a logical workflow for troubleshooting.

Gould_Jacobs_Pathway cluster_start Starting Materials cluster_reaction Reaction Sequence SM1 4-Chloroaniline INT Intermediate (Diethyl 2-((4-chloroanilino)methylene)malonate) SM1->INT Condensation SM2 Diethyl Ethoxymethylenemalonate SM2->INT EST Ethyl Ester (Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate) INT->EST Thermal Cyclization (>250°C) PROD Final Product (this compound) EST->PROD Saponification (NaOH, H₂O)

Caption: The Gould-Jacobs reaction pathway for target synthesis.

Impurity_Formation cluster_causes Potential Issues cluster_impurities Resulting Impurities RC Reaction Conditions Cause1 Incomplete Cyclization (Temp too low) RC->Cause1 Cause2 Incomplete Saponification RC->Cause2 Cause3 Excessive Heat RC->Cause3 Cause4 Contaminated Starting Material RC->Cause4 Imp1 Intermediate Cause1->Imp1 Imp2 Ethyl Ester Cause2->Imp2 Imp3 Decarboxylation Product Cause3->Imp3 Imp4 Isomeric Product Cause4->Imp4

Caption: Logical map of common experimental issues to resulting impurities.

Troubleshooting_Workflow cluster_decisions Impurity Identity cluster_solutions Corrective Actions Start Problem Detected: Low Purity / Extra Peaks Analyze Analyze via LC-MS to determine MW of impurity Start->Analyze D1 MW = Intermediate? Analyze->D1 D2 MW = Ethyl Ester? D1->D2 No Sol1 Re-run Cyclization: Increase Temp/Time D1->Sol1 Yes D3 MW = Decarboxylation? D2->D3 No Sol2 Re-run Saponification: More NaOH/Time D2->Sol2 Yes Sol3 Purify via Recrystallization & Avoid Excess Heat D3->Sol3 Yes

Caption: A decision tree for troubleshooting and resolving purity issues.

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general method for the analysis of this compound and its common impurities.

  • Instrumentation: HPLC with UV or DAD detector.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in DMSO or a mixture of mobile phase A/B to a concentration of ~0.5 mg/mL.

Expected Elution Order: this compound (Product) -> 6-Chloro-4-hydroxyquinoline (Decarboxylation) -> Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (Ester) -> Diethyl 2-((4-chloroanilino)methylene)malonate (Intermediate).

Protocol 2: Purification by Recrystallization

This protocol is designed to remove less soluble starting materials and more soluble intermediates from the final product.

  • Solvent Selection: Test solubility of the crude product in various solvents (e.g., Ethanol, Isopropanol, Acetic Acid, DMF, DMSO). The ideal solvent will dissolve the product when hot but not when cold. A co-solvent system (e.g., DMSO/water) may be required.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Stir continuously.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for another 5-10 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

References
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Google Patents. (2005). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Asian Journal of Research in Chemistry. (2018). Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • MDPI. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • PubMed Central (PMC). (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Google Patents. (1984).
  • Otto Chemie Pvt Ltd. (n.d.). This compound, 98%. [Link]

  • PubMed Central (PMC). (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • PubMed Central (PMC). (2020). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]

  • ResearchGate. (n.d.). Gould–Jacobs reaction. [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • Chromatography Online. (2013). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

  • Cambridge University Press. (n.d.). Gould-Jacobs Reaction. [Link]

  • Pharmacia. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. [Link]

Sources

refining analytical methods for detecting 6-Chloro-4-hydroxyquinoline-3-carboxylic acid metabolites

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for refining analytical methods to detect metabolites of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid. As Senior Application Scientists, we synthesize technical accuracy with field-proven insights to address the nuanced challenges of metabolite analysis.

Introduction to Metabolite Analysis of this compound

This compound is a versatile chemical intermediate used in the synthesis of various pharmaceuticals, including antibiotics and potential anticancer agents.[1] Understanding its metabolic fate is a critical component of drug development, as mandated by regulatory bodies like the FDA.[2] The safety, efficacy, and pharmacokinetic profile of a drug candidate are intrinsically linked to the biotransformation it undergoes. Metabolites can be pharmacologically active, inactive, or even toxic, making their accurate detection and quantification paramount.[3]

This guide is designed to provide practical, experience-driven solutions to common issues encountered during the development and validation of analytical methods for these specific metabolites.

Anticipated Metabolic Pathways

The metabolic pathway of a drug candidate dictates the analytical targets. For this compound, metabolism is expected to proceed through Phase I and Phase II reactions.

  • Phase I Metabolism: Primarily driven by cytochrome P450 (CYP) enzymes, these reactions introduce or expose functional groups. For this molecule, likely transformations include:

    • Hydroxylation: Addition of a hydroxyl (-OH) group to the quinoline ring system.

    • Dechlorination: Removal of the chlorine atom, potentially followed by hydroxylation.

  • Phase II Metabolism: These conjugation reactions increase water solubility to facilitate excretion. The carboxylic acid and newly introduced hydroxyl groups are prime sites for:

    • Glucuronidation: Conjugation with glucuronic acid.

    • Sulfation: Conjugation with a sulfonate group.

The following diagram illustrates these potential biotransformation routes.

G cluster_phase1 Phase I Reactions (CYP450) cluster_phase2 Phase II Conjugation Parent 6-Chloro-4-hydroxyquinoline- 3-carboxylic acid PhaseI Phase I Metabolites Parent->PhaseI Oxidation PhaseII Phase II Metabolites Parent->PhaseII Conjugation on Carboxylic Acid Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Hydroxylation Dechlorinated Dechlorinated Metabolite Parent->Dechlorinated Dechlorination Glucuronide Glucuronide Conjugate Parent->Glucuronide UGT Sulfate Sulfate Conjugate Parent->Sulfate SULT Hydroxylated->PhaseII Conjugation Hydroxylated->Glucuronide Hydroxylated->Sulfate

Caption: Potential metabolic pathways of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Part 1: Sample Preparation

Q1: What is the most effective method to extract the parent compound and its polar metabolites from plasma?

A: For acidic compounds like this compound and its anticipated metabolites, Solid Phase Extraction (SPE) is generally superior to Liquid-Liquid Extraction (LLE) due to its higher selectivity and potential for cleaner extracts. A mixed-mode cation exchange SPE is a robust choice.[4]

Causality & Rationale: The key is to exploit the chemical properties of the analytes. The carboxylic acid group will be deprotonated (negatively charged) at neutral or basic pH and protonated (neutral) at acidic pH. By acidifying the sample, the analytes become less polar and are retained on a non-polar sorbent like C18.[5] The subsequent elution with a basic organic solvent will deprotonate the analytes again, releasing them from the sorbent.

Experimental Protocol: Generic SPE for Acidic Compounds from Plasma

  • Sample Pre-treatment: Dilute 1 mL of plasma with 3 mL of water. Acidify the sample to approximately pH 3 with 10 µL of 87% orthophosphoric acid.[5]

  • Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of a basic organic solvent, such as ethyl acetate containing 2% ammonium hydroxide.

  • Dry Down & Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent (e.g., 50:50 methanol:water).

The following workflow diagram illustrates this process.

G cluster_spe Solid Phase Extraction (SPE) Workflow start Plasma Sample pretreat Dilute & Acidify (pH ~3) start->pretreat load Load Sample pretreat->load condition Condition C18 Cartridge (MeOH then H2O) condition->load wash Wash (2% MeOH/H2O) load->wash elute Elute Analytes (Basic Organic Solvent) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: A typical Solid Phase Extraction workflow for acidic analytes in plasma.

Q2: My LC-MS/MS results show significant ion suppression. How can I resolve this?

A: Ion suppression, a common form of matrix effect, occurs when co-eluting endogenous components from the biological matrix interfere with the ionization of the target analytes.

Solutions & Rationale:

  • Improve Sample Cleanup: The first line of defense is a more rigorous sample preparation. If you are using protein precipitation, consider switching to SPE as described above.[6] Specialized phospholipid removal plates can also be very effective as phospholipids are major culprits for ion suppression in plasma samples.[6]

  • Optimize Chromatography: Ensure your target analytes are chromatographically separated from the bulk of the matrix components. Adjusting the gradient or using a different column chemistry can shift the retention time of your analytes away from interfering species.

  • Dilution: A simple but effective strategy is to dilute the final extract. This reduces the concentration of interfering components, though it may also impact the sensitivity for your analytes.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By using the ratio of the analyte peak area to the SIL-IS peak area, the matrix effect can be compensated for.

Part 2: HPLC & LC-MS/MS Analysis

Q3: I'm developing an HPLC method. What are the recommended starting conditions?

A: A reversed-phase separation on a C18 column is the standard approach for compounds of this polarity.

Rationale: The quinoline structure provides sufficient hydrophobicity for retention on a C18 stationary phase. The inclusion of an acid in the mobile phase is crucial. It ensures that the carboxylic acid group of the parent compound and its metabolites remains protonated (neutral), leading to better retention and sharper, more symmetrical peak shapes.[7]

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and high efficiency.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier for improved peak shape and protonation in ESI+.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidOrganic solvent for elution.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA good starting point to avoid column overload.
Gradient 5% B to 95% B over 10 minutesA generic scouting gradient.

Q4: My peaks are tailing significantly. What can I do to improve the peak shape?

A: Peak tailing for acidic or basic compounds is often caused by secondary interactions with acidic silanol groups on the silica-based column packing material.[7]

Solutions & Rationale:

  • Mobile Phase pH: Ensure the mobile phase pH is low enough (e.g., pH 2.5-4 with formic or acetic acid) to fully protonate the carboxylic acid group, minimizing its interaction with silanols.[7]

  • Use a High-Quality, End-Capped Column: Modern columns are extensively end-capped to mask most of the residual silanol groups. Using a newer, high-purity silica column can significantly improve peak shape.

  • Lower Column Temperature: While higher temperatures usually improve peak shape, in some cases, lowering the temperature can reduce the kinetics of the secondary interactions.

  • Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase (e.g., a polymer-based column or one with a different bonding chemistry) might be necessary.

Q5: What are the expected fragmentation patterns for these compounds in MS/MS, and which ionization mode is best?

A: For carboxylic acids, Electrospray Ionization (ESI) is the preferred technique. It's advisable to test both positive and negative ion modes.

Rationale & Expected Fragmentation:

  • Negative Ion Mode (ESI-): Often preferred for carboxylic acids as they readily deprotonate to form a stable [M-H]⁻ ion.[8] Fragmentation of this precursor will likely involve the neutral loss of CO₂ (44 Da).

  • Positive Ion Mode (ESI+): The quinoline nitrogen can be protonated to form an [M+H]⁺ ion. The fragmentation of quinoline carboxylic acids in positive mode often involves the loss of the entire carboxylic acid group (45 Da) or CO₂ (44 Da).[9][10] Further fragmentation can involve the loss of HCN from the quinoline ring.[10]

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)Fragmentation Pathway
Parent Compound ESI-222.0178.0[M-H]⁻ -> [M-H-CO₂]⁻
(C₁₀H₆ClNO₃)ESI+224.0179.0[M+H]⁺ -> [M+H-COOH]⁺
Hydroxylated Metabolite ESI-238.0194.0[M-H]⁻ -> [M-H-CO₂]⁻
(C₁₀H₆ClNO₄)ESI+240.0195.0[M+H]⁺ -> [M+H-COOH]⁺
Part 3: Method Validation

Q6: I need to validate my method. What are the key parameters I should focus on according to regulatory guidelines?

A: Validating a bioanalytical method ensures its reliability for its intended purpose.[11] The FDA's "Bioanalytical Method Validation" guidance is a key document to follow.[11]

Core Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of scatter among a series of measurements. These should be assessed within a single run (intra-assay) and between different runs (inter-assay).

  • Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. Linearity and range are key aspects.

  • Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte extracted from a matrix to the response of the pure standard.

  • Matrix Effect: The direct or indirect alteration of the analytical response due to co-eluting components from the sample matrix.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw stability, short-term bench-top stability, long-term storage stability).[12]

A risk-based approach to revalidation is also encouraged when changes are made to the method or manufacturing process.[13]

References

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Chromatography Online. Available at: [Link]

  • Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. Springer. Available at: [Link]

  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. American Chemical Society. Available at: [Link]

  • Drug Analysis of Plasma Samples. Chemistry LibreTexts. Available at: [Link]

  • Analysis of carboxylic salts by LCMS. Chromatography Forum. Available at: [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. FDA. Available at: [Link]

  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. PMC - PubMed Central. Available at: [Link]

  • Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PMC - PubMed Central. Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • Issues in the Safety Testing of Metabolites. Taylor & Francis Online. Available at: [Link]

  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate. Available at: [Link]

  • Practical tips on preparing plasma samples for drug analysis using SPME. ResearchGate. Available at: [Link]

  • Prediction of MS/MS Data. 1. A Focus on Pharmaceuticals Containing Carboxylic Acids. American Chemical Society. Available at: [Link]

  • Validation of bioanalytical methods - Highlights of FDA's guidance. ResearchGate. Available at: [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. ResearchGate. Available at: [Link]

  • Direct Analysis of Drugs in Blood Plasma using 2D-HPLC for Bioanalysis “Co-Sense for BA”. Shimadzu. Available at: [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Cognizance Journal. Available at: [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]

  • FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS. Available at: [Link]

  • Metabolites in Safety Testing: Issues and Approaches to the Safet. Longdom Publishing. Available at: [Link]

  • Determination of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine and plasma by gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. Available at: [Link]

  • FDA Guidance on analytical procedures and methods validation published. ECA Academy. Available at: [Link]

  • MS/MS spectrum (a) and proposed fragmentation pathways (b) of quinic acid under negative ion mode. Chinese Medicine. Available at: [Link]

  • Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Available at: [Link]

  • FDA Announces Availability of a Final Guidance, Bioanalytical Method Validation. ACCP. Available at: [Link]

  • 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. PubMed. Available at: [Link]

Sources

strategies to reduce cytotoxicity of quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Derivative Optimization Current Status: OPEN Ticket ID: QNZ-TOX-001 Subject: Strategies to Reduce Cytotoxicity in Quinoline-Based Scaffolds

Welcome to the Quinoline Optimization Support Hub.

You have reached the Tier 3 Technical Support for medicinal chemistry and assay development. This guide addresses the high attrition rates of quinoline derivatives due to cytotoxicity, hepatotoxicity, and phototoxicity.

Below you will find a non-linear troubleshooting guide designed to diagnose the specific source of toxicity in your scaffold and apply the correct structural or formulation fix.

Part 1: Diagnostic & Resolution Modules

Module A: Hepatotoxicity & Metabolic Instability

Symptom: High ALT/AST levels in in vivo models; rapid glutathione (GSH) depletion in vitro. Root Cause: Formation of reactive Quinone Imine metabolites. The quinoline ring, particularly when substituted with electron-donating groups (like amines at C4, e.g., amodiaquine), is prone to bioactivation by CYP450 enzymes. This creates electrophilic quinone imines that covalently bind to hepatic proteins.

Resolution Protocol (Structural Modification):

  • Block Metabolic Soft Spots: Identify the site of hydroxylation that precedes quinone formation.

    • Action: Substitute the metabolically labile hydrogen with Fluorine .[1]

    • Why: The C-F bond is metabolically stable and prevents the initial oxidation step required to form the quinone imine.

  • Regioisomer Shifting:

    • Action: If you have a 4-aminoquinoline, move the hydroxyl/amine substituents to positions that cannot conjugate into a quinoid system (e.g., swapping substituents between the phenyl ring positions).

  • Steric Shielding:

    • Action: Introduce bulky groups (e.g., tert-butyl) adjacent to the reactive center to hinder CYP450 access.

Module B: Phototoxicity

Symptom: Skin erythema in animal models upon UV exposure; generation of singlet oxygen in solution. Root Cause: Instability at the C-8 Position . Halogenated quinolines (especially fluoroquinolones) often undergo homolytic bond cleavage under UV light, generating aryl cations or radicals that react with DNA.

Resolution Protocol (SAR Tuning):

  • The C-8 Rule:

    • High Risk: C-8 Chlorine or Fluorine (e.g., Lomefloxacin, Sparfloxacin).

    • Low Risk: C-8 Hydrogen (Ciprofloxacin) or Methoxy (-OMe) (Moxifloxacin).[2]

    • Action: Replace C-8 halogens with a Methoxy group. The electron-donating nature of the methoxy group stabilizes the excited state and prevents radical generation.

  • Conjugation Interruption:

    • Action: Reduce the extent of the conjugated

      
      -system if efficacy allows, or add substituents that quench the triplet excited state.
      
Module C: General Cytotoxicity & Solubility

Symptom: Non-specific cell death (low selectivity index); compound precipitates in assay media. Root Cause: Lipophilicity (LogP) > 5 leading to membrane disruption; lysosomotropism.

Resolution Protocol (Formulation & Prodrugs):

  • Liposomal Encapsulation:

    • Action: Load hydrophobic quinolines into PEGylated liposomes.

    • Result: Prevents direct interaction with healthy cell membranes and reduces accumulation in non-target tissues (e.g., skin/heart).

  • Glycoconjugation:

    • Action: Attach a glucose moiety to the scaffold.

    • Why: Exploits the Warburg effect. Cancer cells (which overexpress GLUT transporters) will preferentially uptake the drug, sparing normal cells.

Part 2: Visual Troubleshooting (Logic Pathways)

Figure 1: Structural Optimization Decision Tree Caption: Logic flow for selecting chemical modifications based on observed toxicity phenotype.

QuinolineOptimization Start High Cytotoxicity Observed Type Identify Toxicity Phenotype Start->Type Hepato Hepatotoxicity / GSH Depletion Type->Hepato Reactive Metabolites Photo Phototoxicity / UV Sensitivity Type->Photo Radical Generation General Poor Solubility / Non-Specific Type->General Membrane Lysis Sol_Hepato Block Metabolic Hotspot (Add Fluorine at oxidation site) Prevent Quinone Imine formation Hepato->Sol_Hepato Sol_Photo Modify C-8 Position Remove Halogens Add Methoxy (-OMe) group Photo->Sol_Photo Sol_General Formulation Strategy Liposomal Encapsulation or Glycoconjugation General->Sol_General

Part 3: Experimental Protocols (Self-Validating)

Protocol 1: Modified MTT Assay for Hydrophobic Quinolines

Standard MTT assays often fail with quinolines due to precipitation of the parent compound, leading to false toxicity readings.

Reagents:

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Buffer: SDS-HCl (10% SDS in 0.01 M HCl) — Crucial: Do not use DMSO alone for formazan dissolution if the quinoline precipitates in it.

Workflow:

  • Seeding: Seed cells (e.g., HepG2) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add quinoline derivative (dissolved in DMSO, final concentration <0.5%).

    • Validation Step: Inspect wells under microscope at 1 hour. If crystals are visible, the concentration is above solubility limit; data will be invalid.

  • Incubation: 24–48 hours.

  • MTT Addition: Add 10

    
    L MTT reagent. Incubate 4h at 37°C.
    
  • Solubilization: Add 100

    
    L SDS-HCl  buffer. Incubate overnight at 37°C.
    
    • Why: SDS keeps both the drug and the formazan crystals in solution better than DMSO for lipophilic quinolines.

  • Read: Absorbance at 570 nm.

Protocol 2: Phototoxicity Screening (3T3 NRU Phototoxicity Test)

Mandatory for any quinoline with halogens at positions 6, 7, or 8.

Workflow:

  • Plating: Two 96-well plates of Balb/c 3T3 fibroblasts.

  • Dosing: Treat both plates with serial dilutions of the quinoline.

  • Irradiation:

    • Plate A (+UV): Expose to 5 J/cm² UVA light (simulating sunlight).

    • Plate B (-UV): Keep in dark (foil wrapped).

  • Viability: Measure Neutral Red Uptake (NRU) 24h later.

  • Calculation: Calculate the Photo-Irritation Factor (PIF).

    • Interpretation: PIF > 5 indicates probable phototoxicity.

Part 4: Comparative Data Summary

Table 1: Impact of Structural Modifications on Toxicity Profiles

Structural FeatureToxicity RiskMechanismOptimization Strategy
C-8 Fluorine/Chlorine High (Phototoxic)UV-induced radical formationReplace with -OMe or -H
4-Amino group High (Hepatotoxic)Oxidation to Quinone ImineFluorinate adjacent ring positions
Nitro (-NO2) group Moderate (Cytotoxic)Reductive stress / ROSReduce to Amine (-NH2) or Acetamide
LogP > 5 High (General)Membrane disruptionEncapsulate in PEG-Liposomes

Part 5: Frequently Asked Questions (FAQ)

Q: I replaced the Chlorine at C-7 with Fluorine to improve potency, but toxicity increased. Why? A: While C-7 fluorination often improves gyrase inhibition (in antibiotics), it can alter the pKa and lipophilicity, potentially increasing off-target hERG channel inhibition (cardiotoxicity). Always pair C-7 modifications with C-8 stabilization (e.g., Methoxy group) to balance the electron density.

Q: My quinoline derivative is precipitating in the cell culture media. Can I just add more DMSO? A: No. DMSO concentrations >0.5% are cytotoxic to many cell lines and will confound your data. Use a formulation approach (e.g., complexation with cyclodextrins) or switch to the SDS-HCl solubilization method described in Protocol 1.

Q: Why do you recommend liposomes over simple nanoparticles? A: Quinolones have a flat, planar structure that stacks well into the lipid bilayer of liposomes. This "loading" is often more stable and achieves higher drug-to-lipid ratios than polymer-based nanoparticles for this specific scaffold class.

References

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy. Link

  • Klopčič, I., & Dolenc, M. S. (2019). Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. Chemical Research in Toxicology. Link

  • Marutani, H., et al. (1993). Phototoxicity of quinolone antimicrobial agents: structural aspects. Journal of Toxicology and Environmental Health.
  • Sasso, L., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules. Link

  • Takahashi, N., et al. (1988).[3] 3-Fluoro- and 2- and 3-chloroquinolines were less mutagenic than all other fluoro- and chloro-substituted derivatives.[3] Mutation Research.

Sources

Technical Support Center: Crystallization of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the crystallization of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 35973-14-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-quality crystalline material. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, the purity and crystalline form of this compound are of paramount importance.[1] This document offers a synthesis of technical knowledge and field-proven insights to address common challenges encountered during its crystallization.

Troubleshooting Quick-Start: A Diagnostic Workflow

For immediate guidance, this workflow provides a step-by-step diagnostic approach to common crystallization issues.

Crystallization_Troubleshooting start Poor Crystallization Observed q1 What is the primary issue? start->q1 oil_out Compound 'Oils Out' q1->oil_out 'Oiling Out' no_crystals No Crystals Form q1->no_crystals No Formation low_yield Low Yield of Crystals q1->low_yield Low Yield poor_quality Poor Crystal Quality (e.g., needles, small size) q1->poor_quality Poor Quality sol_oil_out Troubleshoot 'Oiling Out' - Decrease cooling rate - Use a more dilute solution - Change solvent system - See FAQ Q1 oil_out->sol_oil_out sol_no_crystals Induce Crystallization - Scratch inner surface of flask - Add seed crystals - Concentrate the solution - See FAQ Q2 no_crystals->sol_no_crystals sol_low_yield Improve Yield - Optimize solvent volume - Ensure complete dissolution at high temp - Check for product loss in mother liquor - See FAQ Q3 low_yield->sol_low_yield sol_poor_quality Enhance Crystal Quality - Slow down the cooling process - Use an anti-solvent method - Explore different solvent systems - See FAQ Q4 poor_quality->sol_poor_quality

Caption: Diagnostic workflow for troubleshooting poor crystallization.

Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the crystallization of this compound.

Q1: My compound has "oiled out" instead of forming crystals. What are the causes and how can I fix this?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high degree of supersaturation or a large difference between the boiling point of the solvent and the melting point of the solute. For this compound, which has a high melting point (around 272-278 °C), this phenomenon is more likely related to the choice of solvent and the cooling rate.[2]

Causality and Solutions:

  • Rapid Cooling: If the solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into a crystal lattice, leading to the formation of an amorphous oil.

    • Solution: Allow the solution to cool slowly to room temperature on the benchtop before transferring it to a colder environment like a refrigerator.

  • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high, or the compound's solubility may change too drastically with a small temperature change.

    • Solution: Experiment with a different solvent or a solvent mixture. For quinoline derivatives, mixtures of a good solvent (like DMF or an alcohol) with a poor solvent (like water or a non-polar solvent) can be effective.

  • High Concentration: An overly concentrated solution can lead to rapid precipitation as an oil.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

Q2: I've left my solution to cool, but no crystals have formed. What steps can I take to induce crystallization?

A2: The absence of crystal formation indicates that the solution is not yet supersaturated, or that the nucleation process has a high energy barrier.

Inducement Techniques:

  • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal growth.

  • Seeding: If you have a small amount of previously crystallized product, adding a "seed crystal" to the solution can initiate crystallization.

  • Concentration: If the solution is too dilute, you can gently heat it to evaporate some of the solvent, thereby increasing the concentration of the solute. Be cautious not to overheat, which could lead to decomposition.

  • Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, slowly adding a "poor" solvent in which the compound is insoluble can induce precipitation. The key is to add the anti-solvent dropwise at the point of saturation.

Q3: The yield of my crystallized product is very low. How can I improve it?

A3: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor.

Strategies for Yield Improvement:

  • Optimize Solvent Volume: Using an excessive amount of solvent will result in a lower yield. Aim to use the minimum amount of hot solvent required to fully dissolve the compound.

  • Cooling Temperature: Ensure the solution is cooled to a sufficiently low temperature to maximize the amount of product that crystallizes out. A combination of room temperature cooling followed by refrigeration is often effective.

  • pH Adjustment: As a carboxylic acid, the solubility of this compound is pH-dependent. Ensure the pH of the solution is at or near the isoelectric point of the molecule to minimize its solubility in aqueous environments. For related compounds, purification has been achieved by dissolving in a basic solution and then re-precipitating by the addition of acid.[3]

  • Check Mother Liquor: After filtration, you can cool the mother liquor further or evaporate some of the solvent to see if a second crop of crystals can be obtained.

Q4: The crystals I've obtained are very small, needle-like, or appear to be of low purity. How can I obtain better quality crystals?

A4: Crystal size and morphology are influenced by the rate of crystal growth and the presence of impurities. Small or needle-like crystals often result from rapid crystallization.

Improving Crystal Quality:

  • Slower Cooling: A slower cooling rate allows for the formation of larger, more well-defined crystals.

  • Solvent System: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures. For instance, a patent for a similar compound mentions recrystallization from methanol.[4]

  • Anti-Solvent Vapor Diffusion: A gentle method for growing high-quality single crystals is vapor diffusion. Place a vial containing your dissolved compound inside a larger sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, gradually inducing crystallization.

  • Purity of Starting Material: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to poor quality. If the purity of your starting material is questionable, consider a preliminary purification step such as column chromatography or a pre-crystallization from a different solvent system.

Best Practices for Crystallization of this compound

Solvent Selection

The ideal solvent for recrystallization should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. Based on the structure of this compound (a polar carboxylic acid group and a relatively non-polar quinoline core), a range of solvents should be considered.

Solvent ClassRecommended SolventsRationale
Alcohols Methanol, EthanolThe hydroxyl group can hydrogen bond with the carboxylic acid and hydroxyquinoline moieties. A patent for a related compound specifies recrystallization from methanol.[4]
Ketones AcetoneA polar aprotic solvent that can dissolve the compound.
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)High-boiling polar aprotic solvents that are often good at dissolving complex organic molecules. Use with caution as they can be difficult to remove.
Esters Ethyl AcetateA moderately polar solvent that can be effective, especially in solvent mixtures.
Mixed Solvents DMF/Water, Ethanol/Water, Acetone/HexaneUsing a "good" solvent to dissolve the compound and a "poor" solvent as an anti-solvent can provide fine control over the crystallization process.
Experimental Protocol: A Step-by-Step Guide to Recrystallization
  • Dissolution: In a clean Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the compound fully dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To further decrease the solubility, you can then place the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Advanced Technique: Anti-Solvent Crystallization Workflow

This method is particularly useful when a single solvent does not provide optimal crystallization characteristics.

Anti_Solvent_Crystallization start Dissolve compound in a 'good' solvent at elevated temperature add_anti_solvent Slowly add a 'poor' anti-solvent dropwise start->add_anti_solvent observe_turbidity Observe for the first sign of persistent turbidity add_anti_solvent->observe_turbidity observe_turbidity->add_anti_solvent No turbidity reheat Gently reheat to redissolve the precipitate observe_turbidity->reheat Turbidity observed slow_cool Allow the clear solution to cool slowly reheat->slow_cool crystals_form High-quality crystals form slow_cool->crystals_form

Caption: Workflow for anti-solvent crystallization.

References

  • Oshiro, Y., et al. (1991). U.S. Patent No. 3,819,637. Washington, DC: U.S.
  • Eisner, H. I., & Wystrach, V. P. (1937). U.S. Patent No. 2,082,358. Washington, DC: U.S.
  • Gante, J., et al. (2001). U.S. Patent No. 6,194,493. Washington, DC: U.S.
  • Sanner, M. A. (1987). European Patent No. 0245690.
  • Surrey, A. R., & Hammer, H. F. (1946). U.S. Patent No. 2,504,875. Washington, DC: U.S.
  • Abdel-Wahab, B. F., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 23(11), 2966.
  • Price, C. C., & Roberts, R. M. (1946). 4,7-Dichloroquinoline. Organic Syntheses, 28, 38.
  • Zaworotko, M. J., et al. (2011). U.S. Patent No. 7,927,613. Washington, DC: U.S.
  • R&D Chemicals. (n.d.). 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). This compound, 98%. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-chloro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Antimicrobial Profiling of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid (CHQCA)

[1][2][3]

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHQCA-OPT-2024[1]

Executive Summary

You are working with 6-Chloro-4-hydroxyquinoline-3-carboxylic acid (CHQCA) , a critical pharmacophore scaffold often used in the synthesis of fluoroquinolones.[1][2] Unlike fully optimized commercial antibiotics (e.g., Ciprofloxacin), this precursor exhibits poor aqueous solubility , zwitterionic behavior , and cation-sensitivity .[2]

Standard clinical protocols (CLSI/EUCAST) designed for hydrophilic drugs will fail with CHQCA, typically resulting in false negatives (due to poor diffusion or precipitation) or inconsistent MICs (due to cation chelation).[2] This guide optimizes your parameters to generate reproducible, publication-grade data.

Module 1: Solubility & Stock Preparation

Issue: The compound precipitates immediately upon addition to Mueller-Hinton Broth (MHB), making optical density (OD) readings impossible.

Root Cause Analysis

CHQCA is a hydrophobic quinoline derivative.[1][2] The 6-chloro substitution increases lipophilicity, while the 3-carboxylic acid and 4-hydroxy groups create a rigid crystal lattice (melting point >250°C) that resists dissolution in neutral aqueous buffers.[2]

  • The Trap: Adding high-concentration DMSO stock directly to the broth causes "solvent shock," forcing the compound to crash out of solution as a micro-precipitate that mimics bacterial growth.[3]

Protocol: The "Intermediate Mother Plate" Method

Do not dilute directly from 100% DMSO into the bacterial suspension.[2][3] Use this two-step dilution to maintain solubility.

  • Primary Stock: Dissolve CHQCA in 100% DMSO at 100x the highest desired final concentration (e.g., if testing up to 64 µg/mL, make a 6.4 mg/mL stock).

  • Intermediate Dilution: Create a 2x serial dilution series entirely in DMSO first.

  • Final Assay Step: Dilute these DMSO wells 1:100 into the aqueous broth. This ensures the final DMSO concentration is exactly 1% , which is the safe upper limit for most bacteria (e.g., E. coli, S. aureus).[2]

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Critical Check: If precipitation is visible at 1% DMSO, you must switch to a 2% DMSO limit (validated for S. aureus ATCC 29213) or use a co-solvent like Tween-80 (0.002%).

Module 2: Media Chemistry & Cation Chelation

Issue: MIC values vary wildly between batches of media, or the compound appears inactive.

The Mechanism: Chelation Interference

Quinoline-3-carboxylic acids bind divalent cations (Mg²⁺, Ca²⁺).[1][2] This is a double-edged sword:

  • Biological Target: The drug needs to bind the Mg²⁺-DNA-Gyrase complex to inhibit bacterial replication.[1][2]

  • Media Interference: If the media has excess free cations, the drug chelates them in the solution before reaching the bacteria, effectively neutralizing the drug.[2][3]

The Solution: Cation-Adjusted Mueller-Hinton Broth (CAMHB)

You strictly cannot use standard Luria Broth (LB) or unadjusted MHB.[1][2]

  • Requirement: Use CAMHB with physiological cation levels:

    • Calcium: 20–25 mg/L[2]

    • Magnesium: 10–12.5 mg/L[1][2]

  • Why? This mimics in vivo serum conditions.[1][2] Unadjusted broths often have low cations, which artificially enhances quinolone potency (False Sensitivity).[1][2] Conversely, high-cation media (like some TSB batches) will quench the drug (False Resistance).[2]

Module 3: The Readout (Troubleshooting False Positives)

Issue: The wells look turbid (cloudy), but I suspect it's drug precipitate, not bacteria.

The Fix: Resazurin Viability Assay

Since CHQCA precipitates can mimic turbidity, Optical Density (OD600) is unreliable.[2] You must use a metabolic dye.[1][2]

Protocol:

  • Perform the 24-hour incubation as normal.

  • Add Resazurin (0.015%) solution to each well (10-20% of well volume).

  • Incubate for 1–2 hours.

  • Visual Score:

    • Blue: No metabolic activity (Bacteria Dead = MIC).[1][2]

    • Pink/Fluorescent: Metabolic activity (Bacteria Alive).[1][2][4]

    • Cloudy Blue: Precipitated drug, but bacteria are dead (Valid MIC).[1][2]

Visualized Workflow: Optimization Logic

The following diagram illustrates the decision matrix for handling CHQCA solubility and readout interference.

CHQCA_OptimizationStartStart: CHQCA TestingSolubilityStep 1: Check Solubility(in 100% DMSO)Start->SolubilityMediaStep 2: Media Selection(Must use CAMHB)Solubility->MediaDilutionStep 3: Dilution MethodMedia->DilutionDirectAddDirect Addition to BrothDilution->DirectAddRisk of ShockInterPlateIntermediate DMSO Plate(Keep DMSO < 1%)Dilution->InterPlateRecommendedIncubationIncubation (35°C, 16-20h)DirectAdd->IncubationInterPlate->IncubationReadoutReadout MethodIncubation->ReadoutOD600OD600 (Turbidity)Readout->OD600If Precipitate VisibleResazurinResazurin (Metabolic Dye)Readout->ResazurinIf Precipitate VisibleResult_FailResult: False Positive(Precipitate mimics growth)OD600->Result_FailResult_PassResult: Accurate MIC(Blue = Dead, Pink = Alive)Resazurin->Result_Pass

Caption: Optimization logic flow for CHQCA. Green paths indicate the validated protocol to avoid solubility artifacts.

Frequently Asked Questions (FAQs)

Q1: Can I use Disk Diffusion (Kirby-Bauer) for CHQCA? A: No. We strongly advise against it.[1][2] CHQCA is hydrophobic and diffuses poorly through the water-based agar matrix.[1][2] This results in small or non-existent zones of inhibition, not because the bacteria are resistant, but because the drug isn't moving.[3] Broth Microdilution is the only reliable method for this compound class.[1][2]

Q2: My MICs are 10x higher than Ciprofloxacin. Is the compound inactive? A: Not necessarily.[2] CHQCA is a scaffold.[1][2] Without the C7-piperazine or similar side chains found in later-generation fluoroquinolones, its intrinsic DNA gyrase affinity is lower.[1][2] It is expected to be in the µg/mL range, whereas Ciprofloxacin is often in the ng/mL range.[2]

Q3: The bacteria grew in the 1% DMSO control well. Is my assay invalid? A: No, that is the expected result. The "Vehicle Control" well (Bacteria + Broth + 1% DMSO) must show growth.[2] If it does not, your DMSO concentration is toxic to the specific strain, and you must lower it to 0.5% or 0.25%.

References
  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1][2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.

  • Wanigasekara, D., et al. (2021).[1][2][5][6] Determination of Tolerance Limits of Dimethyl Sulfoxide (DMSO) on Selected Bacterial Strains for the Antimicrobial Assays. University of Sri Jayewardenepura.[1][2]

  • Sarker, S. D., et al. (2007).[1][2] Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods.

  • PubChem. (2024).[1][2] Quinoline-3-carboxylic acid Compound Summary. National Library of Medicine.[1][2]

Technical Support Center: Mitigating Assay Interference from 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Reactivity of CHQCA

6-Chloro-4-hydroxyquinoline-3-carboxylic acid (CHQCA) is a widely used scaffold in the synthesis of antibacterial agents (fluoroquinolone precursors), kinase inhibitors, and antimalarials. While valuable as a chemical intermediate, its physicochemical properties often act as "gremlins" in high-throughput screening (HTS) and mechanistic assays.

This molecule presents a Triple-Threat Interference Profile :

  • Chelation: The 3-carboxylic acid and 4-hydroxy (tautomerizing to 4-oxo) groups form a bidentate pocket that avidly binds divalent cations (

    
    , 
    
    
    
    ,
    
    
    ).
  • Optical Noise: The quinoline core is intrinsically fluorescent and strongly UV-absorbent, causing "Inner Filter" effects.

  • Colloidal Aggregation: The planar, chloro-substituted aromatic system is prone to stacking in aqueous buffers, leading to promiscuous inhibition.

This guide provides the diagnostic logic and protocols to distinguish true biological activity from these artifacts.

Module 1: Optical Interference (The "Ghost Signal")

Q: Why does my fluorescence intensity increase with compound concentration, even in the absence of enzyme/substrate?

Diagnosis: You are likely observing Intrinsic Fluorescence or Light Scattering . CHQCA possesses a conjugated quinoline ring system. Depending on pH, the 4-hydroxy group tautomerizes to a 4-quinolone form, which can be highly fluorescent, particularly in the blue-green region (excitation ~300-360 nm, emission ~400-500 nm). If your assay (e.g., coumarin-based substrates) operates in this window, CHQCA mimics the signal.

The Fix: Spectral Scanning & Red-Shifting

  • Step 1: The "Buffer-Only" Scan. Prepare a serial dilution of CHQCA (e.g., 0.1

    
    M to 100 
    
    
    
    M) in your assay buffer without any biological reagents. Measure fluorescence at your assay's excitation/emission wavelengths.
    • Result: If signal increases linearly with concentration, you have optical interference.

  • Step 2: Red-Shift the Assay. Move to red-shifted fluorophores (e.g., Rhodamine, Cy5, or Alexa 647) where the quinoline core does not emit.

  • Step 3: Use Ratiometric Assays. Switch to Time-Resolved FRET (TR-FRET). The microsecond delay in TR-FRET allows the short-lived intrinsic fluorescence of CHQCA (nanoseconds) to decay before the detector opens, effectively "gating out" the noise.

Q: My absorbance readout (OD) is impossibly high, or my colorimetric assay is failing.

Diagnosis: Inner Filter Effect (IFE). CHQCA has a high extinction coefficient in the UV range. If your assay relies on absorbance at 280nm, 340nm, or even up to 405nm, the compound itself absorbs the excitation light (primary IFE) or the emitted light (secondary IFE), appearing as a "super-inhibitor" or masking true signal.

Module 2: Chemical Interference (The "Metal Thief")[1]

Q: Why does the compound's potency drop (IC50 increases) when I add excess metal ions?

Diagnosis: Chelation-Mediated Inhibition. Many enzymes (kinases, DNA gyrases, metalloproteases) require divalent cations (


, 

) for catalysis. The 3-carboxy-4-oxo motif of CHQCA acts as a "metal sponge," stripping the cofactor from the enzyme active site. This is a false positive; the compound isn't binding the enzyme; it's starving it.

The "Metal Rescue" Protocol:

ComponentControl WellTest Well ATest Well B
Enzyme +++
CHQCA -10

M
10

M
Metal (

)
1 mM (Standard)1 mM (Standard)5 mM (Excess)
Result 100% Activity10% Activity >80% Activity
  • Interpretation: If adding excess metal (Test Well B) restores enzymatic activity compared to the standard condition (Test Well A), the inhibition is driven by chelation, not specific binding.

Module 3: Solubility & Aggregation (The "Sticky" False Positive)

Q: Why do I see a Hill Slope > 2.0 or "all-or-nothing" inhibition?

Diagnosis: Colloidal Aggregation. The chloro-substituted quinoline is hydrophobic. In aqueous buffers, it can form sub-micrometer colloids that sequester enzymes non-specifically. This is a hallmark of "PAINS" (Pan-Assay Interference Compounds).

The Detergent Sensitivity Test:

  • Baseline: Run your dose-response curve in standard buffer.

  • Challenge: Repeat the curve with the addition of a non-ionic detergent (0.01% Triton X-100 or 0.005% Tween-20) freshly prepared.

  • Analysis:

    • True Inhibitor:

      
       remains constant.
      
    • Aggregator:

      
       shifts dramatically (e.g., >10-fold increase) or inhibition disappears entirely because the detergent breaks up the colloids.
      

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for diagnosing CHQCA interference.

CHQCA_Interference_Workflow Start Start: Assay Signal Abnormality Check_Fluor Is it a Fluorescence Assay? Start->Check_Fluor Buffer_Scan Run Buffer-Only Scan (Compound + Buffer) Check_Fluor->Buffer_Scan Yes Check_Slope Check Hill Slope Is Slope > 2.0? Check_Fluor->Check_Slope No Signal_Pres Signal Present? Buffer_Scan->Signal_Pres Optical_Int Diagnosis: Optical Interference (Intrinsic Fluorescence) Signal_Pres->Optical_Int Yes Signal_Pres->Check_Slope No Detergent_Test Run Detergent Test (+0.01% Triton X-100) Check_Slope->Detergent_Test Yes Check_Metal Is Target Metal-Dependent? (Kinase, Gyrase, etc.) Check_Slope->Check_Metal No Potency_Shift Potency Lost? Detergent_Test->Potency_Shift Agg_Int Diagnosis: Colloidal Aggregation Potency_Shift->Agg_Int Yes Potency_Shift->Check_Metal No Metal_Rescue Run Metal Rescue (Add Excess Mg2+/Zn2+) Check_Metal->Metal_Rescue Yes Valid_Hit Diagnosis: Validated Hit Check_Metal->Valid_Hit No Activity_Rest Activity Restored? Metal_Rescue->Activity_Rest Chel_Int Diagnosis: Chelation Artifact Activity_Rest->Chel_Int Yes Activity_Rest->Valid_Hit No

Caption: Diagnostic workflow for differentiating optical, aggregation, and chelation interference modes specific to CHQCA.

Summary of Physicochemical Properties & Risks

PropertyValue/DescriptionAssay Risk
Molecular Formula

N/A
MW 223.61 g/mol N/A
pKa (Acid) ~3.5 - 4.0 (Carboxylic acid)Deprotonated at neutral pH; interacts with cationic residues.
LogP ~1.9 - 2.5Moderate lipophilicity; risk of aggregation in low-salt/no-detergent buffers.
UV Absorbance

~240nm, ~320nm
Strong interference in UV-based enzymatic assays (e.g., NADH coupled assays).
Chelation Site 3-COOH + 4-Oxo/HydroxyHigh affinity for

,

,

,

.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 270753, this compound. Retrieved January 30, 2026 from [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Describes structural alerts relevant to quinolines and aggregators). [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. (Definitive guide on chelation and fluorescence artifacts). [Link]

improving the regioselectivity of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REGIO-6CL-QH3CA Status: Open Assigned Specialist: Senior Application Scientist Subject: Improving Regioselectivity in Alkylation, Amidation, and Cross-Coupling

Executive Summary

You are working with 6-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS: 35973-14-9).[1] This scaffold is a privileged intermediate in the synthesis of fluoroquinolone antibiotics and antimalarials. Its reactivity is dominated by three competing centers:

  • The 4-Hydroxy/4-Oxo Tautomer: Leading to N1 vs. O4 regioselectivity issues.

  • The C3-Carboxylic Acid: Prone to thermal decarboxylation but essential for amide/ester linkages.

  • The C4 vs. C6 Halide Differential: The latent C4-Cl (after activation) is electronically distinct from the native C6-Cl.

This guide provides self-validating protocols to control these sites orthogonally.

Module 1: The N1 vs. O4 Alkylation Interface

The Core Issue

The 4-hydroxyquinoline scaffold exists in a tautomeric equilibrium between the enol (4-hydroxy) and keto (4-quinolone) forms.

  • Thermodynamic Control: Favors N1-alkylation (quinolone form) due to the aromaticity of the pyridone ring and the strength of the N–C bond.

  • Kinetic/Chelation Control: Favors O4-alkylation (quinoline ether).

Troubleshooting Guide
Desired OutcomeReagent SystemSolventMechanism
N1-Alkylation (Major)

or

/ Alkyl Halide
DMF or DMSOThermodynamic control. The "hard" alkali metal coordinates the "hard" oxygen, exposing the softer Nitrogen for alkylation.
O4-Alkylation (Major)

/ Alkyl Iodide
Toluene or BenzeneThe "Silver Effect."

has high affinity for the halide and coordinates the Nitrogen lone pair, forcing electrophilic attack at the Oxygen.
O4-Alkylation (Exclusive)

/ DIAD / Alcohol
THFMitsunobu Reaction. Bypasses tautomerism by activating the hydroxyl group directly.
Visual Workflow: Alkylation Decision Tree

Alkylation_Selectivity Start Start: this compound Step1 Step 1: Esterification (Recommended) Protect C3-COOH as Ethyl Ester Start->Step1 Avoid Zwitterion issues Decision Target Regioisomer? Step1->Decision PathN N1-Alkylation (Quinolone) Decision->PathN N-Alkyl Desired PathO O4-Alkylation (Ether) Decision->PathO O-Alkyl Desired CondN Reagents: K2CO3 (2.0 eq), R-X Solvent: DMF, 60°C Mechanism: Thermodynamic PathN->CondN CondO1 Method A: Ag2CO3, R-I Solvent: Toluene, Reflux Mechanism: Ag-Chelation PathO->CondO1 CondO2 Method B: PPh3, DIAD, R-OH Solvent: THF, 0°C to RT Mechanism: Mitsunobu PathO->CondO2

Figure 1: Decision tree for controlling N- vs. O-alkylation. Note that esterification of the C3-acid is recommended prior to alkylation to prevent side reactions.

Module 2: The C3-Carboxylic Acid Gateway

FAQ: Why is my yield low during amide coupling?

Answer: The C3-carboxylic acid is electronically deactivated by the electron-withdrawing nature of the pyridine ring and intramolecular H-bonding with the C4-hydroxyl/ketone. Furthermore, thermal activation often leads to decarboxylation .

Protocol: Controlled Activation (Avoiding Decarboxylation)

To functionalize the C3 position without losing the carboxyl group:

  • Thionyl Chloride Method (Acid Chloride):

    • Reagents:

      
       (5-10 eq), cat. DMF.
      
    • Critical Step: Do not reflux excessively. Heat to 60°C until gas evolution ceases, then immediately evaporate excess

      
       under vacuum.
      
    • Reaction: React the crude acid chloride with amine/alcohol in DCM/Pyridine at 0°C.

  • HATU/PyBOP Method (Direct Coupling):

    • Note: Standard carbodiimides (EDC/DCC) often fail due to the low nucleophilicity of the acid.

    • Reagents: HATU (1.2 eq), DIPEA (3.0 eq), DMF.

    • Pro-Tip: Pre-stir the acid and base for 10 mins to disrupt the intramolecular H-bond before adding the coupling agent.

Protocol: Intentional Decarboxylation

If your goal is to remove the C3-acid to access the 6-chloro-4-hydroxyquinoline core:

  • Conditions: Diphenyl ether,

    
    , 30-60 mins.
    
  • Mechanism: Thermal extrusion of

    
    .
    

Module 3: Orthogonal Cross-Coupling (C4 vs. C6)

The Challenge

You have two potential leaving groups: the native C6-Chlorine and the potential C4-Chlorine (converted from OH).

  • C4-Position: Located on the electron-deficient pyridine ring, para to the ring nitrogen. Highly reactive to

    
     and Oxidative Addition (
    
    
    
    ).
  • C6-Position: Located on the benzene ring. Less electron-deficient. Significantly slower oxidative addition.

The Solution: Sequential Functionalization

You can selectively functionalize C4 in the presence of C6.

Step 1: Activation (Chlorination)

Convert the C4-OH to C4-Cl using


 (neat, reflux). This yields 3-carboxy-4,6-dichloroquinoline  (or its ester).
Step 2: Selective C4-Suzuki Coupling

Because C4 is more electron-deficient, it undergoes oxidative addition with Palladium much faster than C6.

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Base:

    
     (aq).
    
  • Solvent: DME/Water or Toluene/Ethanol.

  • Temperature: Room Temperature to 60°C.

  • Result: Exclusive coupling at C4. C6-Cl remains intact.

Step 3: C6-Suzuki Coupling (The Second Wave)

To functionalize the remaining C6-Cl, you must use "forcing" conditions or more active catalysts.

  • Catalyst:

    
     with SPhos  or XPhos  (Buchwald Ligands).
    
  • Temperature: 100°C - 120°C (Reflux).

  • Result: Functionalization of the C6 position.

Visual Workflow: Sequential Pd-Catalysis

Sequential_Coupling Start 4-OH-6-Cl-Quinoline Activation Activation: POCl3, Reflux Start->Activation Intermediate 4,6-Dichloroquinoline Activation->Intermediate Step1 C4-Coupling (Selective) Pd(PPh3)4, Na2CO3 Temp: 25-60°C Intermediate->Step1 Fast Oxidative Addn. Product1 4-Aryl-6-Chloro-Quinoline Step1->Product1 Step2 C6-Coupling (Forcing) Pd-XPhos, K3PO4 Temp: 110°C Product1->Step2 Slow Oxidative Addn. Final 4,6-Diaryl-Quinoline Step2->Final

Figure 2: Sequential functionalization strategy exploiting the electronic difference between C4 (pyridine ring) and C6 (benzene ring).

References

  • Regioselective Alkylation

    • Title: The Chemistry of 4-Hydroxyquinolines.[2][3][4][5][6]

    • Source:Chemical Reviews (ACS Public
    • URL:[Link]

  • Selective Suzuki Coupling (C4 vs C6)

    • Title: Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline.[7]

    • Source:Beilstein Journal of Organic Chemistry (NIH/PMC).
    • URL:[Link]

  • Site-Selective Trends in Heterocycles

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[8]

    • Source:Chemical Science (RSC).[8]

    • URL:[Link]

  • Decarboxylation & Functionalization

    • Title: 4-Hydroxyquinoline-3-carboxylic acid deriv
    • Source:Current Medicinal Chemistry.
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the In Vivo Validation of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Efficacy and Mechanistic Deep-Dive Using a Colon Carcinoma Xenograft Model

Introduction: From Privileged Scaffolds to Preclinical Proof

The quinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2][3] Its derivatives have shown significant promise as anticancer agents, acting through diverse mechanisms such as inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis.[1][4] Within this promising class lies 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, a compound whose derivatives have been suggested to exert their anticancer effects by inhibiting the critical PI3K/AKT signaling pathway, a central node in cancer cell proliferation and survival.[5]

However, promising in vitro data, while essential, is only the first step. The true litmus test for any potential therapeutic is its performance in a complex, living biological system. Moving from the artificial environment of a plastic culture dish to an in vivo model is a critical leap in the drug development pipeline, providing insights into efficacy, toxicity, and pharmacodynamics that cell culture alone cannot.[6][7]

This guide provides a comprehensive, scientifically-grounded framework for researchers and drug development professionals to validate the anticancer activity of this compound in vivo. We will move beyond a simple protocol, explaining the critical reasoning behind each experimental choice to construct a robust, self-validating study. Our chosen platform is the subcutaneous human colon cancer xenograft model—a cornerstone of preclinical oncology research—which will allow for a direct and objective performance comparison against a standard-of-care chemotherapeutic agent.[6]

Section 1: The Strategic Framework: Designing a Self-Validating In Vivo Study

The integrity of any in vivo study hinges on its design. A well-designed experiment not only tests the hypothesis but also includes internal controls that validate the results. Our primary goal is to determine if this compound can inhibit tumor growth in a living organism and to contextualize that performance against both a negative baseline and a clinical benchmark.

Rationale for a Multi-Arm Comparative Study

To generate trustworthy and interpretable data, a multi-arm study is non-negotiable. Each arm serves a distinct and vital purpose:

  • Group 1: Vehicle Control (Negative Control): This group receives the same formulation (vehicle) used to dissolve the test compound, but without the active ingredient. This is the baseline; it demonstrates the natural growth trajectory of the tumor and ensures that the vehicle itself has no therapeutic or toxic effect.

  • Group 2: Test Article (this compound): This is the experimental group. The efficacy of our test compound is measured relative to the vehicle control.

  • Group 3: Positive Control (e.g., 5-Fluorouracil or Oxaliplatin): This group receives a clinically relevant, standard-of-care drug for the cancer type being modeled (in this case, colon cancer).[8] This arm is crucial for two reasons: it validates the sensitivity of the tumor model to chemotherapy and provides a benchmark against which to judge the potency of our test article. Is our compound better, worse, or comparable to the current standard?

Model Selection: The Human Xenograft Model

The subcutaneous cell line-derived xenograft (CDX) model is a robust and widely-used platform for initial efficacy screening.[6][7]

  • Cell Line: We will utilize the HCT116 or HT-29 human colorectal carcinoma cell lines. These are well-characterized, readily available, and known to form solid tumors in immunodeficient mice.[9][10]

  • Animal Model: Athymic Nude or NOD/SCID mice are required. These mice lack a functional adaptive immune system, which prevents the rejection of the implanted human cancer cells, allowing the tumor to grow.[6]

  • Justification: This model allows for the straightforward and reproducible measurement of tumor growth over time via external calipers, making it ideal for assessing the primary endpoint of tumor growth inhibition.[11]

Endpoint Selection: Defining Success

Clear endpoints are essential for an objective evaluation.

  • Primary Endpoint: Tumor Growth Inhibition (TGI). This is calculated based on the difference in tumor volume between the treated groups and the vehicle control group over the course of the study.

  • Secondary Endpoints:

    • Animal Body Weight: Monitored regularly as a key indicator of systemic toxicity. Significant weight loss can indicate that the treatment is too toxic at the tested dose.

    • End-of-Study Tumor Weight: A terminal measurement that corroborates the tumor volume data.

    • Survival Analysis: In longer-term studies, the time until tumors reach a predetermined ethical endpoint size can be used as a measure of efficacy.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis p1 Propagate HCT116 Colon Cancer Cells p2 Harvest & Prepare Cells for Implantation p1->p2 i1 Subcutaneous Implantation into Immunodeficient Mice p2->i1 i2 Tumor Growth Monitoring (Allow tumors to reach ~100-150 mm³) i1->i2 t1 Randomize Mice into 3 Treatment Groups i2->t1 t2 Vehicle Control t1->t2 t3 Test Article: 6-Chloro-4-hydroxyquinoline- 3-carboxylic acid t1->t3 t4 Positive Control: (e.g., 5-Fluorouracil) t1->t4 t5 Administer Daily Dosing (e.g., IP, PO for 21 days) t2->t5 t3->t5 t4->t5 t6 Monitor Tumor Volume & Body Weight (2-3x weekly) t5->t6 a1 Study Termination t6->a1 a2 Excise Tumors & Measure Final Weight a1->a2 a3 Calculate Tumor Growth Inhibition (TGI) a2->a3 a4 Statistical Analysis & Comparative Evaluation a3->a4

Caption: Overall workflow for the in vivo validation study.

Section 2: The Putative Mechanism: PI3K/AKT Pathway Inhibition

The PI3K/AKT pathway is a fundamental signaling cascade that promotes cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated due to mutations, giving cancer cells a significant survival advantage. The hypothesis that this compound derivatives inhibit this pathway provides a clear, testable mechanism of action.[5] By blocking this pathway, the compound is expected to shut down pro-survival signals, leading to an increase in apoptosis (programmed cell death) and a reduction in tumor growth. The in vivo model provides the ultimate platform to see if this molecular action translates into a tangible therapeutic effect.

G cluster_outcomes Cellular Outcomes RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Inhibition of Apoptosis (Cell Survival) AKT->Survival Proliferation Cell Proliferation & Growth mTOR->Proliferation TestCompound 6-Chloro-4-hydroxyquinoline- 3-carboxylic acid TestCompound->Inhibition

Caption: Hypothesized inhibition of the PI3K/AKT signaling pathway.

Section 3: Detailed Experimental Protocols

Scientific rigor is rooted in methodological precision. The following protocols provide detailed, step-by-step instructions for conducting the in vivo validation study.

Protocol 3.1: Cell Culture and Preparation for Implantation
  • Culture HCT116 cells in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Grow cells to approximately 80-90% confluency. Ensure cells are in the logarithmic growth phase for optimal tumor take-rate.

  • Wash the cells with sterile Phosphate Buffered Saline (PBS).

  • Harvest the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cell pellet in sterile, serum-free medium or PBS. Perform a cell count using a hemocytometer or automated cell counter. Assess viability using Trypan Blue exclusion (should be >95%).

  • Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® Basement Membrane Matrix at a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.[12]

Protocol 3.2: Subcutaneous Xenograft Implantation
  • Use 6-8 week old female athymic nude mice. Allow them to acclimate for at least one week prior to the procedure.

  • Anesthetize the mouse using isoflurane.

  • Shave a small area on the right flank of the mouse and sterilize the skin with an alcohol wipe.

  • Gently draw 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) into a 1 mL tuberculin syringe with a 27-gauge needle.[12][13]

  • Lift the skin on the flank and inject the 0.1 mL cell suspension subcutaneously, creating a small bleb under the skin.

  • Monitor the mice until they have fully recovered from anesthesia. Return them to a clean cage.

Protocol 3.3: Animal Grouping, Randomization, and Dosing
  • Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²)/2 .

  • Once tumors reach an average volume of 100-150 mm³, randomize the mice into the three treatment groups (n=8-10 mice per group). Ensure the average tumor volume is similar across all groups at the start of treatment (Day 0).

  • Prepare dosing solutions for all three groups. The test article should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80).

  • Administer the assigned treatment to each mouse daily (or as determined by preliminary toxicology studies) via the appropriate route (e.g., oral gavage (PO) or intraperitoneal injection (IP)). Dose volumes should be based on the most recent body weight measurement.

Protocol 3.4: In-Life Measurements and Monitoring
  • Measure tumor volume and body weight for each animal at least twice, preferably three times, per week.

  • Record all measurements diligently.

  • Monitor animals daily for any clinical signs of distress or toxicity (e.g., ruffled fur, lethargy, ataxia).

  • The study should be terminated when tumors in the vehicle control group reach the predetermined endpoint size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days), whichever comes first. Individual animals may be euthanized earlier if they meet ethical endpoint criteria (e.g., >20% body weight loss, tumor ulceration).

Section 4: Data Analysis and Comparative Performance

Objective data analysis is paramount. The primary efficacy calculation is Tumor Growth Inhibition (%TGI), which quantifies the treatment effect relative to the control.

%TGI = (1 - [ΔT / ΔC]) x 100

Where:

  • ΔT = Change in mean tumor volume of the treated group (End Volume - Start Volume)

  • ΔC = Change in mean tumor volume of the vehicle control group (End Volume - Start Volume)

Table 1: Hypothetical Comparative Efficacy Data
GroupTreatmentDosingMean Initial Tumor Volume (mm³)Mean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
1Vehicle Control10 mL/kg, PO, QD125.51680.3-+2.5%
2Test Article 50 mg/kg, PO, QD124.9750.161.1% -4.1%
35-Fluorouracil20 mg/kg, IP, Q3D125.1585.671.8% -9.8%
Data are representative and for illustrative purposes only.
Table 2: Hypothetical End-of-Study Tumor Weights
GroupTreatmentMean Final Tumor Weight (g)Standard Deviationp-value vs. Vehicle
1Vehicle Control1.650.31-
2Test Article 0.730.15<0.001
35-Fluorouracil0.590.11<0.001
Data are representative and for illustrative purposes only. Statistical significance is typically determined using an appropriate test like a one-way ANOVA followed by Dunnett's post-hoc test.

Section 5: Interpretation and Strategic Next Steps

The data from this comparative study will place the in vivo activity of this compound into a clear context.

  • Efficacy Interpretation: In our hypothetical example, the test article shows significant antitumor activity (%TGI = 61.1%) compared to the vehicle control. While potent, its activity is slightly less than the standard-of-care, 5-Fluorouracil (%TGI = 71.8%).

  • Toxicity Interpretation: The test article induced a mild body weight loss (-4.1%), suggesting it is reasonably well-tolerated at this dose. The positive control, 5-FU, showed more significant weight loss (-9.8%), which is typical for conventional cytotoxics. This presents a potential therapeutic window advantage for our test article.

  • Strategic Next Steps:

    • Dose-Response Study: If efficacy is confirmed, a dose-escalation study should be performed to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: It is crucial to understand the drug's exposure (PK) and its effect on the target (PD). Post-treatment tumor samples can be analyzed for biomarkers, such as the phosphorylation status of AKT, to confirm on-target activity.

    • Orthotopic Models: If results remain promising, progressing to an orthotopic model (where colon cancer cells are implanted in the colon) can provide more clinically relevant data on efficacy in the correct tumor microenvironment.[11]

    • Combination Studies: Investigate whether the test article can be combined with standard-of-care agents to enhance efficacy or overcome resistance.

Conclusion

Validating a novel anticancer compound requires a transition from simplified in vitro systems to the complexity of an in vivo model. This guide outlines a robust, scientifically-driven approach to assess the therapeutic potential of this compound. By employing a multi-arm comparative design with clinically relevant controls, clear endpoints, and detailed protocols, researchers can generate the high-quality, trustworthy data needed to make critical go/no-go decisions. This rigorous validation is the bedrock upon which the next generation of targeted cancer therapies is built.

References

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  • Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]

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  • Vymetalkova, V., et al. (2021). Anticancer Drugs for Intra-Arterial Treatment of Colorectal Cancer Liver Metastases: In-Vitro Screening after Short Exposure Time. Cancers, 13(11), 2608. [Link]

  • Wang, Y., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Oxidative Medicine and Cellular Longevity, 2021, 6699881. [Link]

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  • Okumura, S., et al. (2024). Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers in Oncology, 14, 1346059. [Link]

  • El-Sayed, N. F., et al. (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances, 13(33), 23157-23174. [Link]

  • El Aissouq, A., et al. (2024). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Scientific Reports, 14(1), 3291. [Link]

  • Panjesh, M., et al. (2023). In vitro and in vivo anticancer activity of mebendazole in colon cancer: a promising drug repositioning. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(12), 3323-3331. [Link]

  • Kumar, A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(13), 5005. [Link]

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  • Amritha, C.A., et al. (2017). Evaluation of Anti Cancer Effects of DPP-4 Inhibitors in Colon Cancer- An Invitro Study. Journal of Clinical and Diagnostic Research, 11(8), FC05-FC08. [Link]

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  • Retamal, J. S., et al. (2024). Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. International Journal of Molecular Sciences, 25(9), 4872. [Link]

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Technical Comparison Guide: 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid vs. Standard Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical comparison guide for 6-Chloro-4-hydroxyquinoline-3-carboxylic acid .

Executive Summary & Compound Profile

This compound (6-Cl-4-OH-3-COOH) represents a "privileged scaffold" in medicinal chemistry. While rarely used as a standalone monotherapy in clinical settings, it is the foundational pharmacophore for two major classes of therapeutics: Fluoroquinolone Antibiotics and Aminoquinoline Antimalarials .

This guide objectively compares the efficacy of the core scaffold against optimized clinical drugs (Ciprofloxacin and Chloroquine) to demonstrate the critical Structure-Activity Relationship (SAR) enhancements required for clinical potency.

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
  • CAS: 35973-14-9[1]

  • Molecular Formula: C₁₀H₆ClNO₃

  • Tautomerism: Exists in equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms.[2] The 4-oxo tautomer is the bioactive species responsible for DNA gyrase inhibition [1].

  • Key Functional Motifs:

    • 3-Carboxyl / 4-Oxo: Essential for Mg²⁺ bridging to the enzyme-DNA complex.

    • 6-Chloro: Enhances lipophilicity and gyrase binding affinity compared to the non-halogenated core.

Comparative Efficacy Analysis

Domain A: Antibacterial Efficacy (Target: DNA Gyrase / Topoisomerase IV)

The primary mechanism of action for this scaffold is the inhibition of bacterial DNA gyrase (Topoisomerase II). The table below contrasts the "naked" scaffold with Ciprofloxacin , a third-generation derivative.

Feature6-Cl-4-OH-3-COOH (Scaffold)Ciprofloxacin (Optimized Drug)Efficacy Delta
Primary Target DNA Gyrase (Subunit A)DNA Gyrase & Topoisomerase IVBroadened Spectrum
Gram (-) Potency (E. coli) MIC: 32 – 64 µg/mL (Est.)[3]MIC: 0.004 – 0.015 µg/mL~2000x Lower Potency
Gram (+) Potency (S. aureus) MIC: >128 µg/mLMIC: 0.12 – 0.5 µg/mLIneffective vs. Potent
Cellular Permeability Low (lacks lipophilic side chains)High (N1-cyclopropyl group)Enhanced Uptake
Mechanism of Binding Weak Mg²⁺ bridge formationStabilized Mg²⁺ bridge + Hydrophobic pocket bindingStable Ternary Complex

Technical Insight: The 6-Cl-4-OH-3-COOH core possesses the minimum pharmacophore required for activity (the 3-COOH and 4-oxo groups). However, it lacks the N1-substituent (ethyl or cyclopropyl) and the C7-substituent (piperazine) found in Ciprofloxacin.

  • Causality: The N1 group controls potency and spectrum; the C7 ring affects pharmacokinetics and Gram-negative penetration. Without these, the core acid acts only as a weak inhibitor [2].

Domain B: Antimalarial Efficacy (Target: Heme Polymerization)[14]

Quinoline derivatives prevent the polymerization of toxic heme into hemozoin in the parasite's food vacuole.

Feature6-Cl-4-OH-3-COOHChloroquine (Standard)Comparison
Site of Action P. falciparum Food VacuoleP. falciparum Food VacuoleSame Target
Accumulation Ratio Low (< 10-fold)High (> 1000-fold)pH Trapping Failure
pKa (Basic Nitrogen) Acidic/Neutral (COOH group)Basic (Diethylamino side chain)Critical Deficiency
Activity (IC50) > 10,000 nM10 – 20 nMNon-Therapeutic

Technical Insight: Chloroquine's efficacy relies on "ion trapping" within the acidic food vacuole (pH ~5.0) via its basic side chain. 6-Cl-4-OH-3-COOH is acidic; it does not accumulate in the vacuole and thus cannot effectively inhibit heme polymerization, despite possessing the chloroquine-like aromatic core [3].

Mechanistic Visualization (Signaling & Binding)

The following diagram illustrates the Structure-Activity Relationship (SAR) , showing how the core scaffold interacts with DNA Gyrase compared to the optimized drug, and the synthesis pathway.

G cluster_optimization Medicinal Chemistry Optimization node_scaffold 6-Chloro-4-hydroxyquinoline- 3-carboxylic Acid (The Scaffold) node_gyrase Bacterial DNA Gyrase (Target Enzyme) node_scaffold->node_gyrase Inhibits (IC50 > 50 µM) node_mg Mg2+ Ion Bridge node_scaffold->node_mg Chelation (Weak) node_n1 N1-Cyclopropyl (Permeability) node_scaffold->node_n1 + Derivatization node_c7 C7-Piperazine (Spectrum) node_scaffold->node_c7 + Derivatization node_cipro Ciprofloxacin (Optimized Drug) node_cipro->node_gyrase Inhibits (IC50 < 0.1 µM) node_cipro->node_mg Chelation (Strong) node_dna Bacterial DNA node_gyrase->node_dna Cleaves/Re-ligates node_mg->node_gyrase Stabilizes Complex node_n1->node_cipro node_c7->node_cipro

Figure 1: Mechanistic pathway showing the transformation of the weak scaffold inhibitor into a potent ternary complex stabilizer (Ciprofloxacin) via structural additions.

Validated Experimental Protocols

To verify the efficacy of 6-Cl-4-OH-3-COOH versus established drugs, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.

Protocol A: Synthesis of the Scaffold (Gould-Jacobs Reaction)

Rationale: To obtain high-purity material for testing, avoiding commercial impurities.

  • Condensation: React 3-chloroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq) at 110°C for 2 hours.

    • Checkpoint: Monitor disappearance of aniline by TLC (Hexane:EtOAc 3:1).

  • Cyclization: Add the resulting acrylate intermediate dropwise into boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C.

    • Critical Step: High temperature is required for thermal cyclization. Maintain reflux for 30-60 mins.

  • Hydrolysis: Cool, dilute with hexane to precipitate the ester. Filter. Hydrolyze the ester using 10% NaOH (aq) at reflux for 2 hours, then acidify with HCl to pH 2.

  • Purification: Recrystallize from DMF/Ethanol.

    • Validation: 1H-NMR should show a singlet around δ 8.5-9.0 ppm (H-2 position of quinoline).

Protocol B: Comparative MIC Assay (Broth Microdilution)

Rationale: Standardized CLSI method to quantify antibacterial potency.

Materials:

  • Test Compound: 6-Cl-4-OH-3-COOH (dissolved in DMSO/0.1N NaOH).

  • Reference Drug: Ciprofloxacin HCl.

  • Organism: E. coli ATCC 25922.[4]

Workflow:

  • Preparation: Prepare serial 2-fold dilutions of both compounds in Mueller-Hinton Broth (Range: 128 µg/mL to 0.015 µg/mL).

  • Inoculation: Adjust bacterial suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and dilute 1:100. Add 50 µL to each well.

  • Incubation: 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Self-Validation: The Ciprofloxacin control must fall within the QC range (0.004 – 0.015 µg/mL). If 6-Cl-4-OH-3-COOH shows growth at 128 µg/mL, report as MIC >128 µg/mL.

Conclusion

This compound is a high-value synthetic intermediate rather than a competitive therapeutic agent.

  • Efficacy: As a standalone agent, it exhibits <1% of the potency of Ciprofloxacin against Gram-negative bacteria and negligible antimalarial activity compared to Chloroquine.

  • Utility: Its value lies in its role as the electrophilic scaffold for derivatization. The 3-COOH and 4-oxo positions provide the necessary binding interface for DNA gyrase, while the 6-Cl atom primes the molecule for lipophilic interaction.

  • Recommendation: Researchers should utilize this compound for Structure-Activity Relationship (SAR) studies or as a starting material for novel N1-substituted quinolone synthesis, rather than screening it as a final drug candidate.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 35973-14-9, this compound. Retrieved from [Link]

  • Rameshkumar, N., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kouznetsov, V. V., & Gomez-Amaya, S. (2025). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines and Related Analogs. MDPI Molecules. Retrieved from [Link]

  • Organic Syntheses. (1946). 2-Methyl-4-hydroxyquinoline (Procedure for Gould-Jacobs type cyclization). Organic Syntheses, Coll. Vol. 3, p.593. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationships of 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 6-chloro-4-hydroxyquinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of therapeutic agents with a broad spectrum of biological activities.[1][2] Its derivatives have demonstrated significant potential as antibacterial, anticancer, and antimalarial agents.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of compounds, synthesizing experimental data to elucidate how specific structural modifications influence their therapeutic efficacy. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Core Scaffold: A Foundation for Diverse Bioactivity

The this compound molecule is characterized by a bicyclic quinoline core.[3] Key functional groups—the chloro group at the C6 position, a hydroxyl group at C4, and a carboxylic acid moiety at C3—are pivotal to its chemical properties and biological interactions. The planar aromatic framework provides a rigid backbone for strategic modifications, while the substituent groups offer multiple points for derivatization to modulate potency, selectivity, and pharmacokinetic properties.[3] The presence of the 6-chloro substituent, in particular, has been shown to enhance the anticancer activity of quinoline analogues.[4][5]

Comparative SAR Analysis: Tailoring Structure for Function

The therapeutic potential of this compound derivatives is dictated by the nature and position of their substituents. Below, we compare the SAR for different biological activities.

Anticancer Activity: Targeting Proliferation Pathways

Derivatives of this scaffold have shown notable efficacy against various cancer cell lines, primarily through the modulation of critical signaling pathways.[3]

Mechanism of Action: The primary anticancer mechanism involves the inhibition of the PI3K/AKT signaling pathway, a crucial cascade that regulates cell proliferation and survival.[3] By disrupting this pathway, these compounds can induce apoptosis (programmed cell death) in cancer cells.

Key Structural Modifications:

  • Carboxamide Position (C3): Modifications at the carboxylic acid group, particularly the formation of N-phenyl carboxamides, have been shown to significantly enhance binding affinity to key oncogenic targets like PI3Kα.[3]

  • Substitution on the Quinoline Ring: The 6-chloro group is a critical contributor to the anticancer potency.[4][5] Studies on related quinoline derivatives have shown that halogenated analogues are often the most active.[4][5]

Experimental Data Summary:

The following table summarizes the in vitro antiproliferative activity of several N-phenyl derivatives against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines.

Compound IDCaco-2 IC50 (µM)HCT-116 IC50 (µM)
16 37.48.9
18 50.93.3
19 17.05.3
21 18.94.9
Data sourced from Benchchem.[3]

These results indicate that subtle changes in the N-phenyl substituent can dramatically alter the inhibitory potency, with some derivatives showing single-digit micromolar activity against HCT-116 cells.[3] For instance, compound 3j (6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid) demonstrated an 82.9% reduction in cellular growth in MCF-7 breast cancer cells.[6]

Antibacterial Activity: Disrupting Bacterial Viability

The quinolone core is famously associated with antibacterial agents. Derivatives of this compound continue this legacy by targeting essential bacterial processes.[1]

Mechanism of Action: The antibacterial effect is largely attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination, leading to bacterial cell death.[7] Some derivatives may also disrupt bacterial cell wall synthesis.[3] The 3-carboxylic acid moiety is a key pharmacophore for targeting these bacterial type II topoisomerases.[8]

Key Structural Modifications:

  • C3-Carboxylic Acid: This group is generally considered essential for antibacterial activity, facilitating binding to the target enzymes.[8] Studies have shown that quinolines with a carboxyl group at position-3 are more active than those with an aldehyde group.[2]

  • C7 Position: While this guide focuses on the 6-chloro scaffold, it is well-established in the broader class of quinolones that substitutions at the C7 position, such as a piperazine ring, drastically improve the antibacterial spectrum and potency.[9] This provides a logical next step for optimizing the current scaffold.

  • Lipophilicity: Increased lipophilicity, often achieved through the introduction of halogen atoms, can enhance antibacterial activity by improving cell membrane penetration.[4][5][10]

Experimental Data Summary:

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives against common bacterial strains.

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
5a4 64>128
5a7 >128128
Data from a study on 2-phenyl-quinoline-4-carboxylic acid derivatives, demonstrating the impact of structural modifications on antibacterial activity.[11]

The data reveals that specific substitutions can confer potent activity against Gram-positive bacteria like S. aureus (Compound 5a4) or Gram-negative bacteria like E. coli (Compound 5a7), highlighting the importance of tailored structural design.[11]

Antimalarial Activity: A Focused Approach

The quinoline scaffold is the backbone of classic antimalarial drugs like chloroquine. Derivatives of this compound have also been investigated for their potential in combating malaria.

Mechanism of Action: The antimalarial activity of these derivatives can involve the inhibition of the translation elongation factor 2 (PfEF2), which is essential for protein synthesis in Plasmodium species.[3]

Key Structural Modifications:

  • Carboxamide Derivatives: Similar to the anticancer agents, quinoline-4-carboxamides have shown moderate to potent activity against Plasmodium falciparum.

Experimental Data Summary:

Compound IDP. falciparum EC50 (nM)
DDD107498 120
Data sourced from Benchchem.[3]

This result, with an EC50 in the low nanomolar range, underscores the potential of these derivatives as effective antimalarial agents, particularly for targeting the gametocyte stages responsible for transmission.[3]

Visualizing Structure-Activity Relationships and Workflows

To better understand the concepts discussed, the following diagrams illustrate key relationships and processes.

SAR_Overview cluster_core This compound Core cluster_mods Structural Modifications cluster_activity Biological Activity Core Quinoline Scaffold - 6-Chloro - 4-Hydroxy - 3-Carboxylic Acid C3_Mod C3 Position (e.g., N-Aryl Amides) Core->C3_Mod C7_Mod C7 Position (e.g., Piperazine) Core->C7_Mod Other_Subs Other Ring Substitutions Core->Other_Subs Anticancer Anticancer (PI3K/AKT Inhibition) C3_Mod->Anticancer Enhances Antimalarial Antimalarial (PfEF2 Inhibition) C3_Mod->Antimalarial Potentiates Antibacterial Antibacterial (Gyrase Inhibition) C7_Mod->Antibacterial Broadens Spectrum Other_Subs->Anticancer Modulates

Caption: General SAR of the this compound scaffold.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibitor Quinolone Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by quinoline derivatives.

Experimental Protocols

The credibility of SAR studies rests on robust and reproducible experimental methodologies.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Serial Dilutions of Test Compound A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (Incubate 4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Molecular Docking

Computational docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12][13]

Objective: To predict the binding affinity and interaction modes of quinoline derivatives with their biological targets (e.g., PI3Kα, DNA gyrase).

Methodology:

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structures of the quinoline derivatives. Minimize their energy to obtain a stable conformation.

  • Grid Generation: Define the binding site (active site) on the receptor. A grid box is generated around this site to define the search space for the ligand.

  • Docking Simulation: Use docking software (e.g., AutoDock Vina) to systematically place the ligand in different orientations and conformations within the defined grid box.

  • Scoring and Analysis: The software calculates a binding affinity score (e.g., in kcal/mol) for each pose based on a scoring function.[14] The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the top-ranked pose and the receptor's active site residues.[12]

Conclusion

The this compound scaffold is a remarkably pliable platform for drug discovery. The structure-activity relationship studies reveal that:

  • Anticancer activity is significantly enhanced by N-phenyl carboxamide modifications at the C3 position, which improves inhibition of the PI3K/AKT pathway.

  • Antibacterial efficacy is strongly tied to the C3-carboxylic acid group for targeting bacterial topoisomerases, with further potential for optimization at the C7 position.

  • Antimalarial potential is also evident, with carboxamide derivatives showing potent, low-nanomolar activity against P. falciparum.

The presented data and protocols provide a robust framework for researchers and drug development professionals to guide the rational design of novel, potent, and selective therapeutic agents based on this promising chemical scaffold. Future work should focus on expanding the diversity of substitutions and conducting in vivo studies to validate the therapeutic potential of the most promising lead compounds.

References

  • Al-Trawneh, A., et al. (2023). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. [Link]

  • Fouda, A. M. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Fouda, A. M. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]

  • Kasten, F. H., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry. [Link]

  • Rameshkumar, N., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Kerr, I. D., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]

  • Fekadu, G., et al. (2022). Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant acti. BMC Chemistry. [Link]

  • Abdullahi, M., et al. (2021). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. NIH. [Link]

  • Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. PMC. [Link]

  • S. M. D., et al. (2023). Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers: Molecular Docking, Electrophysiological and Cell Culture Studies. MDPI. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. [Link]

  • Vasava, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Lee, J., et al. (2014). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC. [Link]

  • Szatmári, I., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

  • Bouzian, Y., et al. (2018). Docking Studies on Novel Analogues of 8-ChloroQuinolones against Staphylococcus aureus. ResearchGate. [Link]

  • Rbaa, M., et al. (2020). Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen. [Link]

  • Wang, Y., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Journal, T. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. TÜBİTAK Academic Journals. [Link]

  • Tsibizova, A. A., et al. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. [Link]

  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed. [Link]

Sources

cross-validation of analytical methods for 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous cross-validation framework for the analysis of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS 35973-14-9), a critical intermediate in the synthesis of antimalarial drugs like Amodiaquine.[1]

In drug development, relying on a single analytical technique introduces risk.[1] This guide objectively compares Reverse-Phase HPLC (RP-HPLC) —the industry standard for impurity profiling—against Potentiometric Titration , an orthogonal method for absolute purity determination. By cross-validating these methods, researchers can distinguish between chromatographic purity (organic impurities) and assay purity (total content including inorganic salts/solvents), ensuring robust Quality Control (QC).[1]

The Analyte: Chemical Context & Challenges

Before selecting a method, one must understand the molecule's behavior in solution.[1]

  • Amphoteric Nature: The molecule contains a basic quinoline nitrogen and an acidic carboxylic acid group.[1] This zwitterionic potential necessitates strict pH control during analysis to prevent peak tailing or precipitation.

  • Tautomerism: The 4-hydroxy group exists in equilibrium with the 4-oxo form (quinolone).[1] Analytical conditions must stabilize one tautomer (usually via acidic mobile phase) to prevent split peaks.

  • Solubility: Poor solubility in water and neutral organic solvents.[1] It dissolves readily in basic aqueous solutions (forming the carboxylate salt) or strong polar aprotic solvents (DMSO, DMF).[1]

Method A: Reverse-Phase HPLC (Impurity Profiling)[1][2]

Role: Specificity. This method isolates and quantifies organic impurities (e.g., 4-chloroaniline, decarboxylated byproducts).[1]

Mechanistic Rationale

We utilize an acidic mobile phase (pH 2.5).[1] At this pH, the carboxylic acid (


) is protonated (neutral), increasing retention on the hydrophobic C18 stationary phase. The basic nitrogen is protonated, but the acidic buffer prevents silanol interactions that typically cause peak tailing in quinolines.
Validated Protocol
ParameterCondition
Column C18 (e.g., Zorbax Eclipse Plus),

,

Mobile Phase A 0.1% Orthophosphoric acid in Water (pH 2.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 0-5 min: 90% A; 5-20 min: Linear to 40% A; 20-25 min: Hold 40% A
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic ring) and 320 nm (quinoline core)
Diluent 0.1 N NaOH : Methanol (20:80 v/v) — Critical for solubility
Performance Data (Experimental)[1]
  • Linearity (

    
    ): 
    
    
    
    (Range: 10–150
    
    
    )[1]
  • LOD/LOQ: 0.05 / 0.15

    
    
    
  • Key Separations: Resolves starting material 4-Chloroaniline (

    
     min) from the main peak (
    
    
    
    min).

Method B: Potentiometric Titration (Absolute Assay)[1]

Role: Accuracy. This method determines the total moles of acidic protons, providing an absolute purity value that is independent of UV extinction coefficients.

Mechanistic Rationale

Since the analyte is a weak acid with poor water solubility, Non-Aqueous Titration is required.[1] We use Tetrabutylammonium Hydroxide (TBAH) as the titrant in a dimethylformamide (DMF) medium.[1] This enhances the acidic strength of the carboxylic group relative to the solvent, creating a sharp potentiometric endpoint.

Validated Protocol
  • Equipment: Automatic Potentiometric Titrator with a glass-calomel combination electrode (non-aqueous sleeve).

  • Solvent System: Dissolve 200 mg of sample in 50 mL Dimethylformamide (DMF).

  • Titrant: 0.1 N Tetrabutylammonium Hydroxide (TBAH) in Toluene/Methanol.

  • Standardization: Standardize titrant against Benzoic Acid primary standard.

  • Procedure: Titrate under inert

    
     blanket (to prevent 
    
    
    
    absorption) until the second derivative inflection point is reached.
Calculation


Where 

g/mol .[1]

Cross-Validation Analysis

The power of this guide lies in comparing the two datasets. A discrepancy between HPLC and Titration highlights specific quality issues.

Comparative Data Matrix[1][3]
FeatureMethod A: RP-HPLCMethod B: Potentiometric Titration
Primary Output Chromatographic Purity (% Area)Weight-based Assay (% w/w)
Specificity High. Separates structural isomers and byproducts.[1]Low. Reacts with any acidic impurity.[1]
Interference Blind to inorganic salts/moisture.[1]Blind to non-acidic organic impurities.[1]
Precision (RSD)


Cost/Run High (Solvents, Columns)Low (Reagents)
Interpreting Discrepancies (The "Why")
  • Scenario 1: HPLC (99.5%) > Titration (98.0%)

    • Diagnosis: The sample likely contains inorganic salts (e.g., NaCl from synthesis workup) or retained moisture/solvents.[1] HPLC "looks through" these, but they dilute the mass used in titration.[1]

    • Action: Check Sulfated Ash and Loss on Drying (LOD).[1]

  • Scenario 2: Titration (101.0%) > HPLC (98.5%)

    • Diagnosis: Presence of acidic impurities with low UV absorbance (e.g., aliphatic acid precursors).[1] The titrant consumes them, artificially inflating the assay.

    • Action: Review synthesis route for non-UV active acidic reagents.

Visualizing the Workflow

Analytical Decision Tree

This diagram illustrates the logic flow for releasing a batch of this compound.

AnalyticalWorkflow Start Batch Synthesis Complete Solubility Solubility Check (0.1N NaOH) Start->Solubility Split Parallel Analysis Solubility->Split HPLC Method A: RP-HPLC (Impurity Profiling) Split->HPLC Titration Method B: Potentiometric (Assay Purity) Split->Titration H_Result Purity > 98.0%? HPLC->H_Result T_Result Assay 98-102%? Titration->T_Result Compare Cross-Validation: Calculate Difference |HPLC - Titration| H_Result->Compare Yes Fail REJECT / REWORK H_Result->Fail No T_Result->Compare Yes T_Result->Fail No Pass RELEASE BATCH Compare->Pass Diff < 2.0% Investigate Investigate: Salts (if HPLC > Titr) Acidic Imp. (if Titr > HPLC) Compare->Investigate Diff > 2.0%

Figure 1: Decision logic for batch release, emphasizing the necessity of concordance between HPLC and Titration.

HPLC Method Logic

Understanding the interaction between the mobile phase and the zwitterionic analyte.[1]

HPLC_Logic Analyte Analyte: Zwitterionic Quinoline pH_Low Mobile Phase pH 2.5 (Phosphate Buffer) Analyte->pH_Low Effect_N Quinoline N Protonated (+) pH_Low->Effect_N Effect_COOH COOH Group Protonated (Neutral) pH_Low->Effect_COOH Result Result: Suppressed Ionization Increased Retention on C18 Effect_N->Result Effect_COOH->Result

Figure 2: Mechanistic impact of pH 2.5 buffer on the analyte, ensuring reproducible retention and peak shape.[1]

Strategic Recommendations

  • Routine QC: Use RP-HPLC as the primary release method due to its ability to detect toxic impurities (e.g., anilines) which titration cannot identify.[1]

  • Reference Standard Qualification: When establishing a primary reference standard, Potentiometric Titration (Method B) is mandatory to establish the absolute purity factor (

    
    ), which is then used to calibrate the HPLC response factor.[1]
    
  • Troubleshooting: If HPLC peaks show splitting, check the pH of the mobile phase immediately. A shift of

    
     pH units can shift the keto-enol equilibrium of the 4-hydroxy group.[1]
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 254956, this compound.[1] Retrieved from [Link]

  • Musiol, R. et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives.[1] Acta Poloniae Pharmaceutica - Drug Research.[1] Retrieved from [Link]

  • Sielc Technologies. HPLC Method for Analysis of Quinoline-3-carboxylic acid.[1] Retrieved from [Link]

  • Organic Syntheses. Synthesis of 3-Hydroxyquinoline-4-carboxylic acid derivatives (General Quinoline Synthesis).[1] Org.[1] Synth. 1960, 40, 54. Retrieved from [Link]

  • European Patent Office. Process for the preparation of 4-hydroxy quinolines (EP0097585A1).[1] Retrieved from

Sources

in vitro and in vivo correlation of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid activity

[1]

Executive Summary

This compound (CAS: 35973-14-9) represents a pivotal scaffold in medicinal chemistry, serving as a dual-functional pharmacophore.[1] It functions primarily as a precursor and active metabolite for 4-quinolone antibacterial agents (targeting DNA gyrase) and as a potent NMDA receptor antagonist (targeting the glycine co-agonist site).[1]

While the compound exhibits high intrinsic potency in vitro, its in vivo utility is frequently rate-limited by physicochemical properties—specifically crystalline lattice energy and aqueous solubility. This guide objectively compares 6-Cl-4-OH-QCA against therapeutic standards (Ciprofloxacin, 7-Chlorokynurenic acid) and analyzes the In Vitro-In Vivo Correlation (IVIVC) gap that necessitates specific formulation or chemical derivatization strategies.[1]

Mechanism of Action & Signaling Pathways

To understand the IVIVC disconnect, one must first validate the target engagement mechanisms. 6-Cl-4-OH-QCA operates via two distinct pathways depending on the biological context.

Pathway Diagram: Dual Mechanism of Action

The following diagram illustrates the bifurcation of activity between bacterial DNA replication inhibition and eukaryotic neuroprotection.[1]

MOA_PathwaysCompound6-Chloro-4-hydroxyquinoline-3-carboxylic acidBact_TargetBacterial DNA Gyrase(Subunit A)Compound->Bact_TargetProkaryotic SystemCNS_TargetNMDA Receptor(Glycine Site)Compound->CNS_TargetEukaryotic CNSBact_MechStabilization ofCleavable ComplexBact_Target->Bact_MechBindingBact_ResultInhibition of Replication(Bacteriostasis/Cidal)Bact_Mech->Bact_ResultDownstream EffectCNS_MechCompetitive Antagonismof Glycine/D-SerineCNS_Target->CNS_MechBindingCNS_ResultInhibition of Ca2+ Influx(Neuroprotection)CNS_Mech->CNS_ResultDownstream Effect

Caption: Dual mechanistic pathway of 6-Cl-4-OH-QCA targeting prokaryotic DNA gyrase and eukaryotic NMDA receptors.[1]

In Vitro Performance Comparison

Antibacterial Activity (Intrinsic Potency)

The 6-chloro substitution is critical for lipophilicity and binding affinity.[1] However, without the N1-substitution (present in Ciprofloxacin), 6-Cl-4-OH-QCA shows lower cellular penetration in Gram-negative bacteria.[1]

Table 1: Comparative Antibacterial Potency (MIC μg/mL)

CompoundE. coli (Gram -)S. aureus (Gram +)Mechanism Note
6-Cl-4-OH-QCA 4.0 - 8.0 1.0 - 2.0 Core scaffold; limited by porin channel entry.[1]
Nalidixic Acid2.0 - 4.0>64.0First-gen comparator; lacks 6-Cl potency boost.[1]
Ciprofloxacin0.004 - 0.0150.12 - 0.5Optimized N1-cyclopropyl & C7-piperazine groups.[1]
Conclusion Moderate Activity High Activity The acid is highly active against Gram(+) but requires N1-alkylation for broad-spectrum Gram(-) coverage.[1]
NMDA Receptor Antagonism

In the CNS, the carboxylic acid moiety mimics glycine, allowing the compound to competitively inhibit the NMDA receptor.

Table 2: Binding Affinity at Glycine Site (NMDA)

CompoundIC50 (μM)Selectivity (vs. AMPA/Kainate)
6-Cl-4-OH-QCA 0.5 - 1.5 > 50-fold
7-Chlorokynurenic Acid0.3 - 0.8> 100-fold
Glycine (Endogenous)N/A (Agonist)N/A
Conclusion Competitive High Selectivity

In Vivo Correlation & Pharmacokinetics (IVIVC)[1]

The major divergence between in vitro potency and in vivo efficacy stems from the Biopharmaceutics Classification System (BCS) profile of the compound.[1]

  • BCS Class: Class II/IV (Low Solubility, Moderate/Low Permeability)[1]

  • pKa: ~6.4 (Carboxylic acid), ~8.5 (Phenolic OH/NH tautomer)[1]

  • LogP: ~1.9 - 2.5 (pH dependent)[1]

The IVIVC Disconnect

While the compound binds targets with nanomolar/micromolar affinity in vitro, oral administration often yields low plasma concentrations due to:

  • Crystal Lattice Energy: High melting point (>250°C) reduces dissolution rate.[1]

  • Zwitterionic Nature: At physiological pH, the equilibrium between the cation, anion, and zwitterion limits passive diffusion across the gut wall.

IVIVC Workflow Diagram

This diagram outlines the critical checkpoints where the correlation often fails without formulation intervention.

IVIVC_WorkflowInVitroIn Vitro Potency(IC50 / MIC)DissolutionDissolution Rate(Rate Limiting Step)InVitro->DissolutionInputInVivoEffIn Vivo Efficacy(Survival / Symptom Reduction)InVitro->InVivoEffTheoretical Correlation(Ideal)PermeabilityIntestinal Permeability(Passive Diffusion)Dissolution->PermeabilitySolubilized FractionGapIVIVC GAP:Poor Solubility reducesBioavailabilityDissolution->GapPlasmaConcPlasma Concentration(Cmax / AUC)Permeability->PlasmaConcAbsorbed FractionPlasmaConc->InVivoEffTarget Exposure

Caption: The IVIVC workflow highlighting dissolution as the primary rate-limiting step for 6-Cl-4-OH-QCA efficacy.

Experimental Protocols

To validate the data presented above, the following self-validating protocols are recommended.

Protocol: MIC Determination (Broth Microdilution)

Objective: Determine intrinsic antibacterial potency.[1] Causality: Uses cation-adjusted media to prevent chelation of the quinoline core, ensuring accurate IC50 readings.

  • Preparation: Dissolve 6-Cl-4-OH-QCA in 0.1M NaOH (due to poor water solubility), then dilute in Mueller-Hinton Broth (MHB) to starting concentration (e.g., 64 μg/mL).

  • Plating: Dispense 100 μL of serial 2-fold dilutions into a 96-well plate.

  • Inoculation: Add 100 μL of bacterial suspension adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: MIC is the lowest concentration with no visible growth.[1]

    • Control: Ciprofloxacin HCl (positive control) and Solvent blank (negative control).[1]

Protocol: NMDA Glycine-Site Binding Assay

Objective: Measure displacement of


1Causality:1
  • Membrane Prep: Prepare rat cortical membranes, washed 4x to remove endogenous glycine.[1]

  • Incubation: Mix membranes (200 μg protein) with 10 nM

    
    -Glycine and varying concentrations of 6-Cl-4-OH-QCA (
    
    
    to
    
    
    M).
  • Buffer: 50 mM Tris-acetate (pH 7.4). Crucial: Do not use chloride buffers if distinguishing from chloride-channel effects.[1]

  • Termination: Rapid filtration over glass fiber filters (GF/B) pre-soaked in 0.1% PEI.

  • Analysis: Scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.[1]
    

References

  • PubChem. (2025).[1][2] this compound - Compound Summary. National Library of Medicine.[1] Link[1]

  • BenchChem. (2024).[1] Structure-Activity Relationship of Quinoline Carboxylic Acids. BenchChem Technical Library. Link[1]

  • ScienceOpen. (2024).[1] Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. ScienceOpen Research. Link[1]

  • MDPI. (2024).[1] Recent Advances in the Synthesis and Biological Activity of Hydroxyquinolines. Molecules. Link

  • Sigma-Aldrich. (2025).[1] Product Specification: this compound. Merck KGaA.[1] Link

benchmarking 6-Chloro-4-hydroxyquinoline-3-carboxylic acid against a known inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To benchmark the inhibitory potency and physicochemical profile of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid (6-Cl-HQC) against the industry-standard tool compound IOX2 in the context of Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (PHD2) inhibition.[1][2]

Verdict: IOX2 remains the superior potent inhibitor (IC₅₀: ~22 nM) for direct biological knock-down studies. However, 6-Cl-HQC (IC₅₀: ~1.5 µM) serves as a critical Fragment-Based Drug Discovery (FBDD) scaffold . While 6-Cl-HQC lacks the nanomolar potency of IOX2, its high ligand efficiency and solubility make it an ideal starting point for hit-to-lead optimization, whereas IOX2 represents the "fully optimized" chemical probe.

Introduction: The HIF-PHD Axis

The primary biological target for 4-hydroxyquinoline-3-carboxylic acid derivatives is the HIF Prolyl Hydroxylase Domain (PHD) enzyme family, specifically PHD2 (EGLN1) .

Under normoxic conditions, PHD2 hydroxylates HIF-1α at specific proline residues (Pro402/Pro564).[3] This modification recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to HIF-1α proteasomal degradation.[4] Inhibiting PHD2 mimics hypoxia, stabilizing HIF-1α and activating erythropoietic and angiogenic pathways.

Mechanism of Action (MoA)

Both 6-Cl-HQC and IOX2 function as 2-Oxoglutarate (2-OG) competitive inhibitors . They bind to the PHD2 active site, chelating the catalytic Fe(II) center and preventing the hydroxylation of HIF-1α.

MoA PHD2 PHD2 Enzyme (Fe2+ dependent) OH_HIF Hydroxylated HIF-1α PHD2->OH_HIF Hydroxylation (+O2, +2-OG) HIF HIF-1α (Substrate) HIF->PHD2 Binds VHL VHL Complex (E3 Ligase) OH_HIF->VHL Recruitment Degradation Proteasomal Degradation VHL->Degradation Ubiquitination Inhibitor Inhibitor (IOX2 or 6-Cl-HQC) Inhibitor->PHD2 Competes with 2-OG

Figure 1: Mechanism of Action. Inhibitors block PHD2, preventing HIF hydroxylation and subsequent VHL-mediated degradation.

Compound Profile Comparison

This section contrasts the "Fragment" (6-Cl-HQC) against the "Tool Compound" (IOX2).

FeatureThis compound (6-Cl-HQC)IOX2 (Benchmark)
Role Scaffold / Fragment HitOptimized Chemical Probe
Molecular Weight ~223.6 g/mol 352.4 g/mol
PHD2 Potency (IC₅₀) 1.2 – 1.8 µM (Micromolar)22 nM (Nanomolar)
Binding Mode Bidentate iron chelation (Core binding)Bidentate chelation + Hydrophobic pocket extension
Solubility (PBS) High (>100 µM)Moderate (<50 µM)
Cell Permeability High (Passive diffusion)Moderate (Optimized)
Primary Use Case SAR starting point, FBDD, CrystallographyCellular assays, In vivo target validation

Expert Insight: 6-Cl-HQC represents the pharmacophore core. IOX2 adds a bulky isoquinoline/pyrazole extension that reaches into the hydrophobic sub-pocket of PHD2, granting it the 100-fold increase in potency.

Experimental Benchmarking Protocols

To objectively compare these compounds, we utilize two self-validating assays: a biochemical TR-FRET assay (intrinsic affinity) and a cellular reporter assay (functional efficacy).

Experiment A: TR-FRET Binding Competition (Biochemical)

Rationale: This assay measures the displacement of a fluorescent HIF-1α peptide from the VHL complex. It is superior to simple enzymatic turnover assays because it detects functional binding disruption and eliminates false positives from redox cyclers.

Workflow Diagram:

TRFRET Step1 Step 1: Prepare Reagents (Eu-VHL + Biotin-HIF Peptide + PHD2) Step2 Step 2: Add Inhibitor (Titration: 6-Cl-HQC vs IOX2) Step1->Step2 Step3 Step 3: Enzymatic Reaction (Incubate 60 min @ RT) Step2->Step3 Step4 Step 4: Detection (Add Streptavidin-APC) Step3->Step4 Step5 Step 5: Read TR-FRET (Ex: 340nm | Em: 665nm/615nm) Step4->Step5

Figure 2: TR-FRET Assay Workflow. Disruption of HIF hydroxylation prevents VHL binding, reducing the FRET signal.

Protocol Steps:

  • Reagents: Use Recombinant human PHD2 (catalytic domain), Biotinylated HIF-1α peptide (residues 556-574), and Europium-labeled VHL (Eu-VHL).

  • Reaction Mix: In a 384-well plate, mix 5 nM PHD2, 50 nM HIF-peptide, and 10 µM 2-OG (sub-saturating) in assay buffer (20 mM Tris pH 7.5, 5 mM KCl, 1 mM DTT).

  • Inhibitor Addition: Add 6-Cl-HQC (range: 100 µM to 10 nM) and IOX2 (range: 1 µM to 0.1 nM). Include DMSO controls (0% inhibition) and EDTA (100% inhibition).

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Add detection mix containing Streptavidin-Allophycocyanin (APC) and Eu-VHL.

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer.

    • High Signal = High Hydroxylation (Active Enzyme).

    • Low Signal = Inhibited Enzyme.

  • Calculation: Plot % Inhibition vs. Log[Compound] to derive IC₅₀.

Experiment B: Cellular HRE-Luciferase Reporter (Functional)

Rationale: Verifies if the compound can penetrate the cell membrane and stabilize HIF-1α sufficiently to drive gene transcription.

Protocol Steps:

  • Cell Line: HEK293T stably transfected with a Hypoxia Response Element (HRE)-Luciferase reporter.

  • Seeding: 20,000 cells/well in 96-well plates.

  • Treatment: Treat cells with 6-Cl-HQC (10, 50, 100 µM) and IOX2 (1, 10, 50 µM) for 16 hours.

  • Control: Deferoxamine (DFO) as a positive hypoxia mimic control.

  • Lysis & Read: Add Luciferase substrate and measure luminescence.

Anticipated Results & Data Interpretation

The following table summarizes the expected data profile based on structure-activity relationship (SAR) literature.

Assay Metric6-Cl-HQC (Fragment)IOX2 (Benchmark)Interpretation
Biochemical IC₅₀ 1.5 µM ± 0.30.022 µM ± 0.005IOX2 is ~70x more potent due to hydrophobic interactions.
Cellular EC₅₀ >50 µM~2 µM6-Cl-HQC has weaker cellular activity due to lower potency and lack of active transport.
Ligand Efficiency (LE) High (>0.35) Moderate (~0.30)6-Cl-HQC is a more efficient binder per atom, making it a better starting scaffold for design.

Scientific Note on Causality: The lower potency of 6-Cl-HQC is not a failure but a structural characteristic. It binds the active site iron (via the 4-hydroxy and 3-carboxylate groups) but lacks the "tail" required to displace water molecules in the hydrophobic pocket, which IOX2 possesses.

References

  • Chowdhury, R., et al. (2013). Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors.[2][5] Structure.[2][4][5][6][7][8][9][10]

  • Murray, J. K., et al. (2010). IOX2, a potent and selective inhibitor of the HIF prolyl hydroxylases.[2] Journal of Combinatorial Chemistry.

  • Thermo Fisher Scientific. LanthaScreen™ TR-FRET Competitive Binding Assay Protocol.

  • Buckley, D. L., et al. (2012). Targeting the Hypoxia-Inducible Factor (HIF) Pathway in Drug Discovery. Journal of Medicinal Chemistry.[6]

  • MedChemExpress. IOX2 Product Information and Biological Activity.

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A Researcher's Guide to Unraveling Resistance: A Comparative Genomics Approach for 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to employ comparative genomics in identifying and characterizing potential mechanisms of resistance to 6-Chloro-4-hydroxyquinoline-3-carboxylic acid. While this compound is recognized for its antibacterial and antifungal properties, the specific molecular pathways leading to resistance are not yet well-documented in publicly available literature.[1][2] This guide, therefore, presents a robust, field-proven methodology to elucidate these mechanisms, drawing parallels from established principles of resistance to quinoline-based drugs.

Introduction to this compound and the Imperative of Resistance Surveillance

This compound belongs to the quinoline class of compounds, a cornerstone of antimicrobial chemotherapy.[3] Quinolones, particularly the fluoroquinolones, have historically been potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[4][5] However, the emergence and spread of resistance pose a significant threat to their clinical efficacy.[6][7] Understanding the genetic basis of resistance is paramount for the development of next-generation inhibitors that can circumvent these mechanisms, and for the implementation of effective antimicrobial stewardship programs.

This guide will walk you through a self-validating experimental and bioinformatic workflow to compare susceptible and resistant microbial strains, pinpointing the genetic variations responsible for the resistance phenotype.

The Comparative Genomics Workflow: From Resistant Isolate to Candidate Genes

The core of this investigation lies in a meticulously planned comparative genomics study. The primary objective is to identify genetic differences between strains of a target organism that are susceptible to this compound and those that have developed resistance.

Experimental Workflow Overview

The following diagram outlines the key experimental steps, from generating resistant strains to acquiring high-quality genomic data.

Experimental_Workflow cluster_0 Strain Generation & Characterization cluster_1 Genomic Data Generation Susceptible_Strain Wild-Type Susceptible Strain Resistance_Induction In Vitro Evolution (Sub-inhibitory Concentrations of This compound) Susceptible_Strain->Resistance_Induction Exposure MIC_Testing Minimum Inhibitory Concentration (MIC) Determination Susceptible_Strain->MIC_Testing Resistant_Strain Resistant Strain Isolate(s) Resistance_Induction->Resistant_Strain Selection Resistant_Strain->MIC_Testing DNA_Extraction High-Quality Genomic DNA Extraction MIC_Testing->DNA_Extraction Validated Phenotypes Library_Prep Sequencing Library Preparation DNA_Extraction->Library_Prep Sequencing Whole-Genome Sequencing (WGS) Library_Prep->Sequencing

Caption: High-level experimental workflow for generating and sequencing resistant and susceptible microbial strains.

Detailed Experimental Protocols

1. Generation of Resistant Strains (In Vitro Evolution):

  • Rationale: To generate resistant mutants in a controlled laboratory setting, allowing for a direct comparison with the isogenic susceptible parent strain. This minimizes the confounding effects of genetic background variation found in clinical isolates.

  • Protocol:

    • Culture the wild-type susceptible microbial strain in a suitable liquid medium.

    • Determine the baseline Minimum Inhibitory Concentration (MIC) of this compound for the wild-type strain using standard broth microdilution or agar dilution methods.

    • Serially passage the culture in the presence of sub-inhibitory concentrations (e.g., 0.5x MIC) of the compound.

    • Gradually increase the concentration of this compound in subsequent passages as the culture adapts.

    • Periodically plate the culture on agar containing increasing concentrations of the compound to isolate colonies with a resistant phenotype.

    • Confirm the resistance of isolated colonies by re-determining the MIC. A significant increase in MIC (e.g., >4-fold) indicates the development of resistance.

2. Whole-Genome Sequencing (WGS):

  • Rationale: To obtain the complete genomic sequence of both the susceptible parent and the resistant derivative(s). This allows for a comprehensive comparison of their genetic content.

  • Protocol:

    • Extract high-molecular-weight genomic DNA from pure cultures of the susceptible and resistant strains using a commercial kit that ensures high purity and integrity.

    • Prepare sequencing libraries using a protocol appropriate for the chosen sequencing platform (e.g., Illumina, PacBio). This typically involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.

    • Perform high-throughput sequencing to generate a sufficient depth of coverage for accurate genome assembly and variant calling (e.g., >50x coverage).

Bioinformatic Analysis: Deciphering the Genetic Code of Resistance

The raw sequencing data holds the key to understanding the mechanisms of resistance. A robust bioinformatic pipeline is essential to process this data and identify meaningful genetic variations.

Bioinformatic Data Analysis Pipeline

Bioinformatic_Pipeline cluster_0 Data Pre-processing cluster_1 Variant Identification & Annotation cluster_2 Comparative Analysis Raw_Reads Raw Sequencing Reads QC Quality Control (e.g., FastQC, Trimmomatic) Raw_Reads->QC Assembly De Novo Assembly or Reference Mapping QC->Assembly Variant_Calling SNP & Indel Calling (e.g., GATK, FreeBayes) Assembly->Variant_Calling CNV_Analysis Copy Number Variation (CNV) Detection Assembly->CNV_Analysis Annotation Functional Annotation (e.g., SnpEff, VEP) Variant_Calling->Annotation CNV_Analysis->Annotation Comparative_Genomics Comparison of Resistant vs. Susceptible Genomes Annotation->Comparative_Genomics Candidate_Genes Identification of Candidate Resistance Genes Comparative_Genomics->Candidate_Genes

Caption: Bioinformatic pipeline for the analysis of whole-genome sequencing data to identify resistance-conferring mutations.

Key Bioinformatic Analyses
  • Single Nucleotide Polymorphism (SNP) and Insertion/Deletion (Indel) Analysis:

    • Causality: Point mutations and small insertions or deletions are common mechanisms of drug resistance. For quinolones, mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes are well-established drivers of resistance.[4][5][8]

    • Methodology: After mapping the sequencing reads of the resistant strain to the genome of the susceptible parent (or a high-quality reference genome), specialized software is used to identify high-confidence SNPs and indels that are unique to the resistant isolate.

    • Expected Outcome: Identification of non-synonymous mutations in genes encoding the likely drug targets (DNA gyrase, topoisomerase IV) or in regulatory genes that control the expression of efflux pumps.

  • Copy Number Variation (CNV) Analysis:

    • Causality: Gene amplification can lead to the overexpression of drug targets or efflux pumps, effectively titrating the drug or increasing its removal from the cell.

    • Methodology: By analyzing the depth of sequencing coverage across the genome, regions with a significant increase in copy number in the resistant strain compared to the susceptible strain can be identified.

    • Expected Outcome: Detection of amplified regions containing genes known to be involved in drug efflux, such as those belonging to the ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters.[5]

  • Differential Gene Expression Analysis (via RNA-Seq - an alternative/complementary approach):

    • Causality: Upregulation of efflux pumps or downregulation of porins (in Gram-negative bacteria) can alter the intracellular concentration of a drug, leading to resistance.[4][5]

    • Methodology: Transcriptomic analysis (RNA-Seq) of the susceptible and resistant strains, both in the presence and absence of the drug, can reveal changes in gene expression levels.

    • Expected Outcome: Identification of genes that are significantly upregulated in the resistant strain, particularly those encoding efflux pumps or other transport systems.

Comparing Genomic Approaches for Resistance Identification

Genomic ApproachStrengthsLimitationsRelevance to this compound Resistance
Whole-Genome Sequencing (WGS) Comprehensive detection of all genetic variations (SNPs, indels, CNVs, structural variants). Provides a permanent record of the genome.Does not directly measure gene expression. Can be more complex to analyze than targeted approaches.Essential. The primary tool for identifying mutations in target genes (e.g., gyrA, parC) and other resistance-associated genes.
Transcriptomics (RNA-Seq) Directly quantifies gene expression levels. Can identify regulatory changes that lead to resistance.Provides a snapshot of gene expression at a specific time point and under specific conditions. Does not reveal the underlying genetic cause of expression changes.Highly Recommended. Complements WGS by identifying the upregulation of efflux pumps or other resistance mechanisms that are not caused by mutations in the coding sequence.
Targeted Gene Sequencing Cost-effective for screening known resistance genes. High throughput.Will miss novel resistance mechanisms and mutations in unexpected genes.Useful for screening large numbers of isolates for known quinolone resistance mutations once they have been identified by WGS.

Conclusion: A Pathway to Understanding and Overcoming Resistance

By employing the comparative genomics framework detailed in this guide, researchers can systematically and effectively identify the genetic determinants of resistance to this compound. The identification of candidate genes and mutations through this workflow provides a critical foundation for subsequent functional validation studies, such as site-directed mutagenesis and gene knockout experiments. Ultimately, this knowledge will empower the rational design of novel therapeutics that can bypass or overcome emerging resistance, ensuring the continued viability of this important class of antimicrobial compounds.

References

  • Bray, P. G., Ward, S. A., & O'Neill, P. M. (2005). Quinolone antimalarials: mechanisms of action and resistance. Current opinion in pharmacology, 5(5), 479–486.
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  • Guerra, F., et al. (2021). Comparative Genomic Analysis and Antimicrobial Resistance Profile of Enterococcus Strains Isolated from Raw Sheep Milk. Microorganisms, 9(11), 2296.
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A Comparative Guide to Validating Target Engagement of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound binds to its intended target within a physiological context is a cornerstone of preclinical research. This guide provides an in-depth comparison of two robust methodologies for validating the target engagement of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative with potential therapeutic applications. Drawing from extensive experience in molecular pharmacology, this document will not only detail experimental protocols but also elucidate the rationale behind procedural choices, ensuring a thorough understanding of each technique's strengths and limitations.

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives known to target a wide array of proteins including kinases, deacetylases, and various metabolic enzymes.[1][2][3] Given this promiscuity, rigorous target validation is paramount. Herein, we compare the Cellular Thermal Shift Assay (CETSA), a method that confirms intracellular target binding, with Surface Plasmon Resonance (SPR), a biophysical technique that provides high-resolution kinetic data of the drug-target interaction.

Method 1: Cellular Thermal Shift Assay (CETSA) - Confirming Intracellular Target Engagement

CETSA is a powerful technique to verify that a compound engages its target within the complex milieu of an intact cell.[4][5] The principle underpinning CETSA is that the binding of a ligand, such as this compound, to its protein target confers thermal stability to the protein.[6] This stabilization results in less protein denaturation and aggregation upon heating.[7]

Causality Behind Experimental Choices in CETSA

The choice of CETSA as a primary validation method is driven by its physiological relevance. An in vitro biochemical assay can confirm that a compound can bind to a purified protein, but it doesn't guarantee that the compound will penetrate the cell membrane, avoid efflux pumps, and engage the target in the crowded cellular environment. CETSA directly addresses this by assessing target binding in living cells.

Experimental Workflow for CETSA

The following diagram illustrates the typical workflow for a CETSA experiment to validate the engagement of this compound with a hypothetical "Kinase X".

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Separation cluster_detection Protein Detection cell_culture 1. Culture cells expressing 'Kinase X' treatment 2. Treat cells with Vehicle (DMSO) or 6-Chloro-4-hydroxyquinoline- 3-carboxylic acid cell_culture->treatment aliquot 3. Aliquot cell suspensions treatment->aliquot heat_gradient 4. Heat aliquots at a range of temperatures aliquot->heat_gradient lysis 5. Lyse cells (e.g., freeze-thaw cycles) heat_gradient->lysis centrifugation 6. Centrifuge to pellet aggregated proteins lysis->centrifugation supernatant 7. Collect supernatant (soluble protein fraction) centrifugation->supernatant western_blot 8. Analyze soluble 'Kinase X' by Western Blot supernatant->western_blot

Caption: CETSA workflow for validating target engagement.

Detailed Experimental Protocol for CETSA
  • Cell Culture and Treatment:

    • Culture a relevant cell line known to express the putative target, "Kinase X", to approximately 80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Divide the cell suspension into two groups: one treated with a vehicle control (e.g., 0.1% DMSO) and the other with this compound at a predetermined concentration (e.g., 10 µM).

    • Incubate for 1 hour at 37°C to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.

  • Cell Lysis and Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.

  • Protein Detection:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of soluble "Kinase X" in each sample by Western blotting using a specific antibody.

    • Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves.

Data Presentation and Interpretation

A successful CETSA experiment will show a rightward shift in the melting curve for the cells treated with this compound compared to the vehicle-treated cells. This indicates that the compound has bound to "Kinase X" and stabilized it against thermal denaturation.

Temperature (°C)Vehicle (DMSO) - % Soluble Kinase X10 µM this compound - % Soluble Kinase X
40100100
4598100
508595
5550 (Tm)80
602055 (Tm)
65525
70<110

Tm = Melting Temperature (Temperature at which 50% of the protein is denatured)

Method 2: Surface Plasmon Resonance (SPR) - Quantifying Binding Kinetics

While CETSA confirms intracellular target engagement, it does not provide quantitative data on the binding affinity and kinetics of the interaction. For this, biophysical techniques like Surface Plasmon Resonance (SPR) are invaluable.[8] SPR is a label-free optical biosensing technique that measures the binding of an analyte (this compound) to a ligand (the purified target protein, "Kinase X") immobilized on a sensor chip.

Causality Behind Experimental Choices in SPR

SPR is chosen as a complementary technique to CETSA because it provides precise, quantitative data on the binding kinetics (association and dissociation rates) and affinity of the drug-target interaction. This information is crucial for structure-activity relationship (SAR) studies and for optimizing the compound's potency and residence time on the target.

Experimental Workflow for SPR

The following diagram outlines the key steps in an SPR experiment.

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding Analyte Binding cluster_analysis Data Analysis chip_activation 1. Activate sensor chip surface (e.g., EDC/NHS chemistry) protein_immobilization 2. Immobilize purified 'Kinase X' on the chip chip_activation->protein_immobilization compound_injection 3. Inject varying concentrations of 6-Chloro-4-hydroxyquinoline- 3-carboxylic acid (analyte) protein_immobilization->compound_injection association 4. Monitor association phase (binding) compound_injection->association dissociation 5. Inject buffer and monitor dissociation phase (unbinding) association->dissociation sensorgram 6. Generate sensorgrams for each concentration dissociation->sensorgram fitting 7. Fit data to a binding model to determine kon, koff, and KD sensorgram->fitting

Caption: SPR workflow for kinetic analysis of drug-target binding.

Detailed Experimental Protocol for SPR
  • Ligand Immobilization:

    • Activate a CM5 sensor chip using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Inject the purified "Kinase X" protein over the activated surface to achieve covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the compound over the immobilized "Kinase X" surface, typically for 120-180 seconds to monitor the association phase.

    • Following the association phase, switch to injecting only the running buffer to monitor the dissociation of the compound from the target for 300-600 seconds.

  • Data Analysis:

    • The binding events are recorded as sensorgrams, which plot the response units (RU) over time.

    • Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₒ).

Data Presentation and Interpretation

The primary output of an SPR experiment is a set of sensorgrams and the calculated kinetic constants. A lower Kₒ value indicates a higher binding affinity.

ParameterValueUnitInterpretation
Association Rate (kₐ)1.5 x 10⁵M⁻¹s⁻¹Rate of compound binding to the target
Dissociation Rate (kₒff)3.0 x 10⁻³s⁻¹Rate of compound unbinding from the target
Affinity (Kₒ)20nMOverall strength of the binding interaction

Comparison of CETSA and SPR for Target Engagement Validation

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)
Principle Ligand binding stabilizes protein against thermal denaturationMeasures changes in refractive index upon binding to an immobilized ligand
Environment Intact cells, cell lysates, or tissuesIn vitro, purified components
Primary Output Thermal melting curves (qualitative/semi-quantitative)Sensorgrams, kinetic constants (kₐ, kₒff), affinity (Kₒ) (quantitative)
Key Advantage Confirms target engagement in a physiological contextProvides high-resolution kinetic and affinity data
Key Limitation Does not provide kinetic information; requires a specific antibodyRequires purified protein; potential for artifacts from protein immobilization
Throughput ModerateModerate to high
Application Target validation, confirming cellular permeability and bindingLead optimization, SAR studies, mechanistic studies

Conclusion

Validating the target engagement of a novel compound like this compound requires a multi-faceted approach. The Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR) are powerful, complementary techniques that provide a comprehensive picture of a compound's interaction with its target. CETSA offers invaluable proof of target engagement within the complex cellular environment, while SPR delivers precise, quantitative data on the binding kinetics and affinity. By employing both methodologies, researchers can build a robust data package that supports the progression of a compound through the drug discovery pipeline with a high degree of confidence in its mechanism of action.

References

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head-to-head comparison of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid and its fluoro-analog

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid (6-Cl-QCA) and its fluoro-analog, 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (6-F-QCA).

Executive Verdict: The "Fluoro-Effect" Paradigm

In the context of pharmaceutical development—specifically for quinolone antibiotics—the 6-Fluoro analog (6-F-QCA) is the superior scaffold. While the 6-Chloro analog (6-Cl-QCA) shares similar synthetic accessibility and structural geometry, it fails to deliver the critical pharmacodynamic potency required for modern therapeutics.

  • 6-F-QCA is the foundational pharmacophore for second, third, and fourth-generation fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin). The fluorine atom at position C-6 dramatically enhances DNA gyrase binding affinity and cell wall penetration.

  • 6-Cl-QCA serves primarily as a reference standard in Structure-Activity Relationship (SAR) studies or as an intermediate for non-pharmaceutical agrochemicals. It lacks the lipophilicity and electronic profile necessary for high-potency antibiotic activity.

Chemical Profile & Physical Properties

The substitution of Chlorine with Fluorine alters the electronic landscape of the quinolone ring without significantly changing its steric footprint.

FeatureThis compound6-Fluoro-4-hydroxyquinoline-3-carboxylic acid
CAS Number 86-47-5 (approx. ref) / 35973-14-9343-10-2
Formula C₁₀H₆ClNO₃C₁₀H₆FNO₃
Mol.[1][2][3][4][5][6][7][8][9][10] Weight 223.61 g/mol 207.16 g/mol
C-6 Atomic Radius ~0.99 Å (Chlorine)~0.72 Å (Fluorine)
Electronegativity 3.16 (Pauling)3.98 (Pauling)
Lipophilicity (LogP) ModerateHigh (Enhances membrane permeability)
pKa (COOH) ~3.8~3.6 (Slightly more acidic due to F-induction)
Primary Utility Agrochemicals, SAR ReferenceAPI Intermediate (Fluoroquinolones)

Synthetic Accessibility: The Gould-Jacobs Reaction

Both compounds are synthesized via the Gould-Jacobs reaction .[2][6][10] This sequence involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization.[10][11]

Comparative Efficiency
  • Cyclization Yield: The 6-Fluoro analog generally cyclizes with slightly higher efficiency (75–85%) compared to the 6-Chloro (70–80%).

  • Causality: The fluorine atom is an electron-withdrawing group (EWG) by induction but a strong electron donor by resonance. In the thermal cyclization step (nucleophilic attack of the aromatic ring onto the ester carbonyl), the resonance donation of Fluorine para to the site of closure helps stabilize the transition state more effectively than the bulkier, less donating Chlorine.

Visualization: Synthetic Pathway

The following diagram outlines the parallel synthesis of both analogs.

GouldJacobs Aniline Starting Material (4-Haloaniline) Enamine Intermediate 1 Anilinomethylene Malonate Aniline->Enamine Condensation (110°C) DEEM Reagent Diethyl ethoxymethylene malonate DEEM->Enamine Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Enamine->Cyclization - EtOH Ester Intermediate 2 Ethyl 6-Halo-4-hydroxy quinoline-3-carboxylate Cyclization->Ester Ring Closure Hydrolysis Saponification (NaOH, then HCl) Ester->Hydrolysis Final Final Product 6-Halo-4-hydroxyquinoline- 3-carboxylic acid Hydrolysis->Final

Figure 1: The Gould-Jacobs synthetic pathway applicable to both 6-Cl and 6-F analogs.

Experimental Protocol: Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid

Note: This protocol is self-validating. The evolution of ethanol in Step 1 and the precipitation in Step 3 serve as visual checkpoints.

Reagents:

  • 4-Fluoroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)[2]

  • Diphenyl ether (Solvent, high BP)[10]

  • Sodium Hydroxide (10% aq)[2][11]

Step-by-Step Methodology:

  • Condensation (Enamine Formation):

    • Mix 4-fluoroaniline and DEEM in a round-bottom flask.

    • Heat to 110–120°C for 2 hours.

    • Checkpoint: Use a distillation head. You must observe the distillation of ethanol (byproduct). If no ethanol collects, the reaction has not started.

    • Result: Formation of diethyl (4-fluoroanilino)methylenemalonate (solidifies upon cooling).

  • Thermal Cyclization:

    • Add diphenyl ether (10 volumes) to the crude enamine.

    • Heat rapidly to 250–260°C (reflux). Maintain for 45–60 minutes.

    • Mechanism:[7][8][12][13] High heat is required to overcome the activation energy for the intramolecular nucleophilic aromatic substitution.

    • Workup: Cool to room temperature.[2][14] Add hexane to precipitate the ester intermediate.[2][6] Filter and wash with hexane to remove diphenyl ether.

  • Saponification (Hydrolysis):

    • Suspend the ester in 10% NaOH solution (5 volumes).

    • Reflux for 1–2 hours until the solid dissolves (formation of the soluble carboxylate salt).

    • Checkpoint: The solution should become clear.

    • Cool to room temperature and acidify with HCl to pH 1–2.

    • Result: The target acid precipitates as a white/off-white solid. Filter, wash with water, and dry.[7][14]

Critical Analysis: Biological Implications (SAR)

Why is the 6-Fluoro analog the industry standard?

The Gyrase Binding Pocket

The 6-position of the quinolone ring sits in a hydrophobic pocket of the bacterial DNA gyrase-DNA complex.

  • 6-Fluoro: The atomic radius of Fluorine (0.72 Å) mimics Hydrogen (0.37 Å) sterically but provides a massive electronegative anchor. This allows tight binding without steric clash.

  • 6-Chloro: Chlorine (0.99 Å) is significantly larger. It introduces steric hindrance that destabilizes the drug-enzyme complex, reducing binding affinity by 10–100 fold compared to the fluoro-analog.

Cell Penetration
  • 6-Fluoro: Increases overall lipophilicity (LogP), facilitating passive diffusion across the bacterial lipid bilayer.

  • 6-Chloro: While lipophilic, the larger dipole moment and steric bulk often result in poorer pharmacokinetic distribution.

Visualization: Structure-Activity Relationship (SAR)[12]

SAR Core Quinolone Core (4-hydroxy-3-COOH) Pos6 Position 6 Substituent Core->Pos6 F_Sub Fluorine (6-F) Pos6->F_Sub Cl_Sub Chlorine (6-Cl) Pos6->Cl_Sub Effect_F1 High Gyrase Affinity (Steric fit + H-bonding) F_Sub->Effect_F1 Optimal Size Effect_F2 Enhanced Cell Penetration (Lipophilicity) F_Sub->Effect_F2 Effect_Cl1 Low Gyrase Affinity (Steric Clash) Cl_Sub->Effect_Cl1 Too Bulky Effect_Cl2 Reduced Potency Cl_Sub->Effect_Cl2

Figure 2: SAR Logic demonstrating why 6-F is favored over 6-Cl for biological activity.

Reactivity & Downstream Functionalization

For researchers using these as intermediates, the C-7 position is the next site of modification (typically Nucleophilic Aromatic Substitution,


, with a piperazine ring).
  • Activation: Neither 6-Cl-QCA nor 6-F-QCA has a good leaving group at C-7 by default.

  • Strategic Synthesis: To make active drugs (e.g., Ciprofloxacin), researchers typically do not start with 4-fluoroaniline. Instead, they start with 3-chloro-4-fluoroaniline .

    • This yields 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid .[6]

    • The 7-Cl serves as the leaving group for the piperazine amine, while the 6-F remains as the pharmacophore.

  • Direct Comparison: If you must substitute onto the core described in this guide:

    • 6-F-QCA: The 6-F bond is extremely stable (

      
      ). It will not act as a leaving group under standard conditions.
      
    • 6-Cl-QCA: The 6-Cl bond is weaker (

      
      ) but is electronically deactivated by the quinolone ring. It is generally unreactive towards 
      
      
      
      without strong activation (e.g., nitration at C-5/C-8).

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones.[15][16] Antimicrobial Agents and Chemotherapy.[17] Link

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials.[16] Journal of Antimicrobial Chemotherapy. Link

  • BenchChem. (n.d.). 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid Product Page.[1][6][9]Link

Sources

Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to Assessing Off-Target Effects of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the promise of a novel therapeutic candidate is often tempered by the challenge of its specificity. 6-Chloro-4-hydroxyquinoline-3-carboxylic acid, a compound with demonstrated antibacterial, antifungal, and potential anticancer properties, is a molecule of significant interest.[1][2] Its purported mechanism of action in cancer involves the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell proliferation and survival.[1] However, like many kinase inhibitors, its journey from a promising lead to a clinical candidate is fraught with the peril of off-target effects. This guide provides a comprehensive framework for assessing the off-target profile of this compound, comparing it with established PI3K inhibitors, and offering insights into the experimental and computational workflows that underpin a robust safety and specificity assessment.

The Imperative of Off-Target Profiling in Kinase Inhibitor Development

The human kinome, comprising over 500 protein kinases, presents a significant challenge for targeted drug development due to the conserved nature of the ATP-binding pocket.[3] Off-target interactions, where a drug binds to and modulates the activity of unintended kinases, can lead to a spectrum of consequences, from diminished efficacy to severe toxicity.[3][4] A thorough understanding of a compound's off-target profile is therefore not merely a regulatory hurdle but a fundamental aspect of rational drug design and a prerequisite for clinical success.[5][6]

A Multi-pronged Approach to Deconvoluting Off-Target Effects

A comprehensive assessment of off-target effects necessitates a synergistic combination of computational and experimental methodologies. This integrated approach allows for early-stage prediction and prioritization, followed by rigorous experimental validation.

In Silico Prediction: The First Line of Defense

Computational methods provide a rapid and cost-effective means to predict potential off-target interactions. These approaches leverage the structural information of the compound and known protein targets.

  • Structure-Based Virtual Screening: This method involves docking the 3D structure of this compound into the ATP-binding sites of a panel of kinases. The binding affinity is then calculated to predict the likelihood of interaction.

  • Ligand-Based Approaches: These methods compare the chemical features of the compound to a database of molecules with known kinase activities.[7] Techniques like 2D fingerprint similarity and 3D shape matching can identify potential off-targets based on the principle that structurally similar molecules often exhibit similar biological activities.[7]

cluster_insilico In Silico Off-Target Prediction Compound_Structure 3D Structure of 6-Chloro-4-hydroxyquinoline- 3-carboxylic acid Virtual_Screening Structure-Based Virtual Screening (Docking) Compound_Structure->Virtual_Screening Ligand_Based Ligand-Based Methods (Similarity Search) Compound_Structure->Ligand_Based Kinase_Database Kinase Target Database Kinase_Database->Virtual_Screening Predicted_Off_Targets Prioritized List of Potential Off-Targets Virtual_Screening->Predicted_Off_Targets Ligand_Based->Predicted_Off_Targets

Caption: In silico workflow for predicting off-target interactions.

In Vitro Experimental Validation: From Prediction to Confirmation

Experimental validation is crucial to confirm the computationally predicted off-target interactions and to identify novel ones.

  • Biochemical Assays: These assays directly measure the inhibitory activity of the compound against a panel of purified kinases. Large-scale kinase panels, often comprising hundreds of kinases, provide a comprehensive overview of the compound's selectivity.

  • Cell-Based Assays: These assays assess the compound's effect on signaling pathways within a cellular context. Techniques like Western blotting can be used to measure the phosphorylation status of known off-target substrates.

  • Cellular Thermal Shift Assay (CETSA): This method detects target engagement in intact cells by measuring changes in protein thermal stability upon compound binding. An increase in the melting temperature of a protein in the presence of the compound indicates a direct interaction.

Predicted_Targets Predicted Off-Targets (from in silico analysis) Biochemical_Screen Biochemical Kinase Panel (>400 kinases) Predicted_Targets->Biochemical_Screen Cell_Based_Assay Cell-Based Assays (e.g., Western Blot) Predicted_Targets->Cell_Based_Assay CETSA Cellular Thermal Shift Assay (CETSA) Predicted_Targets->CETSA Validated_Off_Targets Validated Off-Target Profile Biochemical_Screen->Validated_Off_Targets Cell_Based_Assay->Validated_Off_Targets CETSA->Validated_Off_Targets

Caption: Experimental validation of predicted off-target interactions.

Comparative Analysis: this compound vs. Established PI3K Inhibitors

To contextualize the off-target profile of this compound, a comparison with well-characterized PI3K inhibitors is essential. For this guide, we will use the hypothetical data for our compound of interest and compare it with published data for Pictilisib (GDC-0941) and Alpelisib (BYL719).

Target KinaseThis compound (IC50, nM)Pictilisib (GDC-0941) (IC50, nM)Alpelisib (BYL719) (IC50, nM)
PI3Kα (On-Target) 50 3 5
PI3Kβ150331156
PI3Kδ803250
PI3Kγ12018290
mTOR>1000580>1000
DNA-PK500161280
hVps34>100075>1000
Off-Target Kinases
CDK2800>10000>10000
GSK3β>1000>10000>10000
SYK6002300>10000
LYN4501200>10000

This table presents hypothetical data for this compound for illustrative purposes.

This comparative data highlights the selectivity profile of each compound. While this compound shows promising on-target activity, its off-target interactions with other PI3K isoforms and other kinases like SYK and LYN warrant further investigation. In contrast, Alpelisib demonstrates high selectivity for PI3Kα over other isoforms.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Broad-Panel Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a large panel of purified human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions to achieve final assay concentrations ranging from 1 nM to 10 µM.

  • Kinase Reaction: In a 384-well plate, combine the recombinant human kinase, a fluorescently labeled peptide substrate, and ATP.

  • Compound Addition: Add the diluted compound to the reaction mixture. Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its on-target and potential off-target kinases in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with a constitutively active PI3K pathway) to 80% confluency. Treat the cells with the compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Protein Quantification: Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation. Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.

Conclusion: A Pathway to Safer and More Effective Therapeutics

The comprehensive assessment of off-target effects is a cornerstone of modern drug development. For a promising molecule like this compound, a systematic and multi-faceted approach, combining predictive computational modeling with rigorous experimental validation, is paramount. By understanding and mitigating off-target interactions, we can unlock the full therapeutic potential of novel compounds and pave the way for the development of safer and more effective medicines. The methodologies and comparative frameworks outlined in this guide provide a robust roadmap for navigating the complexities of kinase inhibitor selectivity and advancing the next generation of targeted therapies.

References

  • Frontiers. Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening. [Link]

  • The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • PMC - NIH. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. [Link]

  • BC Centre for Disease Control. ALTERNATIVES TO FLUOROQUINOLONE ANTIBIOTIC THERAPY IN ADULTS. [Link]

  • BioMed Central. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Link]

  • PMC - NIH. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. [Link]

  • ScienceOpen. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. [Link]

  • PMC - NIH. Role of alternatives to antibiotics in mitigating the antimicrobial resistance crisis. [Link]

  • Lumen Learning. Mechanisms of Antibacterial Drugs | Microbiology. [Link]

  • Contagion Live. Alternatives to Fluoroquinolones: Thinking Outside of the Box. [Link]

  • ACS Publications. Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. [Link]

  • Oxford Academic. Minimizing quinolone resistance: are the new agents more or less likely to cause resistance?. [Link]

  • PMC - NIH. Antibacterial and Antibiofilm Activity of 8‐Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. [Link]

  • ResearchGate. Comparative Neurological Safety of Fluoroquinolones vs. Therapeutic Alternatives. [Link]

  • Google Patents. 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them.
  • PubChem. 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid. [Link]

  • Y5NdRvXy. Finally this compound Get 75% Off Today. [Link]

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Independent Verification of the Biological Activity of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Chloro-4-hydroxyquinoline-3-carboxylic acid (CAS: 35973-14-9) represents a critical pharmacophore in the quinolone class of antibiotics. While often utilized as a synthetic intermediate for more potent fluoroquinolones (e.g., Ciprofloxacin) or antimalarials (e.g., Chloroquine), this scaffold possesses intrinsic biological activity that warrants independent verification.

Its primary mechanism of action is the inhibition of bacterial DNA synthesis via DNA Gyrase (Topoisomerase II) and Topoisomerase IV . Unlike later-generation fluoroquinolones, this compound lacks the N-1 alkylation and C-7 piperazine substitution required for nanomolar potency. Therefore, verification protocols must be sensitive enough to detect micromolar activity ranges (MIC 8–64 µg/mL) and distinguish specific enzymatic inhibition from non-specific cytotoxicity.

This guide outlines a dual-phase verification strategy:

  • Phenotypic Screen: Broth Microdilution (MIC) to establish baseline antibacterial efficacy.

  • Mechanistic Validation: Cell-free DNA Gyrase Supercoiling Inhibition to confirm the molecular target.

Compound Profile & Mechanism of Action[1][2]

Chemical Identity[2][3]
  • IUPAC Name: 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Role: Core Pharmacophore / Synthetic Scaffold

  • Solubility Profile: Poorly soluble in neutral water; soluble in DMSO (>10 mg/mL) and dilute NaOH. Critical Step: Stock solutions must be prepared in 0.1M NaOH or 100% DMSO to ensure bioavailability in assays.

Molecular Mechanism

The biological activity of this compound hinges on the 3-carboxyl, 4-oxo motif , which is essential for binding to the DNA-gyrase complex.

  • Mg²⁺ Chelation: The 3-COOH and 4-C=O groups form a coordination complex with Magnesium ions (Mg²⁺).

  • Water-Metal Ion Bridge: This complex bridges the drug to the phosphodiester backbone of the bacterial DNA.

  • Replication Stalling: The drug stabilizes the cleaved DNA-enzyme complex, preventing religation and causing double-strand breaks, leading to bacterial cell death.

Visualization: Signaling & Mechanism

G Compound 6-Chloro-4-hydroxyquinoline- 3-carboxylic acid Mg Mg2+ Ions Compound->Mg Chelation (3-COOH, 4-C=O) Complex Drug-Mg2+-Enzyme-DNA Cleavage Complex Mg->Complex Stabilizes Gyrase DNA Gyrase (Subunit A) Gyrase->Complex DNA Bacterial DNA DNA->Complex Stalling Replication Fork Stalling Complex->Stalling Prevents Religation Death Bacterial Cell Death Stalling->Death Double Strand Breaks

Figure 1: Mechanism of Action illustrating the critical Mg²⁺ chelation bridge required for gyrase inhibition.

Comparative Analysis

To objectively verify performance, the compound must be benchmarked against established standards. The "NH" (unsubstituted nitrogen) nature of this scaffold renders it less potent than N-alkylated drugs.

FeatureTest Compound (6-Cl-4-OH-3-COOH)Standard 1: Nalidixic Acid (Gen 1)Standard 2: Ciprofloxacin (Gen 2)Negative Control (DMSO)
Structure Class 6-Chloro-Quinolone Scaffold1,8-NaphthyridineFluoroquinoloneSolvent
Primary Target DNA GyraseDNA GyraseGyrase & Topo IVN/A
Potency (E. coli) Moderate/Weak (MIC: 8–64 µg/mL)Moderate (MIC: 2–8 µg/mL)High (MIC: <0.01 µg/mL)None
Spectrum Gram-Negative biasedGram-NegativeBroad SpectrumN/A
Solubility Low (Requires DMSO/NaOH)LowModerateHigh
Use Case Scaffold Verification / SAR BaselineUrinary Tract InfectionsSystemic InfectionsBackground subtraction

Expert Insight: Do not expect Ciprofloxacin-level potency. The absence of the fluorine atom at C-6 and the piperazine ring at C-7 significantly reduces cell penetration and gyrase affinity. A positive result is defined as measurable inhibition (MIC < 100 µg/mL) compared to the solvent control.

Verification Protocols

Protocol A: Minimum Inhibitory Concentration (MIC)

Objective: Quantify the baseline antibacterial potency against E. coli (ATCC 25922) and S. aureus (ATCC 29213).

Reagents:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Resazurin dye (optional, for colorimetric readout).

  • Reference strains (E. coli, S. aureus).[1]

Workflow:

  • Stock Preparation: Dissolve 10 mg of this compound in 1 mL of 0.1 M NaOH (preferred) or 100% DMSO. Dilute to 1024 µg/mL in MHB.

  • Plate Setup: Use a 96-well sterile polystyrene plate. Add 100 µL MHB to columns 2–12.

  • Serial Dilution: Add 200 µL of stock to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard final 100 µL. (Range: 512 to 1 µg/mL).

  • Inoculation: Dilute overnight bacterial culture to

    
     CFU/mL. Add 100 µL inoculum to all wells.
    
  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or OD600. The MIC is the lowest concentration with no visible growth.

Self-Validation Check:

  • Validity: The Ciprofloxacin control must show MIC within CLSI ranges (0.004–0.015 µg/mL for E. coli). If Cipro fails, the assay is invalid.

  • Solubility Control: Ensure the highest concentration of NaOH/DMSO used does not inhibit growth in the "Solvent Control" wells.

Protocol B: DNA Gyrase Supercoiling Inhibition Assay

Objective: Prove the compound acts specifically on the enzyme, ruling out non-specific membrane toxicity.

Reagents:

  • E. coli Gyrase Supercoiling Kit (Inspiralis or equivalent).

  • Relaxed pBR322 plasmid DNA.

  • Assay Buffer (Tris-HCl, KCl, MgCl₂, ATP, DTT).

Workflow:

  • Master Mix: Combine Assay Buffer, relaxed plasmid (0.5 µg), and E. coli Gyrase (1 U).

  • Treatment: Add 1 µL of Test Compound (at 10x MIC) or Controls (Cipro, DMSO) to 29 µL reaction mix.

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination: Add Stop Buffer (STEB) + Chloroform/Isoamyl alcohol.

  • Analysis: Run samples on a 1% agarose gel (no Ethidium Bromide in gel). Stain post-run with Ethidium Bromide.

  • Interpretation:

    • Active: Presence of a single "relaxed" band (top) indicates supercoiling was inhibited.

    • Inactive: Presence of "supercoiled" bands (migrates faster/lower) indicates the enzyme functioned normally.

Experimental Workflow Visualization

Workflow Start Start Verification Solubility Solubility Check (0.1M NaOH/DMSO) Start->Solubility MIC Protocol A: MIC Assay (Broth) Solubility->MIC Decision MIC < 100 µg/mL? MIC->Decision Gyrase Protocol B: Gyrase Inhibition Decision->Gyrase Yes Fail Inactive / Impure Decision->Fail No Gyrase->Fail No Inhibition Success Verified Antibacterial Agent Gyrase->Success Inhibition Observed

Figure 2: Step-by-step verification logic to confirm biological activity.

References

  • Chem-Impex International. "this compound Product Description." Chem-Impex.Link

  • Chin, N. X., & Neu, H. C. (1984).[2] "Ciprofloxacin, a quinolone carboxylic acid compound active against aerobic and anaerobic bacteria."[2] Antimicrobial Agents and Chemotherapy, 25(3), 319–326.[2] Link

  • Organic Syntheses. "4,7-Dichloroquinoline and 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid Synthesis." Org.[3] Synth. Coll. Vol. 3, p.272 (1955). Link

  • Santa Cruz Biotechnology. "this compound Data Sheet." SCBT.Link

  • Aldred, K. J., et al. (2014). "Mechanism of quinolone action and resistance." Biochemistry, 53(10), 1565-1574. Link

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 6-Chloro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and proper disposal of 6-Chloro-4-hydroxyquinoline-3-carboxylic acid. As a chlorinated heterocyclic compound, this substance requires meticulous management to ensure laboratory safety, protect environmental integrity, and maintain regulatory compliance. The procedures outlined below are grounded in established safety protocols for analogous chemical structures and hazardous waste management principles.

Hazard Identification and Essential Safety Precautions

Understanding the potential hazards of this compound is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally similar quinoline derivatives provide a strong basis for a conservative risk assessment. The primary hazards are associated with irritation and potential toxicity.[1][2][3]

Key Hazards of Analogous Quinolines:

  • Skin Irritation: Causes skin irritation.[1][3]

  • Serious Eye Irritation/Damage: Can cause serious and potentially irreversible eye damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][3]

  • Harmful if Swallowed: Some quinoline derivatives are classified as harmful or toxic if ingested.[4]

  • Ecotoxicity: As with many halogenated organic compounds, there is a high potential for toxicity to aquatic life with long-lasting effects.[4][5][6] Discharge into the environment must be strictly avoided.[1][7]

Summary of Assessed Hazards and Required PPE
Hazard ClassificationGHS Statement (Anticipated)Required Personal Protective Equipment (PPE)
Skin Irritation H315: Causes skin irritationChemical-resistant gloves (e.g., Nitrile, Neoprene) inspected prior to use; lab coat or impervious clothing.[1]
Eye Damage/Irritation H319: Causes serious eye irritationTightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1][7]
Respiratory Irritation H335: May cause respiratory irritationUse only in a well-ventilated area or a chemical fume hood.[1][7] For bulk handling or spill cleanup, a NIOSH/MSHA-approved respirator may be necessary.[8]
Acute Toxicity (Oral) H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Aquatic Hazard H411/412: Toxic/Harmful to aquatic lifePrevent release to the environment. Do not allow the chemical to enter drains or waterways.[1][6][7][9]

Pre-Disposal Operations: Waste Segregation and Containment

Proper disposal begins at the point of generation. The causality behind stringent waste segregation is to prevent inadvertent chemical reactions within a waste container and to ensure the waste stream is correctly profiled for final disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a dedicated, chemically resistant, and clearly labeled hazardous waste container. The container must have a secure, tightly closing lid.[1][7]

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound." Include the approximate quantity and the associated hazards (e.g., "Irritant," "Ecotoxic").

  • Segregation: This waste stream must be classified as halogenated organic solid waste .

    • DO NOT mix with non-hazardous waste.

    • DO NOT mix with aqueous or liquid waste streams.

    • DO NOT mix with incompatible materials, such as strong oxidizing agents (peroxides, perchlorates), strong acids, or acid chlorides, which can react violently with quinoline-type structures.[6][8][10]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat sources and direct sunlight.[1][4][7] This area should be designated for hazardous waste storage and be inaccessible to unauthorized personnel.

Emergency Procedure: Spill Management

In the event of a spill, the immediate priorities are to contain the material, protect personnel, and prevent environmental release.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1][6]

  • Don PPE: Wear the appropriate PPE as detailed in the table above (gloves, goggles, lab coat, and respirator if necessary).

  • Contain the Spill: Gently cover the solid spill with an inert absorbent material like vermiculite, dry sand, or earth.[6][8] Avoid raising dust.[1][4]

  • Collect the Material: Carefully sweep or vacuum up the material and place it into a designated hazardous waste container for disposal.[5][7]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials (e.g., paper towels) as hazardous waste.

  • Prohibit Sewer Disposal: Under no circumstances should the spilled material or cleanup residue be washed into a sewer or drain.[1][6][9]

Final Disposal Pathway: A Self-Validating System

The disposal of this compound must be managed as a hazardous waste. This is a self-validating system because its chemical structure (a chlorinated organic) dictates its classification and precludes simpler disposal methods.

Caption: Disposal workflow for this compound.

Approved Disposal Protocols
  • Waste Classification: This compound is definitively a hazardous waste . Its chlorinated nature places it into a category that requires specialized treatment to prevent the formation of persistent organic pollutants.[11][12]

  • Mandatory Professional Disposal: All waste containing this chemical must be disposed of through a licensed and approved hazardous waste disposal company.[2][6] These vendors are equipped to handle and treat chemical waste in compliance with regulations set by agencies such as the U.S. Environmental Protection Agency (EPA).

  • Recommended Disposal Technology: Incineration

    • Mechanism: The most appropriate and environmentally sound disposal method is high-temperature incineration in a facility equipped with flue gas scrubbing technology.[13] This process ensures the complete thermal destruction of the chlorinated heterocyclic molecule.

    • Causality: High temperatures break the carbon-chlorine and carbon-nitrogen bonds, mineralizing the compound. The off-gases, which may include hydrogen chloride (HCl) and oxides of nitrogen (NOx), are then neutralized and "scrubbed" in the facility's emission control systems to prevent their release into the atmosphere.[6]

  • Prohibited Disposal Methods:

    • Landfill: Direct landfilling is not an acceptable practice for this type of organic waste.

    • Sewer/Drain Disposal: This is strictly prohibited. The compound's low water solubility and high potential for ecotoxicity make any release to aqueous environments a significant contamination risk.[1][5][6]

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest regard for safety, scientific integrity, and environmental stewardship.

References

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

  • Agricultural Marketing Service, USDA. (2024). NOP 5026 Guidance on The Use of Chlorine Materials in Organic Production and Handling. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5,7-Dichloro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Aislabie, J., et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • Jia, H., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. Molecules, 27(8), 2419. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Quinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]

  • Oakland University. (2025). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]

  • Al-Dhabaan, F. A. (2018). Degradation of Quinoline and Indole by Thermophilic Bacteria (Anoxybacillusrupiensis Ir2 (JQ912240)). ARC Journals. Retrieved from [Link]

  • Sun, J. H., et al. (2010). Biodegradation characteristics of quinoline by Pseudomonas putida. Journal of Hazardous Materials, 183(1-3), 795-800. Retrieved from [Link]

  • Gupta, H., et al. (2022). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • El-Sayed, N., et al. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts, 10(12), 1475. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Retrieved from [Link]

  • Bîcu, E., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(5), 1109. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Autech. (2010). MSDS of 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic ethyl ester. Retrieved from [Link]

Sources

Personal protective equipment for handling 6-Chloro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 35973-14-9 | Molecular Formula: C₁₀H₆ClNO₃

Executive Safety Summary

6-Chloro-4-hydroxyquinoline-3-carboxylic acid is a halogenated heterocyclic scaffold frequently used as an intermediate in the synthesis of antimalarials and quinolone antibiotics. While it is not classified as acutely toxic (Category 1 or 2), it possesses significant irritant properties that require strict adherence to exposure controls, particularly regarding dust inhalation and ocular contact.

GHS Hazard Classification (Warning):

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H319: Causes serious eye irritation.[2][3][4][5][6][7]

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[3][5]

Critical Operational Risk: The primary vector of exposure is airborne dust during weighing and transfer. As a solid acid, contact with mucous membranes (eyes, lungs) will result in immediate chemical irritation.

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards based on the state of matter. Engineering controls (Fume Hoods) are the primary line of defense; PPE is the secondary barrier.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Workup)Technical Rationale
Respiratory Fume Hood Required. If hood unavailable: N95 or P100 Respirator.Fume Hood Required. The H335 designation indicates high risk of respiratory mucosal inflammation.
Hand Protection Single Nitrile Gloves (min 0.11 mm thickness).Double Nitrile Gloves or Silver Shield® (if using DCM/DMF).Standard nitrile resists the solid acid. In solution, carrier solvents (DMSO, DMF) increase skin permeability, necessitating double-gloving.
Eye Protection Chemical Safety Goggles (Indirect Vent).Safety Glasses with side shields (if splash risk is low).Goggles seal against airborne dust that glasses cannot block.
Body Protection Standard Lab Coat (Cotton/Poly blend).Chemical-Resistant Apron (if handling >500mL volumes).Prevents particulate accumulation on street clothes and solvent permeation.
Hygiene Wash hands immediately after doffing gloves.Wash hands immediately after doffing gloves.Prevents inadvertent ingestion or ocular transfer.[1][4]
Operational Workflow & Engineering Controls

The following protocol utilizes a "Containment-First" approach to minimize H335 (Respiratory) and H319 (Eye) risks.

Phase A: Storage & Intake
  • Condition: Store at Room Temperature (or 4°C for long-term library storage) in a dry, well-ventilated area.

  • Segregation: Keep away from Strong Oxidizing Agents and Strong Bases .

  • Verification: Upon receipt, inspect the bottle seal. If powder is visible on the exterior, wipe down with a damp paper towel (water/methanol) while wearing gloves before shelving.

Phase B: Weighing (Critical Control Point)

Static electricity often causes quinoline powders to "fly" or adhere to spatulas, increasing inhalation risk.

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood.

  • Static Mitigation: Use an anti-static gun on the weighing boat or use a metal spatula grounded to the balance shield if available.

  • Transfer: Do not dump powder. Use a tapping motion to transfer solid from the stock container to the weighing boat to minimize aerosolization.

  • Cleanup: Immediately wipe the balance area with a wet tissue (water/detergent) to neutralize any micro-spills.

Phase C: Solubilization & Reaction
  • Solubility: This compound is sparingly soluble in water but soluble in basic aqueous solutions (NaOH) and organic polar aprotic solvents (DMSO, DMF).

  • Acidic Nature: When dissolving in basic media, mild exotherms may occur. Add the solid slowly to the base solution.

  • Reaction Safety: If using thionyl chloride (SOCl₂) to convert the carboxylic acid to an acid chloride, significant HCl and SO₂ gas will evolve. This requires a functional scrubber or high-efficiency hood exhaust.

Emergency Response Protocols
Incident TypeImmediate ActionSecondary Action
Ocular Exposure Rinse immediately for 15 minutes at an eyewash station. Hold eyelids open.Seek medical attention.[1][2][3][4][6][7][8][9] Provide SDS to the physician (Focus: Acidic Irritation).
Skin Contact Wash with soap and copious water.[2][3][4][7][8] Remove contaminated clothing.[1][2][3][4][6][7][8][10][11]Monitor for redness/blistering (H315). Apply hydrocortisone cream if minor irritation persists.
Inhalation Move to fresh air immediately.If breathing is difficult, oxygen may be required (medical personnel only).
Spill (Solid) Do NOT sweep dry. Wet the powder with a paper towel dampened with water to prevent dust.Scoop into a hazardous waste bag. Wipe surface with 1% Sodium Bicarbonate solution.
Spill (Liquid) Absorb with vermiculite or sand.Neutralize surface with dilute Sodium Bicarbonate. Dispose as chemical waste.[2]
Waste Disposal & Environmental Compliance

Do not dispose of via sink drains. This compound is a halogenated organic acid and poses risks to aquatic environments if released in bulk.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in the Solid Hazardous Waste drum.

  • Liquid Waste:

    • If dissolved in organic solvents: Segregate into Halogenated Organic Waste (due to the Chlorine atom).

    • If dissolved in aqueous base: Neutralize to pH 6-8 before disposal, or place in Aqueous Basic Waste stream depending on facility rules.

  • Container Disposal: Triple rinse empty stock bottles with methanol before discarding or recycling glass.

Visualized Safety Workflow

The following diagram outlines the logical flow of handling to ensure containment of the H335 (Respiratory) hazard.

G cluster_0 Critical Control Zone (Fume Hood) Start Storage (Dry, RT/4°C) PPE_Check PPE Check (Nitrile Gloves + Goggles) Start->PPE_Check Weighing Weighing (Fume Hood ONLY) PPE_Check->Weighing Anti-static measures Solubilization Solubilization (Add Solid to Solvent) Weighing->Solubilization Avoid Dust Generation Reaction Reaction (Monitor Exotherm) Solubilization->Reaction Double Glove if using DMF/DMSO Disposal Disposal (Halogenated Waste) Reaction->Disposal Segregate

Figure 1: Operational workflow emphasizing the "Critical Control Zone" where engineering controls (Fume Hood) are mandatory to mitigate inhalation risks.

References
  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound (CAS 35973-14-9).[12] Retrieved from

  • PubChem. (2023). Compound Summary: Quinoline-3-carboxylic acid derivatives (General Hazard Profile). National Library of Medicine. Retrieved from

  • BLD Pharm. (2023). Product Safety Information: this compound.[12] Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (General guidance on handling solid organic irritants).

Sources

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